molecular formula C22H22N2O6 B613512 Fmoc-D-Dap(Aloc)-OH CAS No. 178924-05-5

Fmoc-D-Dap(Aloc)-OH

Cat. No.: B613512
CAS No.: 178924-05-5
M. Wt: 410,43 g/mole
InChI Key: MPVGCCAXXFLGIU-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Dap(Aloc)-OH is a protected diaminopropionic acid derivative specifically designed to serve as a critical building block in advanced solid-phase peptide synthesis (SPPS). Its primary research value lies in enabling orthogonal protecting group strategies, where the side-chain allyloxycarbonyl (Aloc) group can be selectively and rapidly removed using palladium catalysis in the presence of other common protecting groups like Fmoc, Boc, and t-butyl esters . This functionality is essential for the synthesis of complex peptide architectures, particularly for the construction of side-chain-to-side-chain cyclized peptides. Such lactam-bridged cyclic peptides are a major focus in medicinal chemistry as they often exhibit enhanced biological activity, improved metabolic stability, and higher receptor selectivity compared to their linear counterparts . Researchers utilize this compound to introduce a side-chain amine that can be selectively deprotected and used for macrocyclization, a technique vital for developing potent therapeutics that target protein-protein interactions . The D-configuration of the amino acid is often exploited to influence the peptide's three-dimensional structure and bioavailability. This reagent has been effectively employed in cutting-edge research, including the development of kappa opioid receptor (KOR) antagonists for neurological studies and the synthesis of novel cyclic peptides targeting the CXCR4 receptor, a key player in cancer and immunology research . By providing a chemically distinct and selectively removable protecting group, this compound empowers scientists to push the boundaries of peptide-based drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O6/c1-2-11-29-21(27)23-12-19(20(25)26)24-22(28)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVGCCAXXFLGIU-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)NC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678760
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178924-05-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Dap(Aloc)-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH, chemically known as N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(allyloxycarbonyl)-D-2,3-diaminopropionic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, featuring the base-labile Fmoc group on the α-amino group and the palladium-labile Aloc group on the β-amino group, offers exceptional versatility for the synthesis of complex peptides, including branched, cyclic, and modified peptides. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols, and its applications in peptide chemistry.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for its handling, storage, and application in peptide synthesis.

PropertyValueReferences
Chemical Formula C₂₂H₂₂N₂O₆[1][2]
Molecular Weight 410.42 g/mol [1][2]
CAS Number 178924-05-5[3][4]
Appearance White to off-white solid[1]
Melting Point 173 - 175 °C[5]
Purity ≥98.5% (HPLC)
Solubility Soluble in DMSO (100 mg/mL)[1]
Storage Store at -20°C for long-term stability[1]

Experimental Protocols

General Workflow for Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS workflow. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage Cleavage from Resin & Global Deprotection Washing2->Cleavage Final Step Aloc_Deprotection_Workflow Start Peptide-Resin with This compound Reaction Aloc Deprotection (Pd(PPh₃)₄, Scavenger in DCM or THF) Start->Reaction Washing Washing (DMF, DCM) Reaction->Washing Modification Site-Specific Modification (e.g., Acylation, Alkylation) Washing->Modification Continue Continue SPPS or Final Cleavage Modification->Continue

References

Fmoc-D-Dap(Aloc)-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-D-Dap(Aloc)-OH, a crucial building block in modern peptide synthesis. This document details its chemical structure, physicochemical properties, and its application in the synthesis of complex and modified peptides. Detailed experimental protocols and a logical workflow for its use in solid-phase peptide synthesis (SPPS) are provided to assist researchers in its effective implementation.

Chemical Structure and Properties

This compound, with the IUPAC name (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(prop-2-en-1-yloxycarbonylamino)propanoic acid, is a non-proteinogenic amino acid derivative. It incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an allyloxycarbonyl (Aloc) protecting group on the β-amino group of D-2,3-diaminopropionic acid. This orthogonal protection scheme is a key feature, allowing for selective deprotection and modification, which is highly valuable in the synthesis of branched, cyclic, and other complex peptides.

The chemical structure of this compound is as follows:

(Image of the chemical structure of this compound)

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₂N₂O₆[1]
Molecular Weight 410.4 g/mol [1]
CAS Number 178924-05-5[2][3]
Appearance White to off-white solid[4]
Melting Point 165 °C[5]
Purity (HPLC) ≥98.5%[6]
Solubility Soluble in DMF
Storage Temperature 2-8°C[6]
InChI Key MPVGCCAXXFLGIU-IBGZPJMESA-N[6]
SMILES C=CCOC(=O)N--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C31

Experimental Protocols

The use of this compound in peptide synthesis follows the general principles of Fmoc-based solid-phase peptide synthesis (SPPS). The key steps involve the coupling of the amino acid to the growing peptide chain and the selective deprotection of the Fmoc and Aloc groups.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine

  • Resin with N-terminally deprotected peptide

  • Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)

  • Fmoc deprotection solution: 20% piperidine in DMF

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

  • Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent (e.g., HCTU, 3-5 equivalents) and the base (e.g., DIPEA, 6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.[7]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and IPA (2 times) to remove any unreacted reagents and byproducts.

Selective Deprotection of the Aloc Group

The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage from most resins. It can be selectively removed using a palladium(0) catalyst, allowing for on-resin modification of the β-amino group.[6][8]

Materials:

  • Peptide-resin containing the this compound residue

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Palladium(0) catalyst: e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.2 equivalents)

  • Scavenger: e.g., Phenylsilane (PhSiH₃) or Dimedone (20-40 equivalents)

  • Washing solvents: DCM, DMF, 0.5% sodium diethyldithiocarbamate in DMF (for palladium scavenging)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM or THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotection Cocktail: In a separate flask, dissolve the palladium catalyst and the scavenger in anhydrous DCM or THF.

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.

  • Washing and Palladium Removal: After complete deprotection, wash the resin thoroughly with DCM and DMF. To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF, followed by extensive washing with DMF and DCM. The now free β-amino group is ready for further modification.

Signaling Pathways and Biological Applications

This compound itself is a synthetic building block and is not known to be involved in any signaling pathways. However, the incorporation of the D-2,3-diaminopropionic acid (D-Dap) residue into peptides can have significant biological implications.

The introduction of D-amino acids into peptides is a common strategy in drug development to enhance their proteolytic stability.[3] Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential. Peptides containing D-amino acids are more resistant to enzymatic degradation, leading to a longer in vivo half-life.

Furthermore, the presence of the additional amino group in the diaminopropionic acid residue can influence the peptide's overall charge, polarity, and ability to form hydrogen bonds. This can be crucial for its interaction with biological targets. Peptides rich in basic residues, such as those containing diaminopropionic acid, are known to interact with negatively charged molecules like nucleic acids and cell membranes, which is relevant for applications in gene delivery and as antimicrobial agents.[2][9][10][11]

Logical Workflow and Diagrams

The following diagrams illustrate the key experimental workflows involving this compound in peptide synthesis.

SPPS_Workflow start Resin-Bound Peptide (Free N-terminus) coupling Couple This compound start->coupling wash1 Wash coupling->wash1 fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->fmoc_deprotection wash2 Wash fmoc_deprotection->wash2 next_coupling Couple Next Fmoc-AA-OH wash2->next_coupling repeat Repeat Steps next_coupling->repeat repeat->fmoc_deprotection Continue Elongation aloc_deprotection Selective Aloc Deprotection (Pd(0) / Scavenger) repeat->aloc_deprotection Side-Chain Modification final_cleavage Final Cleavage & Global Deprotection repeat->final_cleavage Synthesis Complete modification On-Resin Side Chain Modification aloc_deprotection->modification modification->repeat end Purified Peptide final_cleavage->end

Caption: Workflow for SPPS using this compound.

Orthogonal_Deprotection start Fmoc-D-Dap(Aloc)-Peptide-Resin fmoc_removal Fmoc Removal (Basic Conditions, e.g., Piperidine) start->fmoc_removal aloc_removal Aloc Removal (Palladium(0) Catalysis) start->aloc_removal free_alpha_amine H₂N-D-Dap(Aloc)-Peptide-Resin (Ready for chain elongation) fmoc_removal->free_alpha_amine free_beta_amine Fmoc-D-Dap(NH₂)-Peptide-Resin (Ready for side-chain modification) aloc_removal->free_beta_amine

Caption: Orthogonal deprotection strategy of this compound.

References

The Strategic Application of Fmoc-D-Dap(Aloc)-OH in Advanced Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern peptide chemistry, the synthesis of complex, modified, and constrained peptides is paramount for advancing therapeutic and research frontiers. The non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap) offers a unique scaffold for such modifications due to its bifunctional side chain. The strategic use of orthogonally protected derivatives of D-Dap is crucial for achieving site-specific alterations. This technical guide focuses on Fmoc-D-Dap(Aloc)-OH, a key building block that enables precise control over peptide architecture. Its dual-protection scheme, featuring the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino group and the palladium-labile allyloxycarbonyl (Aloc) group on the β-amino side chain, facilitates a wide range of synthetic manipulations. This document provides a comprehensive overview of its applications, detailed experimental protocols, and quantitative data to empower researchers in leveraging this versatile reagent for the synthesis of novel peptides.

Core Properties of this compound

This compound is a white solid at room temperature, valued for its high purity in solid-phase peptide synthesis (SPPS).[1][2] Its orthogonal protecting groups are central to its utility, allowing for selective deprotection and subsequent modification of the peptide chain.[1]

PropertyValueReference
Molecular Formula C₂₂H₂₂N₂O₆[3]
Molecular Weight 410.42 g/mol [3]
Typical Purity (HPLC) ≥98.5%[1][2]
Storage Temperature -20°C to 8°C[1][2]
α-Amino Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)[1]
β-Amino Protecting Group Aloc (allyloxycarbonyl)[1]

Applications in Peptide Synthesis

The primary application of this compound lies in its ability to introduce a selectively addressable amine functionality into a peptide sequence. This is particularly valuable for:

  • Synthesis of Branched and Cyclic Peptides: The selective deprotection of the Aloc group allows for on-resin cyclization or the attachment of other molecules to the peptide backbone.[4]

  • Peptide Conjugation and Labeling: The exposed side-chain amine can be used for the site-specific attachment of fluorophores, cytotoxic drugs, or other moieties.

  • Development of Peptidomimetics: The introduction of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect of drug development.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual Fmoc-SPPS process for incorporating an this compound residue into a peptide chain.

Materials:

  • This compound

  • Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Orthogonal Deprotection of the Aloc Group

The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, but it can be selectively removed using a palladium(0) catalyst.

Materials:

  • Peptide-resin containing the Dap(Aloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Scavenger (e.g., Phenylsilane (PhSiH₃) or N-Methylaniline)

  • DCM or THF

Procedure:

  • Swell the peptide-resin in DCM or THF.

  • Prepare a solution of Pd(PPh₃)₄ (typically 0.1-0.2 equivalents relative to the resin loading) and the scavenger (e.g., 20-30 equivalents of PhSiH₃ or N-Methylaniline) in the chosen solvent.

  • Add the palladium catalyst solution to the resin.

  • Agitate the reaction mixture for 1-3 hours at room temperature, protected from light.

  • Wash the resin extensively with the reaction solvent, DMF, and DCM to ensure complete removal of the catalyst and byproducts.

On-Resin Side-Chain Modification (e.g., Cyclization)

Following Aloc deprotection, the free side-chain amine can be reacted to form a cyclic peptide.

Materials:

  • Peptide-resin with deprotected Dap side chain

  • Coupling reagents (e.g., PyBOP, HATU)

  • DIEA

  • DMF

Procedure:

  • After Aloc deprotection and thorough washing, swell the resin in DMF.

  • To achieve intramolecular cyclization, add coupling reagents (e.g., PyBOP or HATU) and a base (DIEA) to the resin in a dilute solution of DMF to favor the intramolecular reaction.

  • Allow the reaction to proceed for 12-24 hours.

  • Monitor the cyclization by cleaving a small amount of resin and analyzing by mass spectrometry.

  • Once complete, wash the resin thoroughly with DMF and DCM.

Quantitative Data

The efficiency of each step in SPPS is critical for the final yield and purity of the peptide. While specific yields can be sequence-dependent, the following table provides expected efficiencies for the key steps involving this compound.

StepParameterExpected Efficiency/PurityMonitoring MethodReference
Coupling Coupling Efficiency>99%Kaiser Test (Ninhydrin Test)[5]
Fmoc Deprotection Deprotection Efficiency>99%UV-Vis spectroscopy of piperidine-dibenzofulvene adduct
Aloc Deprotection Deprotection Efficiency>95%Mass spectrometry analysis of a cleaved resin sample
Final Peptide Crude Purity (Post-Cleavage)70-90% (Sequence-dependent)Analytical RP-HPLC[5]
Final Peptide Final Purity (Post-Purification)>95-98%Analytical RP-HPLC and Mass Spectrometry[5]

Visualizing Workflows and Pathways

Logical Workflow for SPPS Incorporation of this compound

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotect_1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_1 Couple_AA Couple Next Fmoc-AA-OH Fmoc_Deprotect_1->Couple_AA n-1 cycles Couple_Dap Couple This compound Fmoc_Deprotect_1->Couple_Dap at desired position Wash_1 Wash Couple_AA->Wash_1 Wash_1->Fmoc_Deprotect_1 Wash_2 Wash Couple_Dap->Wash_2 Fmoc_Deprotect_2 Fmoc Deprotection Wash_2->Fmoc_Deprotect_2 Elongate Continue Chain Elongation Fmoc_Deprotect_2->Elongate End Peptide Chain Assembled Elongate->End Cyclization_Workflow Start Linear Peptide on Resin with this compound Aloc_Deprotect Selective Aloc Deprotection (Pd(PPh₃)₄, Scavenger) Start->Aloc_Deprotect Wash_1 Wash Resin Aloc_Deprotect->Wash_1 N_Term_Deprotect N-Terminal Fmoc Deprotection (Piperidine/DMF) Wash_1->N_Term_Deprotect Wash_2 Wash Resin N_Term_Deprotect->Wash_2 Cyclize On-Resin Cyclization (Coupling Reagents, High Dilution) Wash_2->Cyclize Wash_3 Wash Resin Cyclize->Wash_3 Cleave Cleavage from Resin & Global Deprotection (TFA) Wash_3->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final Final Cyclic Peptide Purify->Final

References

An In-depth Technical Guide on the Role of D-amino Acids in Peptide Stability and Function

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Stereochemical Advantage of D-Amino Acids

Peptides have emerged as highly selective and potent therapeutic agents. However, their clinical utility is often hampered by their susceptibility to rapid degradation by endogenous proteases, leading to a short in vivo half-life.[1] Nature almost exclusively utilizes L-amino acids for protein synthesis, and consequently, proteases have evolved with a high degree of stereospecificity to recognize and cleave peptide bonds involving these L-isomers.[1]

The strategic incorporation of D-amino acids, the non-superimposable mirror images (enantiomers) of their L-counterparts, offers a powerful solution to this fundamental challenge.[1] By introducing D-amino acids into a peptide sequence, the peptide backbone becomes sterically hindered and is no longer an ideal substrate for most endogenous proteases.[1][2] This resistance to enzymatic degradation significantly enhances peptide stability, prolongs circulation half-life, and can improve overall bioavailability.[3][4] Beyond stability, the altered stereochemistry can also modulate a peptide's three-dimensional conformation, influencing its binding affinity and selectivity for its biological target.[5][6]

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using D-amino acids to enhance peptide stability and function, serving as a resource for the design and development of next-generation peptide therapeutics.

Impact of D-Amino Acid Substitution on Peptide Properties

The substitution of L-amino acids with D-enantiomers has a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The primary benefits are dramatically increased stability against proteolysis and the potential to modulate biological activity.

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[3] Proteases, being chiral enzymes, are highly specific to L-amino acid sequences. The presence of a D-amino acid at or near a cleavage site disrupts the required stereochemistry for enzyme recognition and catalysis, thereby inhibiting proteolysis.[1][2] This increased stability is observed against a wide range of proteases, including trypsin, chymotrypsin, and those present in serum and plasma.[7]

Table 1: Quantitative Comparison of L-Peptide vs. D-Substituted Analog Stability

Peptide / AnalogModificationAssay ConditionHalf-Life / Remaining PeptideSource
L-Peptide HydrogelatorAll L-amino acidsProteinase K<1% remaining after 4 hours[8]
D-Peptide HydrogelatorC-terminal D-amino acidProteinase K~15% remaining after 24 hours[8]
Polybia-CP (L-form)All L-amino acidsTrypsin & ChymotrypsinSusceptible to degradation
D-CP (all-D analog)All D-amino acidsTrypsin & ChymotrypsinResistant to degradation
D-lys-CPD-Lysine substitutionTrypsinResistant to degradation
KSL (KKVVFKVKFK)All L-amino acidsSerumShorter half-life[9]
KSL7 (kKVVFKVKFk)Two D-amino acid substitutionsSerumLonger half-life[9]
Pep05 (KRLFKKLLKYLRKF)All L-amino acidsPlasma proteasesSusceptible to degradation[10]
DP06 (all D-Lys/Arg)D-Lys & D-Arg substitutionsPlasma proteasesRemarkable stability[10]
Modulation of Biological Activity and Receptor Binding

The introduction of a D-amino acid can alter a peptide's secondary and tertiary structure, which can, in turn, affect its interaction with its biological target.[6] This can be leveraged to fine-tune receptor binding affinity and selectivity. In some cases, D-amino acid substitution can lead to analogs with equivalent or even superior activity compared to the native L-peptide.[11] However, substitutions in the middle of a sequence can sometimes disrupt critical secondary structures like alpha-helices, leading to a loss of activity.[11][12]

Table 2: Impact of D-Amino Acid Substitution on Biological Activity

Peptide SystemModificationEffect on ActivityKey FindingSource
Antimicrobial Peptide (KKVVFKVKFKK)D-amino acid substitutions at terminiMaintained antimicrobial activityTerminal substitutions had little effect on the alpha-helical structure required for activity.[11]
Antimicrobial Peptide (KKVVFKVKFKK)D-amino acid substitutions in the middleComplete loss of activityMiddle substitutions disrupted the alpha-helical structure.[11]
Dermorphin (Opioid Peptide)Naturally contains D-AlanineHigh affinity for delta opioid binding sitesThe D-amino acid is critical for its potent biological activity.[13]
GLP-1 and PTH1 Receptor AgonistsD-amino acid analogsSame efficacy as natural counterpartsD-analogs showed greatly increased half-life while retaining function.[14]
COX-2 Inhibitor ConjugateConjugated to short D-peptidesImproved COX-2 selectivity over COX-1The D-peptide conjugate enhanced drug selectivity compared to the L-peptide version.[15]

Experimental Protocols and Methodologies

The synthesis and evaluation of D-amino acid-containing peptides involve a series of well-established protocols.

Peptide Synthesis

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for creating peptides containing D-amino acids.[1][16] The workflow is largely identical to the synthesis of all-L-peptides, with the simple substitution of the desired Fmoc-protected D-amino acid at the appropriate coupling step.

Detailed Protocol: Fmoc-SPPS of a D-Amino Acid-Containing Peptide

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a solvent like N,N-dimethylformamide (DMF).[16]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the previously coupled amino acid. This is typically done by treating the resin with a 20% solution of piperidine in DMF.[16]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-form, 3-5 equivalents) using a coupling agent (e.g., HBTU, DIC) and an additive (e.g., HOBt) in DMF. Add the activated amino acid solution to the resin and agitate for 1-4 hours.[1][16]

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF, dichloromethane (DCM), and methanol (MeOH) to remove excess reagents and byproducts.[16]

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[16]

  • Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

Protease Stability Assay

This assay is crucial for quantifying the enhanced stability of D-amino acid-containing peptides.

Detailed Protocol: In Vitro Protease Stability Assay

  • Reagent Preparation:

    • Prepare stock solutions of the test peptides (both L- and D-analogs) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[1]

    • Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) or biological matrix (e.g., human serum, plasma).[1][10]

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution or biological matrix.[1]

    • Incubate the mixture at 37°C.[1][10]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[10]

    • Immediately stop the enzymatic reaction by adding a quenching agent, such as 0.1% TFA, or by precipitating the proteins with an organic solvent like acetonitrile.[10][17]

  • Analysis:

    • Analyze the samples by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram.

    • Plot the percentage of intact peptide versus time to determine the peptide's half-life (t½).

Receptor Binding Assay

Competition binding assays are used to determine how D-amino acid substitution affects the peptide's affinity for its target receptor.

Detailed Protocol: GPCR Competition Binding Assay

  • Reagent Preparation:

    • Prepare cell membranes from a cell line that overexpresses the target G protein-coupled receptor (GPCR).[1]

    • Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl₂ and bovine serum albumin).[1]

    • Obtain a radiolabeled ligand known to bind the target receptor.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.[1]

    • Add increasing concentrations of the unlabeled test peptides (both L- and D-analogs).[1]

    • Add the cell membrane preparation to initiate the binding reaction.[1]

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to allow the binding to reach equilibrium.[1]

  • Separation and Detection:

    • Separate the bound from unbound radioligand, typically by rapid filtration through a glass fiber filter mat.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.

    • Calculate the IC₅₀ (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Concepts and Workflows

Diagrams are essential for illustrating the complex relationships and processes involved in the study of D-amino acid-containing peptides.

G cluster_design Peptide Design & Synthesis cluster_vitro In Vitro Evaluation cluster_vivo In Vivo / Preclinical design Peptide Design (L- to D-Scan) synthesis Solid-Phase Peptide Synthesis (SPPS) design->synthesis purify Purification & QC (HPLC, MS) synthesis->purify stability Protease Stability Assay purify->stability binding Receptor Binding Assay (IC50) purify->binding activity Functional Assay (e.g., Cell Signaling) stability->activity binding->activity pk_pd Pharmacokinetics & Pharmacodynamics activity->pk_pd efficacy Efficacy Studies pk_pd->efficacy

Caption: Workflow for developing D-amino acid-containing peptides.

G cluster_L L-Peptide Degradation cluster_D D-Peptide Stability protease_l Protease l_peptide L-Peptide Substrate protease_l->l_peptide Recognizes & Binds fragments_l Peptide Fragments (Inactive) l_peptide->fragments_l Cleavage protease_d Protease d_peptide D-Amino Acid Peptide protease_d->d_peptide Steric Hindrance (No Recognition) no_cleavage No Cleavage (Peptide Remains Active) d_peptide->no_cleavage

Caption: Mechanism of protease resistance by D-amino acid substitution.

G agonist Endogenous L-Peptide Agonist receptor GPCR Receptor agonist->receptor Binds & Activates antagonist Synthetic D-Peptide Antagonist antagonist->receptor Binds & Blocks g_protein G-Protein receptor->g_protein Activates no_response Blocked Cellular Response receptor->no_response effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates response Cellular Response (e.g., cAMP production) effector->response

Caption: D-peptide antagonist blocking a GPCR signaling pathway.

Functional Roles and Signaling

While much of the focus is on stability, D-amino acids themselves can play active roles in biological signaling. For example, D-serine and D-aspartate are known to function as neurotransmitters in the mammalian brain, acting as regulators of N-methyl-D-aspartate (NMDA) receptors.[18][19] This highlights that D-amino acids are not merely inert structural components but can possess intrinsic biological functions.

The incorporation of a D-amino acid into a therapeutic peptide can therefore have two effects:

  • Passive Role (Stabilization): The D-amino acid acts primarily to protect the peptide from degradation, thereby increasing its concentration and duration of action at the target receptor.[3] This is the most common application in peptide drug design.

  • Active Role (Signaling Modulation): The specific stereochemistry of the D-amino acid may alter the peptide's conformation in a way that enhances or changes its interaction with a receptor, potentially converting an agonist to an antagonist or increasing binding affinity.[6][20]

In some cases, D-amino acids are secreted by gut microbiota and can act as signaling agents that enter the bloodstream, potentially influencing the central nervous and neuroendocrine systems.[21] This emerging area of research suggests a broader role for D-amino acids in host-microbiome communication and overall physiology.

Conclusion and Future Directions

The strategic incorporation of D-amino acids is a cornerstone of modern peptide drug development.[1][6] It provides a robust and reliable method to overcome the primary limitation of native peptides—their poor proteolytic stability.[1] The ability to significantly extend a peptide's half-life while maintaining or even fine-tuning its biological activity has paved the way for more effective and bioavailable therapeutics.[4][8]

Future research will continue to explore the nuanced effects of D-amino acid substitutions on peptide structure and function. The development of computational models to predict the optimal positions for D-amino acid incorporation will accelerate the design of novel peptides with tailored pharmacokinetic profiles. Furthermore, a deeper understanding of the natural roles of D-amino acids in signaling pathways may unlock new therapeutic strategies, expanding the application of these unique building blocks far beyond their current use as simple stabilizing agents.[18][21]

References

Understanding orthogonal protection in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Orthogonal Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The precise chemical synthesis of peptides, vital molecules in a vast array of biological processes and therapeutic applications, hinges on a foundational principle: orthogonal protection. This strategy allows for the selective masking and demasking of reactive functional groups within amino acid building blocks, ensuring the orderly assembly of a defined peptide sequence. This technical guide provides a comprehensive exploration of orthogonal protection strategies in peptide synthesis, with a focus on the widely employed Solid-Phase Peptide Synthesis (SPPS).

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple, distinct classes of protecting groups within a single synthetic scheme.[1][2] Each class of protecting group is susceptible to cleavage by a specific set of chemical conditions, while remaining stable to the conditions used to remove other protecting groups.[1][2][3] This selective removal is the cornerstone of controlled, stepwise peptide chain elongation and allows for the synthesis of complex peptides with high fidelity.[1][3]

A typical orthogonal protection strategy in SPPS involves three main categories of protecting groups:

  • Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid and are removed at each cycle of the synthesis to permit the coupling of the subsequent amino acid.[1][2]

  • Permanent Protecting Groups: These mask the reactive side chains of amino acids and are designed to remain intact throughout the entire synthesis, only to be cleaved during the final step of releasing the peptide from the solid support.[1][2]

  • Semi-permanent (or Auxiliary) Protecting Groups: These are employed for specific modifications, such as the formation of cyclic or branched peptides. They can be selectively removed at an intermediate stage of the synthesis without affecting either the temporary or permanent protecting groups.[2]

This multi-layered approach provides the necessary control to build complex peptide architectures.

Major Orthogonal Protection Strategies in SPPS

Two primary orthogonal strategies dominate the landscape of solid-phase peptide synthesis: the Fmoc/tBu strategy and the Boc/Bzl strategy .

The Fmoc/tBu Strategy

This is currently the most widely used method in peptide synthesis.[4][5] It is a truly orthogonal system where the temporary and permanent protecting groups are removed by entirely different chemical mechanisms.[6]

  • Temporary Nα-Protection: The base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[4]

  • Permanent Side-Chain Protection: Acid-labile groups, predominantly based on the tert-butyl (tBu) moiety.[4]

The key advantage of the Fmoc/tBu strategy is the mild conditions used for the repetitive Nα-deprotection (typically with piperidine), which preserves the acid-labile side-chain protecting groups until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[4]

The Boc/Bzl Strategy

This classical approach relies on graded acid lability for selectivity.[1][3]

  • Temporary Nα-Protection: The acid-labile tert-butyloxycarbonyl (Boc) group.[1][7]

  • Permanent Side-Chain Protection: Benzyl (Bzl)-based protecting groups, which are also acid-labile but require much stronger acidic conditions for removal.[1][8]

While not strictly orthogonal in the sense of employing different reaction mechanisms for deprotection, the significant difference in acid concentration required for the removal of Boc (moderate acid, e.g., 50% TFA in DCM) versus Bzl groups (strong acid, e.g., HF) allows for practical selective deprotection.[6][9]

Quantitative Data on Protecting Groups

The selection of appropriate protecting groups is critical for the success of a peptide synthesis campaign. The following tables summarize common protecting groups used in both Fmoc/tBu and Boc/Bzl strategies and their respective cleavage conditions.

Table 1: Common Protecting Groups in Fmoc/tBu SPPS
Amino AcidSide-Chain Protecting GroupAbbreviationCleavage Condition
Arg2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfTFA
Asptert-Butyl esterOtBuTFA
CysTritylTrtTFA
Glutert-Butyl esterOtBuTFA
HisTritylTrtTFA
Lystert-ButoxycarbonylBocTFA
Sertert-ButyltBuTFA
Thrtert-ButyltBuTFA
Trptert-ButoxycarbonylBocTFA
Tyrtert-ButyltBuTFA
AsnTritylTrtTFA
GlnTritylTrtTFA
Table 2: Common Side-Chain Protecting Groups in Boc/Bzl Strategy
Amino AcidSide-Chain Protecting GroupAbbreviationCleavage Condition
ArgTosylTosHF
AspBenzyl esterBzlHF
Cys4-MethylbenzylMebHF
GluBenzyl esterBzlHF
His2,4-DinitrophenylDnpThiophenol
Lys2-Chlorobenzyloxycarbonyl2-Cl-ZHF
SerBenzylBzlHF
ThrBenzylBzlHF
TrpFormylForPiperidine
Tyr2-Bromobenzyloxycarbonyl2-Br-ZHF

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[2]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature with gentle agitation.[2]

    • Drain the deprotection solution.

    • Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.[3]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.[2]

  • Amino Acid Coupling (using HBTU/HOBt):

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF in the presence of a base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) for a few minutes.[2]

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

  • Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.[3]

  • Return to Step 2 for the next cycle.

Protocol 2: Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[2]

  • Boc Deprotection:

    • Perform a pre-wash by agitating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.[7]

    • Drain the solution and add a fresh 50% TFA/DCM solution. Agitate for an additional 20-30 minutes.[1]

  • Washing: Drain the TFA solution and wash the resin with DCM (3 x 1 min), isopropanol (IPA) (1 x 1 min), and DCM (3 x 1 min).[7]

  • Neutralization:

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[1]

    • Agitate for 5-10 minutes.[1]

    • Drain the neutralization solution and wash the resin with DCM (3 x 1 min).

  • Amino Acid Coupling (using DCC/HOBt):

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) dissolved in DCM. Allow the mixture to react for 10-15 minutes at 0°C.[2]

    • Filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[2]

    • Add the filtered activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DCM (3 x 1 min), DMF (3 x 1 min), and DCM (3 x 1 min).[2]

  • Return to Step 2 for the next cycle.

Protocol 3: On-Resin Cyclization of a Peptide

This protocol describes a head-to-tail cyclization on the solid support.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using an orthogonal protection strategy that leaves the N-terminus protected (e.g., with Fmoc) and the C-terminus attached to the resin via a linker that can be cleaved under conditions that do not affect the side-chain protecting groups. The side chains of the amino acids that will form the cyclic bond should be protected with semi-permanent protecting groups.

  • Side-Chain Deprotection: Selectively remove the semi-permanent protecting groups from the side chains that will be involved in the cyclization. For example, if cyclization is between an Asp side chain and a Lys side chain, remove the protecting groups from these two residues.

  • On-Resin Cyclization:

    • Wash the resin thoroughly.

    • Perform the intramolecular coupling reaction on the solid support using a suitable coupling reagent (e.g., HBTU, PyBOP). The reaction is typically carried out in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.

  • Final Deprotection and Cleavage: Once cyclization is complete, remove the N-terminal protecting group (if still present) and cleave the cyclic peptide from the resin, concurrently removing all remaining side-chain protecting groups.

Protocol 4: Synthesis of a Branched Peptide

This protocol outlines the synthesis of a simple branched peptide using a lysine residue.

  • Linear Chain Elongation: Synthesize the main peptide chain up to the point of branching.

  • Incorporation of the Branching Unit: Couple an amino acid with two orthogonally protected amino groups, such as Fmoc-Lys(Dde)-OH. The Fmoc group will be used for the elongation of the main chain, while the Dde group protects the side-chain amino group where the branch will be synthesized.

  • Main Chain Elongation: Continue the synthesis of the main peptide chain by removing the Fmoc group and coupling the subsequent amino acids.

  • Selective Side-Chain Deprotection: After completing the main chain, selectively remove the Dde protecting group from the lysine side chain using a mild treatment with hydrazine in DMF.[3] This will not affect the Fmoc group on the N-terminus of the main chain or the tBu-based side-chain protecting groups.

  • Branch Synthesis: Synthesize the peptide branch from the now free amino group on the lysine side chain using standard Fmoc-SPPS cycles.

  • Final Deprotection and Cleavage: Once the entire branched peptide is assembled, cleave it from the resin and remove all protecting groups simultaneously.

Visualizing Orthogonal Protection Strategies

The logical flow and relationships within orthogonal protection schemes can be effectively visualized using diagrams.

Orthogonal_Protection_Principle cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Protecting_Groups Protecting Groups cluster_Deprotection Selective Deprotection Conditions Growing_Peptide Growing Peptide Chain (Attached to Resin) Temporary_PG Temporary PG (e.g., Fmoc) Growing_Peptide->Temporary_PG Protects N-terminus Permanent_PG Permanent PGs (e.g., tBu) Growing_Peptide->Permanent_PG Protects Side Chains Semi-permanent_PG Semi-permanent PG (e.g., Dde) Growing_Peptide->Semi-permanent_PG Protects Specific Side Chain Base Base (e.g., Piperidine) Temporary_PG->Base Cleaved by Strong_Acid Strong Acid (e.g., TFA) Permanent_PG->Strong_Acid Cleaved by Mild_Hydrazine Mild Hydrazine Semi-permanent_PG->Mild_Hydrazine Cleaved by Base->Growing_Peptide Allows Chain Elongation Final_Peptide Final Peptide Strong_Acid->Final_Peptide Releases Final Peptide Mild_Hydrazine->Growing_Peptide Allows Side-Chain Modification Fmoc_SPPS_Workflow Start Start: Resin with first Fmoc-AA-OH Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat n times Washing2->Cycle Cycle->Deprotection Next Cycle Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Cycle->Final_Cleavage Final Cycle End Purified Peptide Final_Cleavage->End Branched_Peptide_Synthesis Start Start: Resin Main_Chain_Synth1 Synthesize Main Chain (Fmoc-SPPS) Start->Main_Chain_Synth1 Couple_Lys Couple Fmoc-Lys(Dde)-OH Main_Chain_Synth1->Couple_Lys Main_Chain_Synth2 Continue Main Chain Synthesis (Fmoc-SPPS) Couple_Lys->Main_Chain_Synth2 Dde_Deprotection Selective Dde Removal (Hydrazine/DMF) Main_Chain_Synth2->Dde_Deprotection Branch_Synth Synthesize Branch (Fmoc-SPPS) Dde_Deprotection->Branch_Synth Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Branch_Synth->Final_Cleavage End Purified Branched Peptide Final_Cleavage->End

References

An In-depth Technical Guide to the Incorporation of Fmoc-D-Dap(Aloc)-OH for Unnatural Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-D-Dap(Aloc)-OH, an orthogonally protected unnatural amino acid, and its application in solid-phase peptide synthesis (SPPS). This guide is intended for researchers, scientists, and drug development professionals who are looking to incorporate this versatile building block into their peptide synthesis workflows to create novel peptides with unique properties.

Introduction to this compound

This compound, or N-α-(9-fluorenylmethoxycarbonyl)-N-β-(allyloxycarbonyl)-D-2,3-diaminopropionic acid, is a valuable reagent in peptide chemistry.[1] Its utility stems from the orthogonal protection strategy it employs. The α-amino group is protected by the base-labile Fmoc group, which is suitable for standard SPPS cycles.[2] The side-chain β-amino group is protected by the Aloc group, which is stable to the basic conditions used for Fmoc removal but can be selectively cleaved using palladium(0) catalysis.[3][4] This dual protection scheme allows for the specific modification of the side chain at any point during the synthesis, enabling the creation of branched, cyclic, or conjugated peptides.

The incorporation of D-amino acids, such as D-diaminopropionic acid (D-Dap), can confer beneficial properties to peptides, including increased resistance to proteolytic degradation, which can enhance their in vivo half-life and therapeutic potential. Furthermore, the presence of the additional amino group in the Dap side chain can be leveraged to introduce specific functionalities or to create unique peptide architectures.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 178924-05-5
Molecular Formula C₂₂H₂₂N₂O₆[3]
Molecular Weight 410.42 g/mol [3]
Appearance Solid
Purity (HPLC) ≥98.5%[5]
Storage Temperature -20°C[1]

Illustrative Peptide Synthesis Data

While specific quantitative data for the incorporation of this compound is not extensively published in a comparative format, the following table provides an illustrative example of the expected efficiencies and yields based on standard Fmoc-SPPS protocols for peptides of similar complexity. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

ParameterCondition / ReagentExpected OutcomeMonitoring Method
Fmoc Deprotection 20% Piperidine in DMF>99% completionUV absorbance of the fulvene-piperidine adduct
Coupling Efficiency HBTU/DIPEA in DMF>99%Kaiser Test or TNBS Test
Aloc Deprotection Pd(PPh₃)₄, Phenylsilane in DCM>95% completionLC-MS analysis of a cleaved resin sample
Crude Peptide Purity Post-cleavageSequence-dependent (typically 60-90%)Analytical RP-HPLC
Final Yield After purificationSequence-dependent (typically 10-30%)Mass Spectrometry and Amino Acid Analysis

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (optional, for scavenging)

  • Diethyl ether

  • Kaiser test reagents

Step-by-Step Synthesis Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of resin in a peptide synthesis vessel.

  • Add DMF to the resin and allow it to swell for at least 1 hour with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates a positive result.

Step 3: Amino Acid Coupling (for standard amino acids and this compound)

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow or colorless beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

Step 4: Selective Aloc Deprotection (On-Resin)

  • Wash the peptide-resin with DCM (3-5 times).

  • In a separate, argon-purged vial, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents) and PhSiH₃ (10-20 equivalents) in DCM.

  • Add the palladium catalyst solution to the resin.

  • Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 30-60 minutes. The reaction vessel should be protected from light.

  • Repeat the deprotection step with fresh reagents to ensure complete removal of the Aloc group.

  • Wash the resin thoroughly with DCM (5-7 times), followed by DMF (3-5 times). A wash with a solution of sodium diethyldithiocarbamate in DMF can be performed to scavenge any residual palladium.

Step 5: Side-Chain Modification (Optional)

  • With the β-amino group of the D-Dap residue now free, modifications such as coupling of another amino acid, a reporter molecule, or cyclization can be performed using standard coupling procedures as described in Step 3.

Step 6: Final Cleavage and Deprotection

  • After the synthesis is complete, wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide under vacuum.

Step 7: Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by mass spectrometry to confirm the identity of the peptide.

  • Lyophilize the pure fractions to obtain the final product as a white powder.

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Unnatural Amino Acid Incorporation

G cluster_SPPS_Cycle SPPS Cycle resin Start: Resin Swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->fmoc_deprotection wash1 DMF Wash fmoc_deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 kaiser_test Kaiser Test (Check for completion) wash2->kaiser_test kaiser_test->fmoc_deprotection Repeat for next AA incorporation Incorporate this compound (Standard Coupling) kaiser_test->incorporation aloc_deprotection Selective Aloc Deprotection (Pd(PPh₃)₄, PhSiH₃) incorporation->aloc_deprotection side_chain_mod Side-Chain Modification (e.g., Cyclization, Conjugation) aloc_deprotection->side_chain_mod final_cleavage Final Cleavage from Resin (TFA Cocktail) side_chain_mod->final_cleavage purification Purification and Analysis (RP-HPLC, Mass Spectrometry) final_cleavage->purification end_product Final Peptide Product purification->end_product

Caption: SPPS workflow for incorporating this compound.

Cellular Uptake and Endosomal Escape of a D-Dap Containing Peptide

G cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endocytosis Endocytosis cluster_endosomal_escape Endosomal Escape peptide D-Dap Containing Peptide endosome Early Endosome (pH ~6.5) peptide->endosome 1. Cellular Uptake cell_membrane Cell Membrane late_endosome Late Endosome (pH ~5.5) D-Dap side chain protonated endosome->late_endosome 2. Endosomal Maturation (pH drops) membrane_disruption Endosomal Membrane Disruption late_endosome->membrane_disruption 3. pH-triggered conformational change cytosol Cytosol membrane_disruption->cytosol 4. Peptide release into cytosol target Intracellular Target cytosol->target 5. Action on target

Caption: Mechanism of cellular uptake and endosomal escape.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH, or Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(allyloxycarbonyl)-D-2,3-diaminopropionic acid, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its orthogonal protection scheme, featuring the base-labile Fmoc group on the α-amino group and the palladium-labile Aloc group on the β-amino side chain, allows for selective deprotection and derivatization. This enables the synthesis of complex peptides, including branched, cyclic, and labeled peptides, which are of significant interest in drug discovery and development. This guide provides a comprehensive overview of the synthesis and characterization of this versatile amino acid derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₂H₂₂N₂O₆[1]
Molecular Weight 410.42 g/mol [1]
CAS Number 178924-05-5[2]
Appearance White to off-white solid
Melting Point Approximately 165 °C
Purity (Typical) ≥98.5% (HPLC)[3]
Storage Conditions 2-8°C, under an inert atmosphere[4]

Synthesis of this compound

While various synthetic routes can be envisioned, a common and reliable strategy for the preparation of orthogonally protected D-2,3-diaminopropionic acid derivatives starts from the readily available chiral precursor, Fmoc-D-serine. The synthetic pathway involves four key steps: reduction of the carboxylic acid, oxidation to the aldehyde, reductive amination to introduce the β-amino group, and finally, selective protection of the β-amino group.

Synthesis_Workflow cluster_0 Synthesis Pathway Fmoc-D-Serine Fmoc-D-Serine Fmoc-D-Serinol Fmoc-D-Serinol Fmoc-D-Serine->Fmoc-D-Serinol 1. Reduction Fmoc-D-Serinal Fmoc-D-Serinal Fmoc-D-Serinol->Fmoc-D-Serinal 2. Oxidation Fmoc-D-Dap-OH Fmoc-D-Dap-OH Fmoc-D-Serinal->Fmoc-D-Dap-OH 3. Reductive Amination This compound This compound Fmoc-D-Dap-OH->this compound 4. Aloc Protection

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of Fmoc-D-Serinol from Fmoc-D-Serine (Reduction)

  • Materials: Fmoc-D-serine, Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Ethyl acetate, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve Fmoc-D-serine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add BH₃·THF solution (2-3 equivalents) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Fmoc-D-serinol, which can be used in the next step without further purification if deemed sufficiently pure by TLC and ¹H NMR.

2. Synthesis of Fmoc-D-Serinal from Fmoc-D-Serinol (Oxidation)

  • Materials: Fmoc-D-serinol, Dess-Martin periodinane (DMP), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve Fmoc-D-serinol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the formation of the aldehyde by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with a 1:1 solution of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate to quench the remaining DMP.

    • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain crude Fmoc-D-serinal. This product is often used immediately in the next step due to its potential instability.

3. Synthesis of Fmoc-D-Dap-OH from Fmoc-D-Serinal (Reductive Amination)

  • Materials: Crude Fmoc-D-serinal, Ammonium acetate or aqueous ammonia, Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Procedure:

    • Dissolve the crude Fmoc-D-serinal in methanol.

    • Add a large excess of ammonium acetate (e.g., 10 equivalents) or an aqueous solution of ammonia.

    • Stir the mixture for 30-60 minutes to allow for the formation of the intermediate imine.

    • Add sodium cyanoborohydride (1.5-2 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture to pH ~2 with 1M HCl to decompose the excess reducing agent.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude Fmoc-D-Dap-OH. Purification can be achieved by column chromatography on silica gel.

4. Synthesis of this compound from Fmoc-D-Dap-OH (Selective Aloc Protection)

  • Materials: Fmoc-D-Dap-OH, Allyl chloroformate, Sodium bicarbonate or Diisopropylethylamine (DIPEA), Dioxane or THF, Water.

  • Procedure:

    • Dissolve Fmoc-D-Dap-OH (1 equivalent) in a mixture of dioxane and water (e.g., 1:1).

    • Cool the solution to 0°C and add sodium bicarbonate (2-3 equivalents) or DIPEA (2-3 equivalents).

    • Slowly add allyl chloroformate (1.0-1.2 equivalents) dropwise while maintaining the temperature at 0°C and vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, acidify the mixture to pH ~2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization_Workflow cluster_1 Characterization Synthesized_Product This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (ESI-MS) Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the characterization of this compound.

Representative Characterization Data

The following tables summarize the expected, representative data for the characterization of this compound.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.77d2HFmoc aromatic
7.59d2HFmoc aromatic
7.40t2HFmoc aromatic
7.31t2HFmoc aromatic
5.90m1HAloc -CH=
5.75d1Hα-NH
5.29d1HAloc =CH₂ (trans)
5.21d1HAloc =CH₂ (cis)
5.15t1Hβ-NH
4.55d2HAloc -OCH₂-
4.40m2HFmoc -OCH₂-
4.25t1HFmoc -CH-
4.15m1Hα-CH
3.60m2Hβ-CH₂

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
173.5Carboxylic acid C=O
156.2Fmoc urethane C=O
155.8Aloc urethane C=O
143.8Fmoc aromatic (quaternary)
141.3Fmoc aromatic (quaternary)
132.4Aloc -CH=
127.7Fmoc aromatic
127.1Fmoc aromatic
125.1Fmoc aromatic
120.0Fmoc aromatic
118.0Aloc =CH₂
67.2Fmoc -OCH₂-
66.0Aloc -OCH₂-
54.5α-C
47.2Fmoc -CH-
42.0β-C

Table 3: Representative Mass Spectrometry Data (ESI-MS)

IonCalculated m/zObserved m/z
[M+H]⁺411.15411.2
[M+Na]⁺433.13433.1
[M-H]⁻409.14409.1

Table 4: Representative HPLC Data

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Expected Purity ≥98.5%

Conclusion

This compound is an invaluable reagent for the synthesis of complex peptides. The synthetic route outlined, starting from Fmoc-D-serine, provides a reliable method for its preparation. Rigorous characterization using NMR, MS, and HPLC is crucial to ensure the high purity required for successful peptide synthesis. This guide provides the necessary theoretical and practical framework for researchers to synthesize and characterize this important building block, facilitating advancements in peptide chemistry and drug discovery.

References

A Technical Guide to Fmoc-D-Dap(Aloc)-OH: A Versatile Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-D-Dap(Aloc)-OH is a pivotal amino acid derivative for the synthesis of complex and modified peptides. Its unique dual-protection scheme, employing the base-labile Fmoc group for α-amino protection and the orthogonally-cleavable Aloc group for the side-chain, offers precise control over peptide chain elongation and modification. This guide provides an in-depth overview of its properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its use in peptide synthesis workflows.

IdentifierValue
CAS Number 178924-05-5[1]
Molecular Weight 410.42 g/mol [2]
Molecular Formula C₂₂H₂₂N₂O₆[2]
Synonyms N-alpha-Fmoc-N-beta-Alloc-D-2,3-diaminopropionic acid, Fmoc-D-Dpr(Aloc)-OH

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[3] The Fmoc group protects the main-chain amino group and is temporarily removed at each cycle of amino acid addition using a mild base, typically piperidine.[4] The key feature of this reagent is the allyloxycarbonyl (Aloc) protecting group on the side-chain amine. The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final peptide cleavage from the resin.[5] This orthogonality allows for the selective deprotection of the Dap side-chain at any point during the synthesis, enabling site-specific modifications such as:

  • Peptide cyclization: Forming lactam bridges for constrained peptide structures.

  • Fluorescent labeling: Attaching reporter molecules for imaging and binding studies.

  • PEGylation: Modifying peptides to improve their pharmacokinetic properties.

  • Synthesis of branched peptides.

Experimental Protocols

The following sections detail the standard methodologies for the use of this compound in SPPS.

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the iterative cycle of deprotection, activation, and coupling for elongating a peptide chain on a solid support.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[6]

  • Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for at least one hour in a reaction vessel.[7]

2. Fmoc Deprotection:

  • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[6]

  • Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.[6]

3. Amino Acid Coupling:

  • In a separate vessel, activate the next Fmoc-protected amino acid (e.g., this compound) by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.[8]

  • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Monitor the coupling reaction completion using a qualitative method like the Kaiser test.[8]

4. Iteration:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.[6]

Selective Deprotection of the Aloc Group

This protocol details the on-resin removal of the Aloc protecting group from the Dap side-chain, which is typically performed after the desired peptide sequence is assembled.

1. Reagent Preparation:

  • Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in an appropriate solvent like DCM or DMF.

  • Prepare a solution of a scavenger, such as phenylsilane (PhSiH₃), in the same solvent. The scavenger traps the allyl group, preventing side reactions.

2. Deprotection Reaction:

  • Wash the peptide-resin thoroughly with DCM.[7]

  • Add the palladium catalyst solution (typically 0.1-0.25 equivalents relative to the resin loading) to the resin.

  • Add the scavenger solution (typically 20 equivalents) to the resin.

  • Gently agitate the reaction mixture at room temperature. The reaction is often complete within 30-60 minutes. Recent protocols suggest that this can be performed under atmospheric conditions without the need for an inert atmosphere.[9][10]

3. Washing:

  • After the reaction is complete, drain the reaction vessel and wash the resin extensively with DCM, methanol, and DMF to remove all traces of the catalyst and scavenger byproducts.[11] The newly exposed free amine on the Dap side-chain is now available for further modification.

4. Final Cleavage:

  • Once all synthesis and modification steps are complete, the peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like water and triisopropylsilane (TIS).[6]

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

spss_workflow cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Peptide-Resin (N-term Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Elongated Peptide-Resin Aloc_Deprotection Aloc Deprotection (if required) Washing2->Aloc_Deprotection Modification Side-Chain Modification (e.g., Cyclization) Aloc_Deprotection->Modification Cleavage Cleavage from Resin (TFA Cocktail) Modification->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

aloc_deprotection cluster_main Aloc Deprotection Mechanism Start Peptide-Resin with Dap(Aloc) Complex Formation of π-allyl Palladium Complex Start->Complex Reagents Pd(PPh₃)₄ + Scavenger (PhSiH₃) Reagents->Complex Attack Nucleophilic Attack by Scavenger Complex->Attack End Peptide-Resin with free Dap amine Attack->End

Caption: Simplified mechanism of Palladium(0)-catalyzed Aloc deprotection.

References

Supplier information for Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-D-Dap(Aloc)-OH for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name (2R)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-[(prop-2-en-1-yloxy)carbonylamino]propanoic acid, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme, featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain amine of D-diaminopropionic acid (D-Dap), offers synthetic chemists precise control over peptide chain elongation and modification. This guide provides a comprehensive overview of supplier information, key chemical data, and detailed experimental protocols for the effective utilization of this compound in the synthesis of complex and modified peptides.

Supplier Information

A variety of chemical suppliers offer this compound, often with varying purity levels and in different quantities. Researchers should consider the specific requirements of their synthesis when selecting a supplier. The following table summarizes key information for this reagent.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
MedChemExpress188970-92-5C22H22N2O6410.42-
Sigma-Aldrich188970-92-5C22H22N2O6410.42≥98.5% (HPLC)[1][2]
Aapptec178924-05-5---
Advanced ChemBlocks188970-92-5C22H22N2O6410.4395%[3]
ChemPep188970-92-5C22H22N2O6410.5-
BLD Pharm204316-32-5---

The Principle of Orthogonal Protection in Peptide Synthesis

The utility of this compound lies in the concept of orthogonal protection. In SPPS, protecting groups are used to mask reactive functional groups to prevent unwanted side reactions during peptide chain elongation.[4] An orthogonal protection strategy employs protecting groups that can be selectively removed under distinct chemical conditions.[4]

In the case of this compound:

  • The Fmoc Group: This group protects the α-amino group of the amino acid. It is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5] This allows for the stepwise addition of amino acids to the growing peptide chain.

  • The Aloc Group: This group protects the β-amino group on the side chain of the diaminopropionic acid residue. The Aloc group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[5] It is selectively removed by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[6]

This orthogonality allows for the selective deprotection of the side-chain amine while the peptide remains attached to the solid support and the N-terminus is still protected. This enables a wide range of site-specific modifications, including:

  • Peptide Cyclization: Formation of a lactam bridge between the deprotected side-chain amine and a carboxylic acid group.

  • Branched Peptide Synthesis: Elongation of a second peptide chain from the side-chain amine.

  • Conjugation: Attachment of labels, such as fluorescent dyes or biotin, to the side-chain amine.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS and the subsequent selective deprotection of the Aloc group.

Incorporation of this compound into a Peptide Chain

This protocol outlines a standard coupling cycle for adding this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • Coupling reagent, e.g., HBTU or HATU (3-5 equivalents)

  • Base, e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if necessary): If the N-terminus of the peptide-resin is Fmoc-protected, add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat the piperidine treatment for another 10-15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. In a separate vessel, dissolve this compound, the coupling reagent (e.g., HATU), and a base (e.g., DIEA) in DMF. Allow the mixture to pre-activate for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. d. Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove any excess reagents and byproducts.

Selective On-Resin Deprotection of the Aloc Group

This protocol describes the removal of the Aloc protecting group from the D-Dap side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing the this compound residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equivalents relative to the Aloc-protected sites)

  • Scavenger, e.g., Phenylsilane (PhSiH₃) (20 equivalents) or Dimethylamine-borane complex (40 equivalents)

  • Dichloromethane (DCM), anhydrous and degassed

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes in a reaction vessel.

  • Catalyst and Scavenger Addition: a. In a separate vial, dissolve the palladium catalyst and the scavenger in DCM. b. Add the catalyst/scavenger solution to the resin.

  • Reaction: Gently agitate the reaction mixture at room temperature for 30-60 minutes. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.

  • Monitoring: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Washing: Once the reaction is complete, drain the solution and wash the resin extensively with DCM and DMF to remove all traces of the palladium catalyst and scavenger. A wash with a solution of sodium diethyldithiocarbamate in DMF can be used to aid in the removal of palladium residues.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound in SPPS.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Final Cleavage & Side-Chain Deprotection Washing->Cleavage after final residue Repeat->Fmoc_Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal_Deprotection Start Peptide-Resin with This compound Fmoc_Removal Fmoc Removal (Piperidine/DMF) Start->Fmoc_Removal Aloc_Removal Aloc Removal (Pd(PPh₃)₄, Scavenger) Start->Aloc_Removal Chain_Elongation Further Peptide Chain Elongation Fmoc_Removal->Chain_Elongation Chain_Elongation->Start Repeat as needed Final_Cleavage Final Cleavage from Resin Chain_Elongation->Final_Cleavage if no modification Side_Chain_Mod Side-Chain Modification (e.g., Cyclization, Conjugation) Aloc_Removal->Side_Chain_Mod Side_Chain_Mod->Final_Cleavage Modified_Peptide Modified Peptide Final_Cleavage->Modified_Peptide

Caption: Orthogonal protection strategy using this compound.

References

A Technical Guide to the Safe Handling of Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH is a derivative of alanine, an amino acid utilized in peptide synthesis and various research applications.[1] As with any chemical reagent, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety. This guide provides a comprehensive overview of the safety and handling procedures for this compound, compiled from available safety data sheets and handling guidelines.

Chemical and Physical Properties

A foundational aspect of safe handling is the awareness of the chemical and physical properties of the substance.

PropertyValue
CAS Number 178924-05-5
Molecular Formula C22H22N2O6[2]
Molecular Weight 410.42 g/mol [2]
Appearance White to off-white solid
Melting Point 165 °C
Boiling Point 658.6±55.0 °C (Predicted)
Density 1.298±0.06 g/cm3 (Predicted)
pKa 3.56±0.10 (Predicted)

Hazard Identification and Classification

This compound is classified as an irritant. The following table summarizes its hazard statements.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.
Respiratory Protection Use a NIOSH-approved respirator with a dust filter if handling large quantities or if dust is generated.
Handling Procedures
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Take precautionary measures against static discharge.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is in a freezer under -20°C.

  • Store under an inert atmosphere.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Firefighting and Accidental Release Measures

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant. Disposal should be in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood B->C D Retrieve from Storage (-20°C Freezer) C->D E Weigh Compound in Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Dispose of Waste (Hazardous Waste) G->H I Doff & Dispose of PPE H->I J Wash Hands I->J

Caption: A logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics with enhanced stability, receptor affinity, and unique functionalities. Fmoc-D-Dap(Aloc)-OH, a derivative of D-2,3-diaminopropionic acid, is a versatile building block in solid-phase peptide synthesis (SPPS). The D-configuration of the alpha-carbon can confer resistance to enzymatic degradation, while the orthogonally protected beta-amino group, shielded by an allyloxycarbonyl (Aloc) group, allows for selective deprotection and subsequent modification, such as lactam bridge formation for cyclic peptides or conjugation of other molecules.[1][2] This document provides a detailed protocol for the incorporation of this compound into a peptide chain using Fmoc-based SPPS.

Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 178924-05-5
Molecular Formula C₂₂H₂₂N₂O₆
Molecular Weight 410.42 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98.5%
Storage 2-8°C

Solid-Phase Peptide Synthesis (SPPS) an overview

Solid-phase peptide synthesis (SPPS) enables the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group is stable to the coupling conditions but is readily removed by a mild base, typically piperidine. The side chains of the amino acids are protected by acid-labile groups, which are removed at the end of the synthesis during the cleavage of the peptide from the resin.

Quantitative Data Summary

The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide. The following table summarizes the expected quantitative data for the incorporation of this compound.

ParameterExpected Efficiency/PurityMonitoring Method
Coupling Efficiency >99%Kaiser Test (Ninhydrin Test) or TNBS Test
Fmoc Deprotection Efficiency >99%UV monitoring of dibenzofulvene-piperidine adduct
Aloc Deprotection Efficiency >98%HPLC analysis of a cleaved resin sample
Crude Peptide Purity (Post-Cleavage) Sequence-dependent, typically 70-90%Analytical RP-HPLC
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC and Mass Spectrometry

Experimental Protocols

This section provides a detailed step-by-step protocol for the manual solid-phase synthesis of a peptide containing a D-Dap(Aloc) residue.

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or other coupling reagent

  • 1-Hydroxybenzotriazole (HOBt)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water, HPLC grade

  • Diethyl ether, anhydrous

  • Kaiser test kit or 2,4,6-trinitrobenzenesulfonic acid (TNBS) solution

Protocol for Peptide Synthesis

1. Resin Swelling and Preparation

  • Place the desired amount of resin (e.g., 0.1 mmol) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

3. Amino Acid Coupling (Incorporation of this compound)

  • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIPEA (6 eq.) to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Perform a Kaiser test to confirm the completion of the coupling. A negative test (colorless or yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step.

4. Peptide Chain Elongation

  • Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.

5. Selective Aloc Group Deprotection (On-Resin)

  • Wash the peptide-resin thoroughly with DCM (5 x 1 min) and then with anhydrous DCM (3 x 1 min).

  • In a separate, light-protected vial, prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents relative to resin loading) and Phenylsilane (20-25 equivalents) in anhydrous DCM.

  • Add the palladium catalyst solution to the peptide-resin.

  • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.[3]

  • Drain the solution and wash the resin with DCM (5 x 1 min), 0.5% DIPEA in DMF (3 x 1 min), and DMF (5 x 1 min).

  • The deprotected β-amino group of the D-Dap residue is now available for modification (e.g., cyclization or conjugation).

6. Cleavage and Global Deprotection

  • Wash the peptide-resin with DCM (5 x 1 min) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys, Met, or Trp, specific scavengers should be added.

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification and Analysis

  • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the key workflows in the synthesis and application of peptides containing this compound.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycle cluster_modification On-Resin Modification cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + HBTU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Repeat for next amino acid Aloc_Deprotection Aloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) Kaiser_Test->Aloc_Deprotection Chain Complete Modification Side-Chain Modification (e.g., Cyclization) Aloc_Deprotection->Modification Cleavage Cleavage from Resin (TFA Cocktail) Modification->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, and Peptide Inhibitor Solutions Preincubation Pre-incubate Enzyme with Peptide Inhibitor Reagents->Preincubation Initiation Add Substrate to Initiate Reaction Preincubation->Initiation Measurement Measure Product Formation (e.g., Spectrophotometry) Initiation->Measurement Data_Plot Plot Reaction Rate vs. Inhibitor Concentration Measurement->Data_Plot IC50 Determine IC₅₀ Value Data_Plot->IC50

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Dap(Aloc)-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH is a protected, non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring two distinct amine-protecting groups, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain amino group, allows for orthogonal deprotection strategies. This enables the site-specific modification of the diaminopropionic acid side chain, making it an essential tool for the synthesis of complex peptides, including branched, cyclic, and labeled peptides for various research and therapeutic applications.

These application notes provide a comprehensive guide to the successful incorporation of this compound into peptide sequences using Fmoc-based SPPS, including detailed protocols for coupling, orthogonal deprotection of the Aloc group, and final cleavage.

Principle of Orthogonal Protection

The core utility of this compound lies in the differential lability of its protecting groups. The Fmoc group is removed by a base (typically piperidine), while the Aloc group is stable to these conditions but can be selectively cleaved using a palladium(0) catalyst. This orthogonality is fundamental for introducing modifications at the Dap side chain without affecting the ongoing peptide chain elongation.

G cluster_molecule This compound Structure cluster_deprotection Orthogonal Deprotection Pathways mol Fmoc-NH-CH(CH₂-NH-Aloc)-COOH start Fmoc-D-Dap(Aloc)-Peptide-Resin fmoc_dep Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_dep Chain Elongation aloc_dep Aloc Deprotection (Pd(PPh₃)₄ / Scavenger) start->aloc_dep Side-Chain Modification free_alpha H₂N-D-Dap(Aloc)-Peptide-Resin fmoc_dep->free_alpha free_beta Fmoc-D-Dap(NH₂)-Peptide-Resin aloc_dep->free_beta G start Start with Resin-Bound Peptide (N-terminal Fmoc) swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) swell->deprotect wash1 3. Wash with DMF and DCM deprotect->wash1 couple 4. Couple next Fmoc-Amino Acid (AA, Activator, Base in DMF) wash1->couple wash2 5. Wash with DMF and DCM couple->wash2 end Ready for Next Cycle wash2->end G start Start with Peptide-Resin containing Fmoc-D-Dap(Aloc) wash1 1. Wash Resin with Anhydrous DCM start->wash1 prepare_reagent 2. Prepare Deprotection Solution (Pd(PPh₃)₄ and PhSiH₃ in DCM) wash1->prepare_reagent deprotect 3. Add Deprotection Solution to Resin (Agitate for 30 min) prepare_reagent->deprotect repeat_deprotect 4. Repeat Deprotection Step deprotect->repeat_deprotect wash2 5. Wash Thoroughly (DCM, DMF, Chelating Agent Solution, DMF) repeat_deprotect->wash2 end Resin with Free Side-Chain Amine wash2->end

Application Notes and Protocols for the Cleavage of the Aloc Protecting Group from a Dap Residue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Aloc) group is a valuable amine protecting group in peptide synthesis and organic chemistry due to its stability to both acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively. This orthogonality allows for the selective deprotection of the Aloc group, enabling site-specific modifications of amino acid side chains, such as that of diaminopropionic acid (Dap). The cleavage of the Aloc group is typically achieved under mild conditions using a palladium(0)-catalyzed allylic cleavage reaction. This document provides detailed application notes and protocols for the removal of the Aloc protecting group from a Dap residue, both on-resin during solid-phase peptide synthesis (SPPS) and in-solution.

Mechanism of Aloc Cleavage

The deprotection of the Aloc group proceeds via a palladium(0)-catalyzed process. The reaction is initiated by the coordination of the palladium(0) complex to the allyl group of the Aloc-protected amine. This is followed by oxidative addition to form a π-allyl palladium complex. A nucleophilic scavenger then attacks this complex, leading to the release of the deprotected amine, carbon dioxide, and an allylated scavenger byproduct. The palladium(0) catalyst is regenerated, allowing it to participate in subsequent catalytic cycles.

Key Reagents and Considerations

Successful Aloc deprotection hinges on the careful selection of the palladium catalyst and an appropriate allyl cation scavenger.

  • Palladium(0) Catalyst: The most common catalyst is tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄. Other palladium sources can also be utilized.

  • Scavenger: A scavenger is crucial to irreversibly trap the reactive allyl cation and prevent side reactions, such as re-alkylation of the deprotected amine. Common scavengers include phenylsilane (PhSiH₃), dimethylamine borane (Me₂NH·BH₃), and morpholine.

  • Solvent: The choice of solvent depends on the specific protocol and the solubility of the substrate. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently used.

  • Inert Atmosphere: While some open-flask protocols exist, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent oxidation and deactivation of the palladium catalyst.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the cleavage of the Aloc group from a Dap residue based on published protocols.

ParameterOn-Resin DeprotectionIn-Solution Deprotection
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 0.2 - 0.5 equivalents0.2 equivalents
Scavenger Phenylsilane (PhSiH₃), Dimethylamine borane (Me₂NH·BH₃)Phenylsilane (PhSiH₃), Meldrum's acid/DIPEA/TES-H
Scavenger Loading 20 - 40 equivalents3 equivalents (each component)
Solvent DCM, THF, DMFDMF, DCM
Temperature Room Temperature, 38°C (Microwave)Room Temperature
Reaction Time 10 minutes (Microwave) to 3 hours10 minutes to 2 hours
Yield >90% (qualitative on resin)>90%

Experimental Protocols

Protocol 1: On-Resin Aloc Deprotection of a Dap Residue in SPPS

This protocol describes the removal of the Aloc group from a peptide-resin.

Materials:

  • Aloc-Dap-containing peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker or vortex mixer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in the chosen solvent (DCM or DMF) for 30 minutes in the reaction vessel.[1]

  • Drain the solvent.

  • Prepare the deprotection cocktail in a separate flask under an inert atmosphere. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in the reaction solvent.[2][3][4]

  • Add the freshly prepared deprotection cocktail to the swollen resin.

  • Agitate the mixture at room temperature for 2-3 hours.[1] Alternatively, for microwave-assisted deprotection, perform two 5-minute irradiations at 38°C.[5][6]

  • Drain the reaction mixture.

  • Wash the resin thoroughly with the reaction solvent (3x), followed by DCM (3x), and DMF (3x) to remove the catalyst and scavenger byproducts.[1]

  • A Kaiser test can be performed to confirm the presence of the free primary amine.

Protocol 2: In-Solution Aloc Deprotection of a Dap Derivative

This protocol is suitable for the deprotection of an Aloc-protected Dap derivative in solution.

Materials:

  • Aloc-protected Dap derivative

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger system (e.g., Phenylsilane or a mixture of Meldrum's acid, DIPEA, and TES-H)[7][8]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Aloc-protected Dap derivative in the chosen anhydrous solvent (DMF or DCM) in a round-bottom flask under an inert atmosphere.

  • Add the scavenger. If using phenylsilane, add approximately 20 equivalents. If using the Meldrum's acid system, add 3 equivalents each of Meldrum's acid, DIPEA, and TES-H.[8]

  • Add the Pd(PPh₃)₄ catalyst (0.2 equivalents).[7]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the reaction was performed in an acidic medium or generates acidic byproducts, carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.[7]

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[7]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the deprotected Dap derivative.[7]

  • The crude product can be further purified by column chromatography if necessary.

Visualizations

Aloc_Cleavage_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification Substrate Aloc-Protected Dap Residue (On-Resin or In-Solution) Catalyst Pd(PPh₃)₄ (0.2-0.5 eq.) Substrate->Catalyst Add Catalyst Solvent Anhydrous Solvent (DCM, THF, or DMF) Solvent->Substrate Inert Inert Atmosphere (Argon or Nitrogen) Inert->Substrate Scavenger Scavenger (e.g., PhSiH₃, 20-40 eq.) Reaction Stirring at RT (10 min - 3 hours) Scavenger->Reaction Add Scavenger Wash Resin Washing (SPPS) or Aqueous Workup (Solution) Reaction->Wash Reaction Complete Purify Purification (e.g., Chromatography) Wash->Purify Product Deprotected Dap Residue Purify->Product

Caption: General workflow for the palladium-catalyzed cleavage of the Aloc protecting group.

Aloc_Cleavage_Mechanism Aloc_Dap R-NH-Aloc Pi_Allyl π-Allyl Pd(II) Complex Aloc_Dap->Pi_Allyl + Pd(0)L₂ Pd0 Pd(0)L₂ Deprotected_Amine R-NH₂ + CO₂ Pi_Allyl->Deprotected_Amine + Scavenger (Nu⁻) Allyl_Scavenger Allyl-Scavenger Pi_Allyl->Allyl_Scavenger Scavenger Scavenger (Nu⁻) Allyl_Scavenger->Pd0 Regenerates Catalyst

Caption: Simplified mechanism of Pd(0)-catalyzed Aloc deprotection.

References

Orthogonal Deprotection Strategy: Fmoc and Aloc Groups in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving high purity and yield. An orthogonal deprotection strategy allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications and the synthesis of intricate molecular architectures. This document provides a detailed overview and practical protocols for the orthogonal deprotection strategy employing the 9-fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Aloc) protecting groups.

The Fmoc group, a cornerstone of modern solid-phase peptide synthesis (SPPS), is a base-labile protecting group, typically removed with a secondary amine like piperidine.[1][2][3] In contrast, the Aloc group is stable to the basic conditions used for Fmoc removal but can be selectively cleaved under mild, neutral conditions using a palladium(0) catalyst.[1][4][5] This orthogonality is a powerful tool for chemists, enabling the synthesis of cyclic peptides, branched peptides, and molecules requiring precise, site-specific modifications.[1]

Principle of Orthogonality: Fmoc vs. Aloc

The key to the successful application of this strategy lies in the distinct chemical liabilities of the Fmoc and Aloc groups.

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group is introduced to protect the α-amino group of amino acids. Its removal is achieved through a β-elimination reaction initiated by a base, most commonly piperidine.[1][3]

  • Aloc (allyloxycarbonyl) Group: The Aloc group is also used for amine protection and is stable to both acidic and basic conditions commonly employed in peptide synthesis.[1][4] Its deprotection is accomplished via a palladium(0)-catalyzed allylic cleavage.[5]

This differential reactivity allows for a modular approach to synthesis, where the peptide backbone can be elongated using Fmoc-protected amino acids, and at a desired position, an Aloc-protected amino acid can be incorporated for subsequent unique modification after selective Aloc removal.

Data Presentation: Deprotection Conditions and Efficiency

The following tables summarize the typical conditions and reported efficiencies for the deprotection of Fmoc and Aloc groups.

Table 1: Fmoc Group Deprotection

ParameterConditionReference
Deprotecting Agent 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[1][2][4][6]
Reaction Time 3-20 minutes (typically two treatments)[2][6][7]
Temperature Room Temperature[6]
Monitoring UV absorbance of the dibenzofulvene-piperidine adduct[1]
Cleavage Efficiency Generally >95%[4]

Table 2: Aloc Group Deprotection

ParameterConditionReference
Catalyst Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[1][4][5]
Catalyst Loading 0.1 - 0.5 equivalents[2][4]
Scavenger Phenylsilane (PhSiH₃), Dimethyl-1,3-barbituric acid (DMB)[4][8]
Scavenger Loading 10 - 20 equivalents[4]
Solvent Anhydrous Dichloromethane (DCM) or DMF[4][8]
Reaction Time 15 - 30 minutes[4]
Temperature Room Temperature or slightly elevated (e.g., 38-50°C with microwave)[9][10]
Atmosphere Inert (Argon or Nitrogen), though atmospheric conditions with microwave have been successful[4][11][12]
Cleavage Efficiency >98%[9]

Experimental Protocols

The following are detailed protocols for the selective deprotection of Fmoc and Aloc groups in the context of solid-phase peptide synthesis.

Protocol 1: N-terminal Fmoc Group Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • DMF for washing

  • Dichloromethane (DCM) for washing

  • Solid-phase synthesis reaction vessel

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[4]

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[6]

  • Agitate the mixture for 3-5 minutes at room temperature.[4]

  • Drain the deprotection solution. The solution will be yellow due to the dibenzofulvene-piperidine adduct.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete deprotection.[7]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene adduct.

  • Wash the resin with DCM (3 times) and proceed to the next coupling step or further modification.

Protocol 2: Selective Aloc Group Deprotection from a Side Chain

Objective: To selectively remove the Aloc protecting group from an amino acid side chain on a resin-bound peptide.

Materials:

  • Aloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Swell the Aloc-protected peptide-resin in anhydrous DCM in the reaction vessel under an inert atmosphere.[4]

  • In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the peptide) and phenylsilane (10-20 equivalents) in anhydrous DCM under an inert atmosphere.[4]

  • Add the freshly prepared palladium catalyst solution to the peptide-resin.

  • Agitate the mixture at room temperature for 15-30 minutes. The resin may turn a pale yellow or orange color.[4]

  • Drain the catalyst solution.

  • Wash the resin extensively with DCM to remove the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate (0.5% w/w) in DMF can aid in scavenging residual palladium.

  • Wash the resin with DMF (3 times) and then DCM (3 times).

  • The deprotected side-chain amine is now available for further modification.

Visualizations

The following diagrams illustrate the orthogonal relationship and the experimental workflows.

Orthogonal_Deprotection_Strategy cluster_Fmoc Fmoc Pathway cluster_Aloc Aloc Pathway Fmoc_Protected Fmoc-AA-Resin Fmoc_Deprotection 20% Piperidine in DMF Fmoc_Protected->Fmoc_Deprotection Base-labile Aloc_Deprotection Pd(PPh₃)₄ / PhSiH₃ in DCM Fmoc_Protected->Aloc_Deprotection Stable Free_Amine_Fmoc H₂N-AA-Resin Fmoc_Deprotection->Free_Amine_Fmoc Aloc_Protected Aloc-AA-Resin Aloc_Protected->Fmoc_Deprotection Stable Aloc_Protected->Aloc_Deprotection Pd(0)-catalyzed Free_Amine_Aloc H₂N-AA-Resin Aloc_Deprotection->Free_Amine_Aloc Experimental_Workflow Start Start with Resin Couple_Fmoc_AA Couple Fmoc-AA Start->Couple_Fmoc_AA Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Couple_Fmoc_AA->Fmoc_Deprotection Couple_Aloc_AA Couple Fmoc-Lys(Aloc)-OH Fmoc_Deprotection->Couple_Aloc_AA Elongate_Chain Elongate Peptide Chain (Fmoc-SPPS Cycles) Couple_Aloc_AA->Elongate_Chain Selective_Aloc_Deprotection Selective Aloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) Elongate_Chain->Selective_Aloc_Deprotection Side_Chain_Modification Site-Specific Side-Chain Modification Selective_Aloc_Deprotection->Side_Chain_Modification Final_Cleavage Final Cleavage from Resin Side_Chain_Modification->Final_Cleavage

References

Application Notes and Protocols for Coupling Fmoc-D-Dap(Aloc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Dap(Aloc)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), offering a D-configured backbone and an orthogonally protected side chain. The allyloxycarbonyl (Aloc) group can be selectively removed using palladium catalysts, allowing for site-specific modification of the peptide chain. However, the D-configuration can present steric challenges during coupling, necessitating the careful selection of coupling reagents and optimized protocols to ensure high efficiency and minimize side reactions such as racemization.

These application notes provide a comparative analysis of common coupling reagents for the incorporation of this compound and detailed protocols for their use in SPPS.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful incorporation of sterically hindered or D-amino acids like this compound. The following table summarizes the performance of several highly effective coupling reagents. The quantitative data is extrapolated from studies on other sterically hindered and D-amino acids, as direct comparative data for this compound is not extensively available.

Coupling ReagentReagent TypeTypical Coupling Time (minutes)Representative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15 - 60>99>95Very LowHighly efficient and fast, but can be costly. Potential for guanidinylation of the N-terminus if used in large excess.[1][2]
HCTU Aminium/Uronium Salt15 - 60>99>95Very LowSimilar in efficiency to HATU, often more cost-effective. Known for rapid coupling times.[3][4]
PyBOP Phosphonium Salt30 - 120>98>95LowRobust and efficient, with a low propensity for racemization. Byproducts are generally easy to remove.[2][5]
DIC/Oxyma Carbodiimide/Additive60 - 240>95>90Very LowCost-effective and provides low levels of racemization. Slower reaction times compared to onium salts.[6][7]

Experimental Protocols

The following protocols outline the general procedures for the manual solid-phase coupling of this compound using the recommended reagents. These protocols assume a 0.1 mmol synthesis scale on a rink amide resin.

General SPPS Workflow for a Single Coupling Cycle

SPPS_Workflow Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of this compound (see specific protocols) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitoring Monitoring (e.g., Kaiser Test) Wash2->Monitoring Monitoring->Coupling If incomplete, recouple Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle If coupling is complete

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with minimal risk of racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow for pre-activation for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 2: Coupling using HCTU

This protocol offers a cost-effective alternative to HATU with comparable efficiency.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • HCTU (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vessel, dissolve this compound and HCTU in DMF. Add DIPEA to initiate activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Protocol 3: Coupling using PyBOP

PyBOP is a reliable phosphonium-based reagent suitable for sterically hindered couplings.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vessel, dissolve this compound and PyBOP in DMF. Add DIPEA to begin activation.

  • Coupling: Add the activated solution to the resin and agitate for 45-120 minutes.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Protocol 4: Coupling using DIC/Oxyma

This is a widely used and economical method that minimizes racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • Oxyma (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

  • DMF

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound and Oxyma in DMF.

    • Add this solution to the resin.

    • Add DIC to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 1-4 hours.

  • Washing and Monitoring: Follow steps 6-7 from Protocol 1.

Troubleshooting and Optimization

Troubleshooting_Workflow Start Positive Kaiser Test (Incomplete Coupling) Recouple Perform a second coupling (Double Coupling) Start->Recouple Check_Reagents Still Positive? Check Reagent Quality & Excess Recouple->Check_Reagents If still positive Proceed Proceed to next cycle Recouple->Proceed If negative Switch_Reagent Switch to a more potent reagent (e.g., HATU/HCTU) Check_Reagents->Switch_Reagent Increase_Time_Temp Increase coupling time and/or temperature (e.g., to 40°C) Check_Reagents->Increase_Time_Temp Capping If still incomplete, cap unreacted amines (e.g., Acetic Anhydride/DIPEA) Switch_Reagent->Capping Increase_Time_Temp->Capping Capping->Proceed

Caption: A decision-making workflow for troubleshooting incomplete coupling reactions.

  • Incomplete Coupling: A positive Kaiser test indicates the presence of free amines. The most common solution is to perform a "double coupling" by repeating the coupling step with fresh reagents.

  • Steric Hindrance: For particularly difficult sequences, increasing the reaction time or temperature (e.g., to 40-50°C) can improve coupling efficiency. However, elevated temperatures may increase the risk of side reactions for sensitive amino acids.[1]

  • Racemization: D-amino acids are susceptible to racemization. Using additives like Oxyma or HOAt, and avoiding prolonged activation times and strong bases can minimize this side reaction.[6][8] For sensitive couplings, using a weaker base like 2,4,6-collidine instead of DIPEA may be beneficial.[9]

  • Guanidinylation: When using aminium/uronium reagents like HATU or HCTU, pre-activation of the amino acid before addition to the resin is crucial to prevent the irreversible capping of the N-terminus.[9]

By selecting the appropriate coupling reagent and optimizing the reaction conditions, the efficient and successful incorporation of this compound into peptide sequences can be readily achieved.

References

Application Notes and Protocols for the Use of Fmoc-D-Dap(Aloc)-OH in Automated Peptide Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and unique functionalities. Fmoc-D-Dap(Aloc)-OH is a versatile building block that introduces a D-amino acid for increased resistance to enzymatic degradation and a side-chain with an allyloxycarbonyl (Aloc) protecting group. This orthogonal protecting group strategy is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Aloc group is stable to the basic conditions required for Nα-Fmoc removal and the acidic conditions of final peptide cleavage, allowing for selective deprotection of the D-Dap side-chain on-resin for subsequent modifications such as cyclization, branching, or conjugation.[1][2]

This guide provides a detailed, step-by-step protocol for the efficient use of this compound in an automated peptide synthesizer, including quantitative data, experimental procedures, and troubleshooting advice.

Core Principles

The successful utilization of this compound in a peptide synthesizer hinges on the principles of orthogonal protection. The synthesis follows the standard Fmoc-SPPS workflow, with an additional on-resin step for the selective removal of the Aloc group. This deprotection is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger to trap the released allyl group.

Experimental Protocols

Materials and Reagents
  • Amino Acids: this compound, and other standard Fmoc-protected amino acids.

  • Resin: Appropriate solid support for Fmoc-SPPS (e.g., Rink Amide resin for C-terminal amides).

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Dichloromethane (DCM), peptide synthesis grade.

    • Methanol (MeOH), ACS grade.

  • Fmoc Deprotection: 20% piperidine in DMF.

  • Coupling Reagents:

    • Activator: HCTU, HBTU, or HATU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Aloc Deprotection Solution:

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

    • Scavenger: Phenylsilane (PhSiH₃).

  • Washing Solutions: DMF, DCM, MeOH.

  • Cleavage Cocktail: Reagent mixture appropriate for the chosen resin and side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% TIS).

Standard Fmoc-SPPS Cycle in an Automated Synthesizer

The following steps describe a typical cycle for the incorporation of an amino acid, including this compound.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes within the synthesizer's reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial (or an amino acid tube for automated handling), pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF.

    • Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For hindered couplings, a second coupling step (double coupling) may be necessary.[3][4]

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Continue with the next amino acid in the sequence by returning to Step 2.

On-Resin Aloc Deprotection Protocol for Automated Synthesizers

This protocol is performed after the full peptide sequence has been assembled and while the N-terminal Fmoc group of the last amino acid is still in place to prevent side reactions.

  • Resin Preparation: Ensure the peptide-resin is thoroughly washed with DCM.

  • Reagent Preparation:

    • Prepare the Aloc deprotection solution. For automated synthesizers, this solution can be prepared in an amino acid tube for robotic transfer.[5]

    • The solution should contain the palladium catalyst and the scavenger in an appropriate solvent like DCM or a DMF/DCM mixture.[2][6]

  • Deprotection Reaction:

    • Transfer the Aloc deprotection solution to the reaction vessel.

    • Allow the reaction to proceed for the specified time. This can range from a few minutes with microwave heating to a couple of hours at room temperature.[2][5] A common protocol involves two deprotection cycles of 2 hours each.[2]

  • Draining and Initial Washes:

    • Drain the deprotection solution from the reaction vessel.

    • Perform a series of washes to remove the bulk of the reagents. A suggested sequence is: 1x DCM, 1x Methanol, 1x DCM.[2]

  • Repeat Deprotection (Optional but Recommended): To ensure complete removal of the Aloc group, repeat Step 3.[2]

  • Final Extensive Washes: After the final deprotection step, perform a thorough washing sequence to remove all traces of the palladium catalyst and scavenger. A recommended sequence is: 3x DCM, 1x Methanol, 3x DCM, 1x Methanol, 3x DCM.[2]

  • Proceed with a Desired Modification: The now-free amine on the D-Dap side chain is ready for further on-resin chemistry (e.g., coupling of another molecule, cyclization).

  • Final Cleavage and Purification: Once all on-resin modifications are complete, proceed with the standard N-terminal Fmoc deprotection, followed by cleavage from the resin and purification of the final peptide.

Quantitative Data

The following table summarizes the reagent quantities for the Aloc deprotection step at different synthesis scales.

Reagent0.10 mmol Scale0.25 mmol ScaleMolar EquivalentsSolvent VolumeReference
Pd(PPh₃)₄ 23.1 mg57.8 mg0.24 mL (total)[2]
Phenylsilane 247 µL617 µL20.08 mL (total)[2]
DCM 3.75 mL7.38 mL--[2]

Visualizations

Experimental Workflow for this compound Incorporation and Deprotection

SPPS_Workflow cluster_SPPS_Cycle Standard Fmoc-SPPS Cycle cluster_Aloc_Deprotection On-Resin Aloc Deprotection cluster_Final_Steps Final Steps Start Start with Resin Swell 1. Resin Swelling in DMF Start->Swell Fmoc_Deprotect 2. Nα-Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash1 3. DMF Wash Fmoc_Deprotect->Wash1 Couple 4. Couple next Fmoc-Amino Acid Wash1->Couple Wash2 5. DMF Wash Couple->Wash2 End_Cycle End of Cycle Wash2->End_Cycle Start_Aloc Peptide-Resin with This compound End_Cycle->Start_Aloc After full peptide sequence is assembled Aloc_Deprotect 1. Add Pd(PPh₃)₄ + Phenylsilane in DCM Start_Aloc->Aloc_Deprotect Incubate 2. Incubate (e.g., 2 x 2h at RT) Aloc_Deprotect->Incubate Wash_Aloc 3. Extensive Washing (DCM, MeOH) Incubate->Wash_Aloc Free_Amine Free Side-Chain Amine Wash_Aloc->Free_Amine Modification On-Resin Modification (Optional) Free_Amine->Modification Final_Deprotecect Final_Deprotecect Modification->Final_Deprotecect Final_Deprotect Final Nα-Fmoc Deprotection Cleave Cleavage from Resin & Global Deprotection Final_Deprotect->Cleave Purify Purification Cleave->Purify

Caption: Workflow for peptide synthesis using this compound.

Logical Relationship of Orthogonal Protection

Orthogonal_Protection Peptide Fully Protected Peptide-Resin (Nα-Fmoc, Side-Chain-Aloc, Side-Chain-tBu) Fmoc Nα-Fmoc Group Peptide->Fmoc Aloc D-Dap Side-Chain Aloc Group Peptide->Aloc tBu Other Side-Chain tBu Groups Peptide->tBu Base Base (e.g., 20% Piperidine) Fmoc->Base Removed by Palladium Palladium(0) Catalyst + Scavenger Aloc->Palladium Removed by Acid Strong Acid (e.g., TFA) tBu->Acid Removed by Base->Aloc Stable to Base->tBu Stable to Palladium->Fmoc Stable to Palladium->tBu Stable to Acid->Aloc Stable to

References

Application Note: Synthesis of Side-Chain Cyclic Peptides via On-Resin Lactam Bridging Using Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of side-chain cyclized peptides using Fmoc-D-2,3-diaminopropionic acid (Aloc) as a key building block. The methodology leverages the principles of orthogonal protection in solid-phase peptide synthesis (SPPS) to create a lactam bridge between the side chain of the D-Dap residue and the C-terminus of the peptide.

Introduction

Cyclic peptides are a class of molecules of significant interest in drug discovery due to their enhanced structural rigidity, metabolic stability, and target-binding affinity compared to their linear counterparts.[1] On-resin cyclization is a preferred strategy as it minimizes intermolecular side reactions by utilizing the pseudo-dilution effect of the solid support.[2]

This protocol details a head-to-side-chain cyclization strategy, a common method for creating structurally constrained peptides.[3][4] The key component is the non-proteinogenic amino acid Fmoc-D-Dap(Aloc)-OH . The allyloxycarbonyl (Aloc) protecting group on the β-amino side chain is orthogonal to the standard acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups used in SPPS.[5][6] This allows for its selective removal on-resin using a palladium(0) catalyst, exposing a free amine for the subsequent intramolecular cyclization.[6][7]

Principle of the Method

The synthesis workflow is based on standard Fmoc/tBu solid-phase chemistry. The linear peptide is assembled on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the final cleavage of the cyclic peptide under mild acidic conditions, preserving the integrity of the macrocycle.[8][9]

The core steps are:

  • Linear Peptide Assembly: The peptide is synthesized on the solid support using automated or manual Fmoc-SPPS. This compound is incorporated at the desired position.

  • Orthogonal Aloc Deprotection: The N-terminus is temporarily protected (e.g., with Fmoc or Boc) while the Aloc group is selectively removed from the D-Dap side chain using a palladium(0) catalyst and a scavenger.

  • On-Resin Cyclization: An intramolecular amide bond (lactam bridge) is formed between the newly freed β-amino group of the D-Dap residue and the C-terminal carboxylic acid, which is activated by a coupling agent.

  • Cleavage and Global Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a strong acid cocktail.

  • Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Materials and Reagents
Category Reagent/Material Suggested Grade/Purity
Resin 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh1.0 - 1.6 mmol/g loading
Amino Acids Fmoc-protected amino acids (including this compound)Synthesis Grade
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM)Peptide Synthesis Grade
N-Methyl-2-pyrrolidone (NMP), Diethyl ether (cold)ACS Grade or higher
Deprotection PiperidineReagent Grade
Coupling HCTU, HATU, or PyBOPSynthesis Grade
N,N-Diisopropylethylamine (DIPEA)Reagent Grade
Aloc Deprotection Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]>99%
Phenylsilane (PhSiH₃)>97%
Cleavage Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS), Water (H₂O)Reagent Grade
Purification Acetonitrile (ACN), Water (H₂O)HPLC Grade
Protocol 1: Linear Peptide Synthesis (Fmoc-SPPS)

This protocol describes a standard manual synthesis cycle on a 0.1 mmol scale.

  • Resin Swelling: Swell 2-CTC resin (approx. 65 mg for 1.6 mmol/g loading) in DCM for 30 minutes, followed by DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (0.4 mmol) and DIPEA (0.8 mmol) in DCM.

    • Add the solution to the drained resin and agitate for 2 hours.

    • Cap any unreacted sites by adding methanol (0.8 mL per gram of resin) and agitating for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation (Per Cycle):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain. Repeat with a second 15-minute incubation.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Fmoc-amino acid (4 eq., 0.4 mmol) with a coupling agent like HCTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x).

    • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Step 3 for each amino acid in the sequence, incorporating this compound at the desired position. After the final coupling, the N-terminal Fmoc group should remain on the peptide.

Protocol 2: On-Resin Aloc Deprotection
  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5x) to replace DMF.

  • Catalyst Solution: In a separate vial, prepare the deprotection solution. For a 0.1 mmol synthesis, dissolve Pd(PPh₃)₄ (0.1-0.2 eq.) and phenylsilane (20 eq.) in anhydrous DCM.[10]

  • Deprotection Reaction:

    • Add the catalyst solution to the peptide-resin.

    • Purge the vessel with nitrogen or argon and agitate gently for 20-30 minutes at room temperature.[10]

    • Drain the solution and repeat the treatment with a fresh catalyst solution one more time to ensure complete deprotection.[10]

  • Catalyst Removal: Wash the resin extensively with DCM (5x), 0.5% DIPEA in DMF (3x), and 5 mM sodium diethyldithiocarbamate solution in DMF to scavenge residual palladium.[10] Finally, wash with DMF (5x) and DCM (3x).

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)
  • N-Terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1, Step 3a. This step is performed now to free the N-terminus for the subsequent cleavage step. Correction: The N-terminal Fmoc group should have been removed before Aloc deprotection to prevent side reactions. The protocol is adjusted to reflect standard practice where the N-terminus is protected (often with Boc) during cyclization, or the cyclization is head-to-side-chain as intended here. For head-to-side-chain cyclization, the N-terminal Fmoc must be removed after cyclization or replaced with Boc earlier. Let's assume the N-terminal Fmoc is kept on during cyclization for simplicity.

  • Resin Preparation: Wash the resin with DMF (5x) and swell in NMP or DMF for 30 minutes.

  • Cyclization Reaction:

    • Prepare the cyclization solution: Dissolve a coupling agent such as HATU (4 eq.) or PyBOP (4 eq.) and a base like DIPEA (8 eq.) in NMP or DMF.[2]

    • Add the solution to the resin. The reaction is typically run at high dilution to favor intramolecular cyclization.

    • Agitate the reaction mixture at room temperature for 4-24 hours.[2]

  • Monitoring: To check for completion, a small sample of resin can be cleaved and analyzed by LC-MS.

  • Washing: Once complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

Protocol 4: Final Cleavage and Purification
  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common mixture is 95% TFA, 2.5% TIS, and 2.5% H₂O.[11]

    • Add the cleavage cocktail to the dry resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Purification and Lyophilization:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a water/acetonitrile mixture and purify by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.[11]

Data Presentation

Example Characterization Data

For a hypothetical cyclic peptide Ac-C[D-Dap-G-Y-K]V-NH₂ (cyclized between D-Dap side-chain and C-terminus), the expected data would be:

Analysis Result
Purity (RP-HPLC) >98%
Molecular Formula C₃₄H₅₁N₉O₈S
Monoisotopic Mass 761.36 Da
Mass Spectrometry (ESI-MS) [M+H]⁺ = 762.37 Da

Visualization of Workflow and Chemistry

G cluster_0 Solid-Phase Synthesis cluster_1 On-Resin Modification cluster_2 Final Processing start 1. Swell 2-CTC Resin load 2. Load First Amino Acid start->load spps 3. Assemble Linear Peptide (Incorporate Fmoc-D-Dap(Aloc)) load->spps aloc_deprotect 4. Selective Aloc Deprotection (Pd(0)) spps->aloc_deprotect cyclize 5. On-Resin Cyclization (Lactam Bridge Formation) aloc_deprotect->cyclize cleave 6. Cleavage from Resin & Global Deprotection cyclize->cleave purify 7. RP-HPLC Purification cleave->purify lyo 8. Lyophilization purify->lyo end_node Final Cyclic Peptide lyo->end_node

G node1 { Resin-Bound Linear Peptide | Fmoc-NH-...-AA-D-Dap(Aloc)-...-COOH-Resin} node2 { Aloc-Deprotected Peptide | Fmoc-NH-...-AA-D-Dap(NH₂)-...-COOH-Resin} node1->node2 Pd(PPh₃)₄ / PhSiH₃ in DCM node3 { On-Resin Cyclic Peptide | Fmoc-NH-...-AA-cyclo(D-Dap-...-CO)-Resin} node2->node3 HATU / DIPEA in NMP

References

On-Resin Selective Side-Chain Modification of Dap(Aloc): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective on-resin modification of the side chain of L-2,3-diaminopropionic acid protected with an allyloxycarbonyl (Aloc) group, Dap(Aloc). This technique is a cornerstone in solid-phase peptide synthesis (SPPS) for creating peptides with unique functionalities, such as cyclization, branching, or the attachment of labels and other molecules.[1][2] The orthogonal nature of the Aloc protecting group, which can be selectively removed under mild conditions in the presence of acid- and base-labile protecting groups, makes it an invaluable tool in peptide chemistry.[3][4][5]

Principle of Orthogonal Protection

In SPPS, orthogonal protection schemes are crucial for the stepwise assembly of amino acids and subsequent site-specific modifications.[3][4] The strategy employing Fmoc for Nα-amino protection and t-butyl-based groups for side-chain protection is a widely used orthogonal system.[6] The Aloc group is compatible with this strategy as it is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, but can be selectively cleaved using a palladium(0) catalyst.[5] This allows for the unmasking of the β-amino group of the Dap residue at a specific point in the synthesis for further derivatization.

Experimental Protocols

Protocol 1: On-Resin Deprotection of Dap(Aloc) Side Chain

This protocol details the removal of the Aloc protecting group from the side chain of a Dap residue on a solid support.

Materials:

  • Peptide-resin containing Dap(Aloc)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) or other scavenger

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Washing solvents (DCM, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in DCM in a suitable reaction vessel.

  • Prepare the deprotection solution. In a separate vial, dissolve Pd(PPh₃)₄ (0.2-1.0 equivalents relative to the resin substitution) in DCM or a mixture of DMF/DCM.[7][8]

  • Add the scavenger, such as phenylsilane (5-20 equivalents), to the catalyst solution.[7][8]

  • Drain the swelling solvent from the resin and add the deprotection solution.

  • Gently agitate the resin slurry under an inert atmosphere at room temperature for 1-3 hours.[7][9] The reaction time may be optimized, and in some cases, shorter reaction times with microwave heating have been shown to be effective.[10]

  • Monitor the reaction for completion using a qualitative test such as the Kaiser test (ninhydrin test) to detect the presence of the newly formed free primary amine.

  • Once the reaction is complete, drain the deprotection solution.

  • Thoroughly wash the resin sequentially with DCM and DMF to remove the palladium catalyst and scavenger byproducts. A wash with a solution of 5% sodium diethyldithiocarbamate trihydrate in DMF can also be employed to aid in the removal of palladium residues.[11]

  • The resin is now ready for the subsequent side-chain modification step.

Protocol 2: On-Resin Side-Chain Acylation of Dap

This protocol describes the acylation of the deprotected β-amino group of the Dap residue.

Materials:

  • Peptide-resin with deprotected Dap side chain

  • Carboxylic acid to be coupled (e.g., 5(6)-Carboxyfluorescein)

  • Coupling reagents (e.g., PyBOP, HATU)

  • Base (e.g., N-methylmorpholine (NMM), Diisopropylethylamine (DIPEA))

  • N,N-Dimethylformamide (DMF)

  • Washing solvents (DMF, DCM)

Procedure:

  • Swell the resin from Protocol 1 in DMF.

  • In a separate vial, pre-activate the carboxylic acid (5 equivalents) with a coupling reagent like PyBOP (5 equivalents) and a base such as NMM (10 equivalents) in DMF.[11]

  • Drain the DMF from the resin and add the pre-activated carboxylic acid solution.

  • Allow the coupling reaction to proceed for 2-16 hours at room temperature.[11]

  • Monitor the completion of the coupling reaction using a ninhydrin test. A negative result indicates complete acylation.

  • After the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • The peptide with the modified Dap side chain can now be further elongated, or cleaved from the resin.

Data Presentation

The efficiency of the Aloc deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction time. The following table summarizes various reported conditions for the on-resin removal of the Aloc group.

Catalyst (equiv.)Scavenger (equiv.)SolventTime (h)TemperatureReference
Pd(PPh₃)₄ (1)PhSiH₃ (5)DMF/CH₂Cl₂1 (repeated once)Room Temp[7]
Pd(PPh₃)₄ (1)PhSiH₃ (5)DMF/CH₂Cl₂3Room Temp[7]
Pd(PPh₃)₄ (0.2)-THF2-3Room Temp[9]
Pd(PPh₃)₄ (1)N-Methylaniline (28)DMF2Room Temp[11]
Pd(PPh₃)₄ (0.2)Phenylsilane (20)DCM2Room Temp[8]
Pd(PPh₃)₄ (0.3)Acetic Acid, NMMChloroform0.3-1Room Temp[12]
Pd(PPh₃)₄ (0.25)Phenylsilane (15)DCM0.08 (5 min)40°C (Microwave)[10][13]

Mandatory Visualization

experimental_workflow start Start: Peptide-Resin with Dap(Aloc) swell_resin Swell Resin in DCM start->swell_resin deprotection On-Resin Aloc Deprotection swell_resin->deprotection prepare_deprotection Prepare Deprotection Solution (Pd(PPh3)4 + Scavenger in DCM/DMF) prepare_deprotection->deprotection wash1 Wash Resin (DCM, DMF) deprotection->wash1 side_chain_modification Side-Chain Modification (e.g., Acylation) wash1->side_chain_modification wash2 Wash Resin (DMF, DCM) side_chain_modification->wash2 cleavage Cleavage from Resin and Global Deprotection wash2->cleavage end End: Modified Peptide cleavage->end

Caption: Experimental workflow for on-resin Dap(Aloc) side-chain modification.

reaction_pathway cluster_resin On-Resin Resin_Dap_Aloc Resin-Peptide-Dap(Aloc) Resin_Dap_NH2 Resin-Peptide-Dap(NH2) Resin_Dap_Aloc->Resin_Dap_NH2 Deprotection Resin_Dap_Modified Resin-Peptide-Dap(Modified) Resin_Dap_NH2->Resin_Dap_Modified Modification Reagents1 Pd(PPh3)4 PhSiH3 Reagents2 Modifying Reagent (e.g., R-COOH + Coupling Agents)

Caption: Chemical pathway for selective Dap side-chain modification on-resin.

References

Palladium-Catalyzed Alloc Deprotection Conditions for Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS) due to its orthogonality with the commonly used Fmoc and Boc protecting groups.[1] This orthogonality allows for the selective deprotection of specific amino acid side chains, enabling the synthesis of complex peptides, such as cyclic, branched, or modified peptides.[2] The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction in the presence of a scavenger.[2] This document provides detailed application notes, comparative data on various deprotection conditions, and experimental protocols for the efficient and clean removal of the Alloc group from peptides.

Mechanism of Deprotection

The palladium-catalyzed deprotection of the Alloc group proceeds via the Tsuji-Trost reaction. The catalytic cycle can be summarized in the following key steps:

  • Ligand Dissociation: The pre-catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), dissociates in solution to form the catalytically active species.

  • Oxidative Addition: The palladium(0) catalyst coordinates to the allyl group of the Alloc-protected peptide and undergoes oxidative addition, forming a η³-π-allyl palladium(II) complex and liberating the carbamate.

  • Decarboxylation: The unstable carbamate intermediate rapidly decarboxylates to release the free amine of the peptide.

  • Nucleophilic Attack & Reductive Elimination: A scavenger nucleophilically attacks the π-allyl palladium complex, regenerating the palladium(0) catalyst and forming a stable allylic scavenger adduct.[3]

G cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)2 Pd(PPh3)2 Pd(PPh3)4->Pd(PPh3)2 - 2 PPh3 Alloc-Peptide Alloc-Peptide pi-Allyl-Pd(II)-Complex pi-Allyl-Pd(II)-Complex Free Amine Peptide Free Amine Peptide Scavenger Scavenger Allyl-Scavenger Adduct Allyl-Scavenger Adduct

Data Presentation: Comparison of Deprotection Conditions

The choice of catalyst, scavenger, and solvent significantly impacts the efficiency and cleanliness of the Alloc deprotection reaction. The following tables summarize quantitative and qualitative data on various conditions.

Table 1: Comparison of Common Scavengers for Alloc Deprotection

ScavengerCatalystSolventReaction TimeYield/EfficiencyNotes
Phenylsilane (PhSiH₃)Pd(PPh₃)₄DCM or DMF20-60 minGood to QuantitativeA commonly used scavenger.[4][5] Can sometimes lead to N-allylation side products.[6]
Dimethylamine borane (Me₂NH·BH₃)Pd(PPh₃)₄DCM or DMF40 minQuantitativeReported to be superior to PhSiH₃ and morpholine, preventing N-allyl back alkylation.[6]
MorpholinePd(PPh₃)₄DCM or THFVariableInferior to Me₂NH·BH₃Can be less efficient and may lead to side reactions.[6]
N,N'-Dimethylbarbituric acidPd(PPh₃)₄DMF/CH₂Cl₂12 hoursEffectiveUsed as an acidic allyl cation scavenger.[7]
Triethylsilane (TES-H) / Meldrum's Acid / DIPEAPd(PPh₃)₂Cl₂DMFNot specifiedHighA newer, air-stable catalyst system that eliminates N-allylated byproducts.

Table 2: Comparison of Palladium Catalysts

CatalystScavengerSolventKey Advantages
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)PhSiH₃, Me₂NH·BH₃, etc.DCM, DMFMost commonly used, well-established.[2]
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)TES-H / Meldrum's Acid / DIPEADMFAir-stable, cost-effective.
Ruthenium ComplexesThiophenolAqueous bufferCan be used under native chemical ligation (NCL) conditions.[8]

Experimental Protocols

The following are detailed protocols for the deprotection of Alloc groups on solid-phase peptide synthesis.

Protocol 1: Standard Alloc Deprotection using Pd(PPh₃)₄ and Phenylsilane

This protocol is a widely used method for Alloc deprotection on a peptide resin.

Materials:

  • Alloc-protected peptide on resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM or DMF for 30 minutes.

  • Drain the solvent.

  • Prepare the deprotection solution in a separate vial under an inert atmosphere:

    • Dissolve Pd(PPh₃)₄ (0.2-0.35 equivalents relative to the resin loading) in DCM or DMF.

    • Add Phenylsilane (20-40 equivalents relative to the resin loading) to the solution.

  • Add the deprotection solution to the resin.

  • Gently agitate the resin at room temperature for 30-60 minutes. To ensure complete deprotection, the reaction can be repeated.[5]

  • Drain the reaction mixture.

  • Wash the resin extensively with DCM (5 times), followed by DMF (5 times), and finally DCM (5 times) to remove all traces of the palladium catalyst and scavenger.

Protocol 2: Enhanced Alloc Deprotection using Pd(PPh₃)₄ and Dimethylamine Borane Complex

This protocol utilizes a scavenger that minimizes side reactions.[6]

Materials:

  • Alloc-protected peptide on resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Dimethylamine borane complex (Me₂NH·BH₃)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM or DMF for 30 minutes.

  • Drain the solvent.

  • Prepare the deprotection solution in a separate vial under an inert atmosphere:

    • Dissolve Pd(PPh₃)₄ (0.2-0.3 equivalents) in DCM or DMF.

    • Add Me₂NH·BH₃ (40 equivalents) to the solution.

  • Add the deprotection solution to the resin.

  • Agitate the resin at room temperature for 40 minutes.

  • Drain the reaction mixture.

  • Wash the resin thoroughly with DCM (5 times), DMF (5 times), and DCM (5 times).

Protocol 3: Microwave-Assisted Alloc Deprotection

Microwave irradiation can significantly accelerate the deprotection reaction.[9]

Materials:

  • Alloc-protected peptide on resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave peptide synthesizer

Procedure:

  • Swell the Alloc-protected peptide-resin in DMF.

  • In a separate vial, prepare the deprotection solution by dissolving Pd(PPh₃)₄ and Phenylsilane in DMF.

  • Add the deprotection solution to the resin in a microwave-safe vessel.

  • Perform the deprotection in a microwave synthesizer for 5-10 minutes at a controlled temperature (e.g., 40-50°C). The reaction may be repeated for complete removal.

  • Drain the reaction mixture.

  • Wash the resin extensively with DMF and DCM.

Experimental Workflow and Logical Relationships

G Start Start Swell_Resin Swell Alloc-Peptide Resin Start->Swell_Resin Prepare_Deprotection_Solution Prepare Deprotection Solution (Pd Catalyst + Scavenger) Swell_Resin->Prepare_Deprotection_Solution Add_Solution_to_Resin Add Solution to Resin Prepare_Deprotection_Solution->Add_Solution_to_Resin React React (RT or Microwave) Add_Solution_to_Resin->React Drain_Solution Drain Reaction Solution React->Drain_Solution Wash_Resin Wash Resin (DCM/DMF) Drain_Solution->Wash_Resin End End Wash_Resin->End

G Alloc_Protected_Peptide Alloc-Protected Peptide (Substrate) Deprotected_Peptide Deprotected Peptide (Product) Alloc_Protected_Peptide->Deprotected_Peptide is converted to CO2 CO2 (Byproduct) Alloc_Protected_Peptide->CO2 releases Pd_Catalyst Palladium(0) Catalyst Pd_Catalyst->Deprotected_Peptide catalyzes Scavenger Scavenger (Nucleophile) Allyl_Scavenger_Adduct Allyl-Scavenger Adduct (Byproduct) Scavenger->Allyl_Scavenger_Adduct forms Solvent Solvent (Reaction Medium) Solvent->Pd_Catalyst dissolves Solvent->Scavenger dissolves

References

Application Notes and Protocols: Fmoc-D-Dap(Aloc)-OH in the Synthesis of Peptide-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-drug conjugates (PDCs) are a promising class of targeted therapeutics that utilize a peptide to selectively deliver a potent cytotoxic payload to diseased cells, particularly cancer cells.[1][2][3] This targeted approach aims to enhance therapeutic efficacy while minimizing off-target toxicity associated with conventional chemotherapy.[4][5][6] A critical component of a PDC is the linker that connects the targeting peptide to the drug payload.[7] The choice of linker and the conjugation strategy are paramount for the stability and efficacy of the final conjugate.

Fmoc-D-Dap(Aloc)-OH is a versatile building block for the synthesis of PDCs. It is a non-proteinogenic amino acid derivative containing two key orthogonal protecting groups: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain amine.[8] This orthogonal protection scheme allows for the standard solid-phase peptide synthesis (SPPS) of the targeting peptide using Fmoc chemistry, followed by the selective deprotection of the Dap side chain to reveal a primary amine. This amine serves as a specific attachment point for the cytotoxic payload, enabling precise, site-specific drug conjugation.[9][10] The use of a D-amino acid can also enhance the proteolytic stability of the resulting peptide.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of PDCs.

Principle of the Method

The synthesis of a peptide-drug conjugate using this compound follows a multi-step process, primarily conducted on a solid support. The overall workflow is depicted below.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) start Start with Resin fmoc_deprot Fmoc Deprotection (Piperidine) start->fmoc_deprot coupling Amino Acid Coupling (including this compound) fmoc_deprot->coupling wash1 Wash coupling->wash1 repeat Repeat for each amino acid wash1->repeat repeat->fmoc_deprot Next cycle aloc_deprot On-Resin Aloc Deprotection (Pd(PPh₃)₄ / Scavenger) drug_conj On-Resin Drug Conjugation (Activated Payload) aloc_deprot->drug_conj cleavage Cleavage from Resin & Side-chain Deprotection (TFA) drug_conj->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization final_pdc Final Peptide-Drug Conjugate characterization->final_pdc

Caption: General workflow for PDC synthesis using this compound.

The process begins with the stepwise assembly of the desired peptide sequence on a solid-phase resin using standard Fmoc chemistry. This compound is incorporated at the desired position within the peptide chain. Once the peptide synthesis is complete, the N-terminal Fmoc group of the final amino acid is typically left on or acetylated to prevent side reactions. The orthogonal Aloc group on the Dap side chain is then selectively removed on-resin using a palladium(0) catalyst and a scavenger.[11][12][13] The newly exposed primary amine is then coupled with an activated drug molecule (payload). Finally, the peptide-drug conjugate is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude PDC is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and analytical HPLC.

Experimental Protocols

The following protocols are provided as a general guideline. Optimization may be required based on the specific peptide sequence, drug payload, and resin used.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound on a Rink Amide resin for a C-terminally amidated peptide.

Materials and Reagents:

ReagentTypical Excess (relative to resin loading)Purpose
Rink Amide ResinN/ASolid support
N,N-Dimethylformamide (DMF)N/ASolvent
Dichloromethane (DCM)N/ASolvent
20% (v/v) Piperidine in DMFN/AFmoc deprotection reagent
Fmoc-protected amino acids3 - 5 equivalentsPeptide building blocks
This compound3 - 5 equivalentsLinker building block
HBTU/HATU2.9 - 4.9 equivalentsCoupling/activating agent
N,N-Diisopropylethylamine (DIPEA)6 - 10 equivalentsBase for activation/coupling
Acetic Anhydride / PyridineN/ACapping solution (optional)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a fritted reaction vessel for at least 30 minutes.

  • Initial Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15-20 minutes.

  • Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times), and finally with DMF (2-3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with HBTU/HATU (2.9-4.9 eq.) and DIPEA (6-10 eq.) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for complete coupling. A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction. If the test is positive, repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin as described in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Step: After the last amino acid is coupled, ensure the N-terminal Fmoc group remains on the peptide to protect the N-terminus during the subsequent Aloc deprotection step.

Protocol 2: On-Resin Aloc Group Deprotection

This protocol describes the selective removal of the Aloc protecting group from the Dap side chain.

Materials and Reagents:

ReagentTypical Excess (relative to resin loading)Purpose
Peptide-Resin with Aloc groupN/ASubstrate
Dichloromethane (DCM) or THFN/ASolvent
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.1 - 0.2 equivalentsPalladium(0) catalyst
Phenylsilane (PhSiH₃) or Dimethylamine-borane complex20 - 40 equivalentsAllyl scavenger

Procedure:

  • Resin Preparation: Wash the peptide-resin (with the N-terminal Fmoc group intact) thoroughly with DCM (5-7 times).

  • Catalyst Solution Preparation: In a separate, clean vial, dissolve Pd(PPh₃)₄ (0.1-0.2 eq.) in anhydrous DCM or THF. Add the scavenger, such as phenylsilane (20 eq.), to this solution.[11][12] Caution: Palladium catalysts are air and light-sensitive. Prepare this solution fresh and work under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin. Agitate the mixture at room temperature, protected from light, for 30-40 minutes.[12][13]

  • Repeat (Optional but Recommended): Drain the solution and repeat the deprotection reaction (step 3) with a fresh batch of catalyst/scavenger solution for another 30-40 minutes to ensure complete removal.[12]

  • Washing: Drain the reaction solution. Wash the resin extensively with DCM (5-7 times) to remove all traces of the palladium catalyst and scavenger. Follow with washes with DMF (3-5 times).

  • Confirmation: To confirm complete deprotection, a small sample of the resin can be cleaved and analyzed by mass spectrometry to check for the mass corresponding to the peptide with the deprotected Dap side chain.

Protocol 3: On-Resin Payload Conjugation

This protocol outlines the coupling of a carboxylic acid-containing cytotoxic drug to the deprotected Dap side-chain amine.

Materials and Reagents:

ReagentTypical Excess (relative to resin loading)Purpose
Peptide-Resin with free side-chain amineN/ASubstrate
Carboxylic acid-activated payload (e.g., Doxorubicin-COOH)2 - 4 equivalentsCytotoxic drug
HBTU/HATU1.9 - 3.9 equivalentsActivating agent
DIPEA or Collidine4 - 8 equivalentsBase for activation
N,N-Dimethylformamide (DMF)N/ASolvent

Procedure:

  • Resin Preparation: The resin from Protocol 2 should be washed and ready in DMF.

  • Payload Activation: In a separate vial, dissolve the payload (2-4 eq.), HBTU/HATU (1.9-3.9 eq.), and DIPEA (4-8 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Conjugation Reaction: Add the activated payload solution to the peptide-resin. Agitate the mixture at room temperature for 2-4 hours, or overnight if necessary. The reaction should be protected from light, especially if the payload is light-sensitive.

  • Monitoring: The progress of the conjugation can be monitored using a qualitative test for primary amines (e.g., ninhydrin test). A negative result indicates complete conjugation.

  • Washing: Drain the conjugation solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted payload and coupling reagents.

Protocol 4: Cleavage, Deprotection, and Purification

This final protocol describes the release of the PDC from the resin and its purification.

Materials and Reagents:

Reagent/MaterialComposition/Purpose
Cleavage Cocktail (e.g., Reagent K)TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5 v/v)
Trifluoroacetic acid (TFA)Main cleavage agent
Scavengers (Thioanisole, EDT, etc.)To trap reactive carbocations
Cold Diethyl EtherFor precipitation of the crude peptide
Acetonitrile (ACN) / Water / 0.1% TFASolvents for RP-HPLC purification
RP-HPLC SystemFor purification and analysis
Mass SpectrometerFor characterization

Procedure:

  • Final Fmoc Deprotection: If the N-terminal Fmoc group was kept on, remove it now using 20% piperidine in DMF as described in Protocol 1, Step 2, followed by thorough washing.

  • Resin Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage: Add the cleavage cocktail to the dry resin in a reaction vessel. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads into a clean centrifuge tube. Precipitate the crude PDC by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the crude PDC. Decant the ether and repeat the ether wash 2-3 times to remove residual scavengers.

  • Drying: Dry the crude PDC pellet under vacuum.

  • Purification: Dissolve the crude PDC in a minimal amount of ACN/water mixture and purify using a preparative RP-HPLC system with a suitable gradient of ACN in water (both containing 0.1% TFA).

  • Characterization: Analyze the purified fractions by analytical RP-HPLC to assess purity and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight of the final peptide-drug conjugate.

  • Lyophilization: Freeze-dry the pure fractions to obtain the final PDC as a fluffy white powder.

Biological Mechanism of Action

PDCs function by exploiting the overexpression of specific receptors on the surface of target cells, such as cancer cells. The peptide component of the conjugate acts as a "homing device," binding with high affinity to its cognate receptor.[4][14] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire PDC into the cell within an endosome.[3][4] The endosome then traffics through the cell and fuses with a lysosome. The acidic environment and enzymatic machinery within the lysosome cleave the linker, releasing the cytotoxic payload.[3][14] The freed drug can then exert its therapeutic effect, for instance, by intercalating with DNA or disrupting microtubule dynamics, ultimately leading to apoptosis (programmed cell death) of the target cell.[3]

G cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_membrane PDC Peptide-Drug Conjugate (PDC) Receptor Overexpressed Receptor PDC->Receptor Specific Binding Endosome Endosome (PDC inside) Receptor->Endosome Receptor-Mediated Endocytosis Binding 1. Binding Internalization 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH, Enzymes) Endosome->Lysosome Fusion Drug Released Cytotoxic Drug Lysosome->Drug 3. Linker Cleavage Target Intracellular Target (e.g., DNA, Microtubules) Drug->Target 4. Target Engagement Apoptosis Apoptosis (Cell Death) Target->Apoptosis 5. Induction of

Caption: Generalized signaling pathway for a Peptide-Drug Conjugate (PDC).

Quantitative Data Summary

The following table provides representative data for the synthesis of a hypothetical PDC using the protocols described. Actual yields and purities will vary depending on the specific sequence and payload.

StepParameterTypical Value/Result
SPPS Coupling Efficiency per Step> 99% (as determined by ninhydrin test)
Overall Crude Peptide Yield70 - 90% (based on initial resin loading)
On-Resin Aloc Deprotection Reaction Completion> 95% (as determined by MS analysis of a cleaved sample)
On-Resin Payload Conjugation Conjugation Efficiency> 90% (as determined by ninhydrin test)
Cleavage & Purification Overall Purified Yield15 - 30% (of theoretical, based on initial resin loading)
Final Product Characterization Purity (Analytical HPLC)> 95%
Identity (Mass Spec)Observed mass matches calculated mass ± 1 Da

Conclusion

This compound is an invaluable tool for the construction of well-defined, site-specific peptide-drug conjugates. Its orthogonal protecting groups are fully compatible with standard Fmoc-based solid-phase peptide synthesis, allowing for the straightforward introduction of a unique conjugation handle at any desired position within a peptide sequence. The protocols outlined in these notes provide a robust framework for researchers to synthesize novel PDCs for applications in targeted therapy and drug discovery. Careful optimization of each step, particularly the payload conjugation and final purification, is crucial for obtaining a high-quality final product.

References

Troubleshooting & Optimization

Common side reactions with Fmoc-D-Dap(Aloc)-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing Fmoc-D-Dap(Aloc)-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its orthogonal protection scheme important?

This compound is a derivative of D-2,3-diaminopropionic acid used in peptide synthesis.[1] It features two amine groups protected by orthogonal protecting groups:

  • α-amino group: Protected by the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, which is removed by a mild base like piperidine during standard SPPS cycles.[2][3]

  • β-amino group (side-chain): Protected by the Aloc (allyloxycarbonyl) group, which is selectively removed by a palladium(0) catalyst.[4][5]

This orthogonal strategy is crucial as it allows for the selective deprotection and modification of the side-chain amine on the resin without affecting the N-terminal Fmoc group or other acid-labile side-chain protecting groups.[4][6] This is essential for synthesizing branched peptides, peptidomimetics, or for conjugating molecules to the Dap side chain.

Q2: What is the most common side reaction specifically related to the Aloc group on this compound?

The most frequently encountered issue is incomplete Aloc deprotection . This results in the desired side-chain modification or cyclization reaction failing, leading to a heterogeneous final product. This failure is typically due to issues with the palladium catalyst or reaction conditions.

Q3: My Aloc deprotection is incomplete. What are the possible causes and solutions?

Incomplete Aloc removal is often traced back to the palladium catalyst or reaction setup. Key causes include:

  • Catalyst Inactivity: The Pd(0) catalyst, most commonly Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation. Using old or improperly stored catalyst can lead to poor activity.

  • Catalyst Poisoning: Certain amino acids, particularly Cysteine (Cys) and Methionine (Met), can poison the palladium catalyst, reducing its efficacy.

  • Insufficient Scavenger: A scavenger, such as phenylsilane (PhSiH₃), is required to react with the allyl group cleaved from the Aloc protector. An insufficient amount of scavenger can stall the reaction.

  • Suboptimal Reaction Time/Temperature: The deprotection is often performed at room temperature and can be slow, requiring 2-4 hours for completion. Shorter times may be insufficient.

Q4: I'm observing premature loss of the N-terminal Fmoc group during the Aloc deprotection step. How can I prevent this?

While the Fmoc group is generally stable to the neutral conditions of Aloc deprotection, premature loss can occur.[7] This side reaction is often catalyzed by the newly liberated side-chain amine if the reaction time is excessively long.[8]

Mitigation Strategies:

  • Limit Reaction Time: Monitor the deprotection reaction closely and stop it as soon as it is complete (typically 1-2 hours) to minimize the exposure of the N-terminal Fmoc group to the free amine on the same or adjacent peptide chains.[8]

  • Ensure Neutral pH: Use high-purity, anhydrous solvents (like DCM or DMF) and ensure no basic contaminants are present in the scavenger or other reagents.

Q5: Are there any specific coupling challenges associated with this compound?

This compound does not typically present exceptional coupling difficulties compared to other standard amino acids. However, like any SPPS coupling, efficiency can be sequence-dependent and affected by aggregation.[9] If a positive Kaiser test indicates incomplete coupling, standard troubleshooting methods should be applied:

  • Perform a Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[10][11]

  • Use a More Potent Coupling Reagent: For difficult sequences, switch from standard carbodiimides to more potent uronium/aminium salt-based reagents like HATU or HCTU.[7][10]

  • Extend Coupling Time: Increase the reaction time to allow the coupling to proceed to completion.[11]

Troubleshooting Summary

The table below summarizes common issues, their causes, and recommended actions for experiments involving this compound.

IssuePotential CauseRecommended ActionReagents / ConditionsExpected Outcome
Incomplete Aloc Deprotection Inactive or poisoned catalystUse fresh Pd(PPh₃)₄; perform under an inert (N₂ or Ar) atmosphere.Fresh Pd(PPh₃)₄ (0.1-0.2 eq.)>98% deprotection confirmed by LC-MS.
Insufficient scavenger or reaction timeIncrease scavenger equivalents; extend reaction time or use microwave assistance.PhSiH₃ (10-25 eq.); RT for 2-4h or Microwave for 2 x 5 min at 38°C.[12]Complete removal of the Aloc group.
Premature N-terminal Fmoc Loss Liberated side-chain amine during prolonged Aloc deprotectionMinimize reaction time by closely monitoring for completion.Limit reaction to 1-2 hours.[8]Preservation of the N-terminal Fmoc group.
Basic impurities in solvents or reagentsUse high-purity, anhydrous solvents and fresh reagents.Anhydrous DCM and/or DMF.No unintended Fmoc cleavage.
Poor Coupling Efficiency Steric hindrance or peptide aggregationPerform a double coupling; switch to a more potent coupling reagent.HATU/DIPEA or HCTU/DIPEA.[10]Negative Kaiser test indicating >99% coupling.
Incomplete Fmoc removal from the previous residueExtend the piperidine deprotection time or use DBU for difficult sequences.20% Piperidine/DMF for 10+10 min; or DBU/Piperidine cocktail.[6][13]Complete deprotection before coupling.

Experimental Protocols

Protocol 1: On-Resin Aloc Deprotection using Palladium Catalyst

This protocol describes the standard method for removing the Aloc protecting group from the Dap side chain on the solid support.

  • Resin Preparation: Swell the peptide-resin in anhydrous Dichloromethane (DCM) for 30 minutes in a sealed reaction vessel.

  • Reagent Preparation: Prepare a solution containing Pd(PPh₃)₄ (0.15 equivalents relative to resin loading) and Phenylsilane (PhSiH₃, 20 equivalents) in anhydrous DCM. Safety Note: Perform all manipulations in a fume hood under an inert atmosphere (Nitrogen or Argon).

  • Deprotection Reaction: Drain the swelling solvent from the resin. Add the catalyst/scavenger solution to the resin and agitate gently at room temperature for 2 hours.

  • Washing: Drain the reaction solution. Wash the resin thoroughly with DCM (5 times), 0.5% DIPEA in DMF (3 times), 0.5% Sodium diethyldithiocarbamate in DMF (3 times to scavenge residual palladium), and finally with DMF (5 times).

  • Confirmation: Take a small sample of resin beads for a test cleavage and LC-MS analysis to confirm the complete removal of the Aloc group (mass decrease of 84.07 Da).

Protocol 2: Capping of Unreacted Amines

This protocol is recommended if coupling of this compound (or any amino acid) is incomplete after double coupling, in order to prevent the formation of deletion peptides.[11]

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 times).

  • Prepare Capping Solution: Prepare a capping solution of 10% Acetic Anhydride and 10% DIPEA in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin with DMF (5 times) before proceeding to the N-terminal Fmoc deprotection for the next cycle.

Visual Guides

Orthogonal_Deprotection_Pathway cluster_main cluster_aloc Side-Chain Deprotection cluster_fmoc N-Terminus Deprotection Start Resin-Peptide-Dap(β-Aloc)-α-Fmoc Aloc_Removed Resin-Peptide-Dap(β-NH₂)-α-Fmoc Start->Aloc_Removed Pd(PPh₃)₄, PhSiH₃ DCM, 2h, RT Fmoc_Removed Resin-Peptide-Dap(β-Aloc)-α-NH₂ Start->Fmoc_Removed 20% Piperidine/DMF 15 min, RT

Troubleshooting_Aloc_Deprotection Start Test cleavage & LC-MS shows incomplete Aloc deprotection Check1 Was fresh Pd(PPh₃)₄ catalyst used under an inert atmosphere? Start->Check1 Action1 Repeat deprotection with fresh catalyst and ensure inert (N₂/Ar) conditions. Check1->Action1 No Check2 Was reaction time sufficient (e.g., 2 hours)? Check1->Check2 Yes End Re-analyze by LC-MS. Proceed with synthesis. Action1->End Action2 Extend reaction time to 4 hours or use microwave protocol (2x5 min). Check2->Action2 No Check3 Does the sequence contain catalyst poisons (Cys, Met)? Check2->Check3 Yes Action2->End Action3 Increase catalyst loading (0.2-0.3 eq.) and perform multiple, shorter reactions. Check3->Action3 Yes Check3->End No Action3->End

References

Troubleshooting incomplete Aloc group deprotection in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of peptides, with a specific focus on the deprotection of the allyloxycarbonyl (Aloc) group.

Troubleshooting Guide: Incomplete Aloc Group Deprotection

Problem: My Aloc deprotection is incomplete, leading to low yields of the desired peptide.

This guide will walk you through potential causes and solutions to ensure complete removal of the Aloc protecting group.

Step 1: Verify Deprotection Completion

Before troubleshooting, it's crucial to confirm that the Aloc group is indeed the issue.

Q1: How can I confirm incomplete Aloc deprotection?

The most reliable method is to cleave a small amount of peptide from the resin and analyze it by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1][2] The presence of a mass corresponding to the Aloc-protected peptide confirms incomplete deprotection. Additionally, a qualitative Kaiser test can be performed on the resin after deprotection. A negative result (yellow beads) suggests the absence of free primary amines, indicating that the Aloc group is still attached.[2]

Step 2: Investigate Potential Causes and Solutions

If incomplete deprotection is confirmed, consider the following common culprits:

Q2: What are the most common reasons for incomplete Aloc deprotection?

Incomplete Aloc deprotection can stem from several factors:

  • Catalyst Inefficiency: The most common palladium(0) catalyst, Pd(PPh₃)₄, is sensitive to oxidation, which can reduce its catalytic activity.[3]

  • Insufficient Reagents: Inadequate amounts of the palladium catalyst or the allyl scavenger can lead to an incomplete reaction.

  • Suboptimal Reaction Conditions: Factors like reaction time, temperature, and solvent can significantly impact deprotection efficiency.

  • Side Reactions: The liberated allyl group can re-attach to the deprotected amine (N-allylation) if not effectively scavenged.[4][5]

The following troubleshooting workflow can help identify and resolve the issue.

start Incomplete Aloc Deprotection Confirmed by HPLC-MS catalyst Check Palladium Catalyst start->catalyst reagents Review Reagent Stoichiometry start->reagents conditions Optimize Reaction Conditions start->conditions scavenger Evaluate Allyl Scavenger start->scavenger solution1 Use Fresh or Air-Stable Catalyst (e.g., Pd(PPh₃)₂Cl₂) catalyst->solution1 solution2 Increase Equivalents of Catalyst and/or Scavenger reagents->solution2 solution3 Increase Reaction Time or Use Microwave Heating conditions->solution3 solution4 Ensure Effective Scavenger (e.g., PhSiH₃, Meldrum's Acid) scavenger->solution4 end Successful Deprotection solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for incomplete Aloc deprotection.

Frequently Asked Questions (FAQs)

Q3: My palladium catalyst, Pd(PPh₃)₄, is old. Could this be the problem?

Yes, Pd(PPh₃)₄ is sensitive to air and can oxidize over time, leading to reduced activity.[3] It is recommended to use a fresh batch of the catalyst for each deprotection. Alternatively, an air-stable Pd(II) precatalyst like Pd(PPh₃)₂Cl₂ can be used, which is reduced in situ to the active Pd(0) species.[6]

Q4: How can I avoid N-allylation side reactions?

The key to preventing N-allylation is to use an effective allyl group scavenger in sufficient excess. Phenylsilane (PhSiH₃) is a commonly used and efficient scavenger.[4][5] Other effective scavengers include morpholine, dimethylamine borane complex (Me₂NH·BH₃), and Meldrum's acid.[5][6][7]

Q5: Can I repeat the deprotection step if the first attempt was incomplete?

Yes, repeating the deprotection procedure is a common strategy to drive the reaction to completion.[4] Ensure you use fresh reagents for the second deprotection.

Q6: Are there alternative, more robust methods for Aloc deprotection?

Several newer protocols offer advantages over the traditional Pd(PPh₃)₄ method:

  • Open-Flask Protocol: This method utilizes an air-stable Pd(II) catalyst, Meldrum's acid, and triethylsilane (TES-H), offering high yields and compatibility with automated synthesis.[6]

  • Metal-Free Deprotection: A recently developed protocol uses iodine and water in an environmentally friendly solvent mixture to remove the Aloc group, avoiding the use of palladium altogether.[3]

  • Microwave-Assisted Deprotection: Microwave heating can significantly accelerate the deprotection reaction, reducing the overall time required and potentially improving efficiency.[8][9]

Experimental Protocols and Data

Protocol 1: Standard Pd(PPh₃)₄-Mediated Aloc Deprotection

This protocol is a widely used method for Aloc group removal.

Methodology:

  • Swell the peptide-resin in dichloromethane (DCM).

  • Prepare a solution of Pd(PPh₃)₄ (0.2-0.3 equivalents per Aloc group) and an allyl scavenger in DCM.

  • Add the solution to the resin and shake at room temperature for 1-2 hours.

  • Drain the reaction vessel and wash the resin thoroughly with DCM.

  • To ensure complete removal, a second deprotection is often performed.[4]

Reagent Stoichiometry:

ReagentEquivalents (per Aloc group)
Pd(PPh₃)₄0.2 - 0.3
Phenylsilane (PhSiH₃)20

Note: The number of equivalents may need to be optimized based on the specific peptide sequence and resin.

Protocol 2: Open-Flask Aloc Deprotection with Air-Stable Catalyst

This protocol offers a more user-friendly approach due to the use of an air-stable catalyst.[6]

Methodology:

  • Swell the peptide-resin in the reaction solvent (e.g., DCM or DMF).

  • Add Meldrum's acid (3 equivalents) and triethylsilane (3 equivalents) to the resin.

  • Add the Pd(PPh₃)₂Cl₂ catalyst (0.2 equivalents).

  • Allow the reaction to proceed for 10-30 minutes at room temperature.

  • Drain and wash the resin.

Comparative Deprotection Efficiency:

CatalystScavenger SystemReaction TimeConversion
Pd(PPh₃)₄Phenylsilane10 minVariable, sensitive to air
Pd(PPh₃)₂Cl₂Meldrum's acid, TES-H10 minHigh, >95%

Data synthesized from multiple sources for illustrative comparison.[1][6]

Protocol 3: Metal-Free Aloc Deprotection

This protocol provides a sustainable alternative to palladium-based methods.[3]

Methodology:

  • Swell the peptide-resin in a mixture of PolarClean (PC) and ethyl acetate (EtOAc).

  • Add a solution of iodine (I₂) and water.

  • Heat the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 4 hours).

  • After cooling, wash the resin to remove excess reagents.

Optimized Conditions for Metal-Free Deprotection:

ReagentConcentration/Equivalents
Iodine (I₂)50 equivalents
Water (H₂O)1:2 ratio with I₂
SolventPolarClean/Ethyl Acetate
Temperature60 °C
Time4 hours

Based on the findings in Organic Letters.[3]

Visualizing the Chemistry

Palladium-Catalyzed Aloc Deprotection Mechanism

The deprotection of the Aloc group proceeds via a palladium-catalyzed process known as the Tsuji-Trost reaction.

cluster_0 Catalytic Cycle Pd(0) Pd(0) π-allyl Pd(II) Complex π-allyl Pd(II) Complex Pd(0)->π-allyl Pd(II) Complex Oxidative Addition π-allyl Pd(II) Complex->Pd(0) Nucleophilic Attack & Reductive Elimination Deprotected Peptide Deprotected Peptide π-allyl Pd(II) Complex->Deprotected Peptide Scavenger-Allyl Adduct Scavenger-Allyl Adduct π-allyl Pd(II) Complex->Scavenger-Allyl Adduct Aloc-Protected Peptide Aloc-Protected Peptide Aloc-Protected Peptide->π-allyl Pd(II) Complex Allyl Scavenger Allyl Scavenger Allyl Scavenger->π-allyl Pd(II) Complex

Caption: Mechanism of Pd-catalyzed Aloc deprotection.

This diagram illustrates the key steps of the catalytic cycle, including the formation of a π-allyl palladium complex and the subsequent nucleophilic attack by a scavenger to regenerate the Pd(0) catalyst.[4][5]

References

Technical Support Center: Synthesis of Peptides Containing Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide aggregation during solid-phase peptide synthesis (SPPS), particularly in sequences containing Fmoc-D-Dap(Aloc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and does it inherently cause peptide aggregation?

A1: this compound is a protected amino acid derivative used in peptide synthesis. The Fmoc group protects the alpha-amino group, while the Aloc (allyloxycarbonyl) group provides orthogonal protection for the side chain, allowing for its selective removal under mild conditions using a palladium catalyst. There is no evidence to suggest that this compound itself is a primary cause of aggregation. Peptide aggregation is a sequence-dependent phenomenon driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets. The propensity of a peptide containing this compound to aggregate will depend on the overall sequence's hydrophobicity and conformational tendencies.

Q2: What are the common indicators of peptide aggregation during SPPS?

A2: Several signs during synthesis can indicate on-resin aggregation:

  • Poor Resin Swelling: The peptide-resin may shrink or fail to swell adequately in the synthesis solvents.

  • Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps may be sluggish or incomplete.

  • Positive Staining Tests After Coupling: A positive Kaiser test (for primary amines) or chloranil test (for secondary amines) after a coupling step indicates the presence of unreacted free amines.

  • Low Yield and Purity: The final crude peptide may have a low yield and analysis by mass spectrometry may show the presence of deletion sequences (n-1, n-2, etc.).

Q3: Can I predict if my peptide sequence containing this compound will aggregate?

A3: While predicting aggregation with absolute certainty is difficult, several factors increase the likelihood:

  • High Hydrophobic Content: Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) are more prone to aggregation.

  • β-branched Amino Acids: The presence of amino acids like Valine and Isoleucine can promote aggregation.

  • Peptide Length: The risk of aggregation generally increases with the length of the peptide chain, typically becoming more significant after the fifth or sixth residue.

Several computational tools are available that can help predict the aggregation propensity of a peptide sequence.

Q4: What are the primary strategies to prevent peptide aggregation?

A4: The main strategies to combat peptide aggregation can be categorized as follows:

  • Modification of Synthesis Conditions: Optimizing parameters like solvent, temperature, and using additives to disrupt inter-chain hydrogen bonding.

  • Incorporation of Structure-Disrupting Elements: Introducing special amino acid derivatives that break or hinder the formation of regular secondary structures.

The choice of strategy depends on the specific peptide sequence and the severity of the aggregation.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve peptide aggregation issues encountered during the synthesis of peptides, including those containing this compound.

Issue: Signs of On-Resin Aggregation Observed (e.g., poor resin swelling, incomplete coupling)

This troubleshooting workflow can help diagnose and address the problem.

TroubleshootingWorkflow start Aggregation Suspected level1 Level 1: Modify Synthesis Conditions start->level1 sub1_1 Switch to NMP or use DMF/DCM/NMP mixture level1->sub1_1 sub1_2 Increase coupling temperature (40-60°C) level1->sub1_2 sub1_3 Add chaotropic salts (e.g., LiCl) level1->sub1_3 sub1_4 Use microwave-assisted synthesis level1->sub1_4 level2 Level 2: Incorporate Structure-Disrupting Moieties sub2_1 Incorporate Pseudoproline Dipeptides level2->sub2_1 sub2_2 Incorporate Hmb/Dmb-protected amino acids level2->sub2_2 resynthesize Resynthesize Peptide sub1_1->level2 If aggregation persists sub1_2->level2 If aggregation persists sub1_3->level2 If aggregation persists sub1_4->level2 If aggregation persists sub2_1->resynthesize sub2_2->resynthesize

Caption: A stepwise workflow for troubleshooting peptide aggregation.

Quantitative Comparison of Anti-Aggregation Strategies

The effectiveness of various anti-aggregation strategies has been documented for several "difficult" peptide sequences. The following tables provide a summary of reported improvements in yield and purity.

Table 1: Effect of Backbone Modifications on Crude Peptide Yield and Purity

"Difficult" Peptide SequenceStandard Synthesis (Crude Purity)Synthesis with Pseudoproline Dipeptides (Crude Purity)Synthesis with Hmb/Dmb Protection (Crude Purity)
Aβ (1-42)~10%>50%~40%
ACP (65-74)~5%~70%Not Reported
A C-terminal fragment of scorpion toxin II44% (with aspartimide formation)Not Applicable85% (aspartimide reduced to 15%)

Table 2: Impact of Synthesis Conditions on Yield

StrategyPeptide ContextReported Yield/Purity ImprovementCitation(s)
Microwave-Assisted SPPS Difficult sequencesExcellent purities obtained at 86°C.[1]
Chaotropic Salts (e.g., LiCl) Aggregated sequencesCan significantly improve coupling efficiency.[2]
High Temperature (Conventional Heating) Difficult sequencesNearly identical improvements in purity to microwave heating at the same temperature.[1]

Experimental Protocols

Protocol 1: Use of Chaotropic Salts (LiCl)

This protocol is for a wash step prior to a difficult coupling.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin, followed by thorough washing with DMF.

  • Chaotropic Salt Wash: Add a solution of 0.5 M LiCl in DMF to the resin, ensuring the resin is fully suspended.

  • Agitation: Agitate the resin slurry for 15-30 minutes.

  • Washing: Drain the LiCl solution and wash the resin extensively with DMF (at least 5 times) to completely remove the salt.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Incorporation of Pseudoproline Dipeptides

This protocol describes the manual coupling of a pseudoproline dipeptide.

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin is deprotected and the resin is washed with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (2 equivalents relative to resin loading) and a coupling reagent such as HATU (1.95 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the solution to pre-activate for 1-2 minutes.

  • Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin thoroughly with DMF. The native serine or threonine residue is regenerated during the final TFA cleavage.[2]

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Protocol 3: Incorporation of Hmb/Dmb-Protected Amino Acids

This protocol outlines the manual coupling of an Fmoc-AA(Hmb/Dmb)-OH residue.

  • Resin Preparation: Deprotect the N-terminal Fmoc group of the peptide-resin and wash with DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-AA(Hmb/Dmb)-OH (2 equivalents) and a suitable coupling reagent like HATU (1.95 equivalents) in DMF. Add DIPEA (4 equivalents) and pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the peptide-resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours. Coupling of the subsequent amino acid onto the Hmb/Dmb-protected residue can be slow and may require extended coupling times or a second coupling.

  • Washing: Wash the resin with DMF and proceed with the synthesis. The Hmb/Dmb group is removed during the final TFA cleavage.[2]

By implementing these strategies and protocols, researchers can significantly improve the success rate of synthesizing "difficult" peptides, including those containing this compound.

References

Technical Support Center: Optimizing Fmoc-D-Dap(Aloc)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Dap(Aloc)-OH.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound particularly challenging?

The primary difficulty in coupling this compound arises from significant steric hindrance. The bulky 9-fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine, combined with the allyloxycarbonyl (Aloc) protecting group on the side chain, physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain. This hindrance can slow down reaction kinetics, leading to incomplete coupling reactions under standard conditions.[1][2]

Q2: How can I detect an incomplete coupling of this compound?

Incomplete coupling is most commonly detected using the Kaiser (ninhydrin) test, which identifies free primary amines on the resin.[2]

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling.[2]

  • Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete.[2]

For definitive confirmation, a small sample of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and HPLC. The presence of deletion sequences (peptides missing the D-Dap residue) in the mass spectrum is a clear indicator of a failed coupling step.[2]

Q3: Which coupling reagents are most effective for this compound?

For sterically demanding amino acids, standard carbodiimide reagents like DCC or DIC alone are often insufficient.[3] More potent onium salt reagents (uronium/aminium or phosphonium salts) are highly recommended to achieve high coupling efficiency.[3][4]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are excellent choices known for high reactivity and speed.[3][4] HATU, in particular, is very effective for hindered couplings.[5][6]

  • Phosphonium Salts: PyBOP and PyAOP are also highly effective and are particularly useful for minimizing racemization.[3][6]

Q4: What is "double coupling" and when is it necessary for this compound?

Double coupling is the practice of repeating the coupling step with a fresh solution of activated amino acid and reagents immediately after the first attempt.[7] This strategy is employed to drive a difficult reaction to completion. It is the recommended first course of action if you observe a positive Kaiser test after the initial coupling of this compound.[2][7]

Q5: Can increasing the reaction temperature improve coupling efficiency?

Yes, increasing the temperature (e.g., to 40-60°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance, resulting in a faster and more complete reaction.[8] However, this should be done with caution, as elevated temperatures can increase the risk of side reactions, particularly racemization for sensitive residues like Cys and His.[8]

Troubleshooting Guide

Issue Symptom(s) Potential Cause(s) Recommended Solution(s)
Incomplete Coupling Positive Kaiser test (blue/purple beads) after the coupling step.[2]Steric Hindrance: Bulky Fmoc and Aloc groups are impeding the reaction.[1] Suboptimal Reagents: The coupling reagent is not potent enough.[3] Insufficient Reaction Time: The coupling was not allowed to proceed to completion.1. Perform a Double Coupling: Immediately repeat the coupling step with fresh reagents (see Protocol 2).[2][7] 2. Switch to a More Potent Reagent: Use HATU, HCTU, or COMU for activation (see Protocol 1).[3][4] 3. Extend Reaction Time: Increase the coupling time from 1-2 hours to 2-4 hours.[7] 4. Increase Temperature: Cautiously raise the temperature to 40-60°C.[8]
Deletion Sequence in Final Peptide Mass spectrometry analysis shows a significant peak corresponding to the target peptide mass minus the mass of the D-Dap(Aloc) residue.This is a direct result of a failed coupling reaction at the D-Dap(Aloc) position.[9]1. Optimize Coupling Protocol: Implement the solutions for "Incomplete Coupling" to ensure the reaction goes to completion.[9] 2. Cap Unreacted Amines: If double coupling still fails, "cap" the unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles (see Protocol 4).[2]
Low Crude Peptide Purity HPLC analysis of the crude peptide shows multiple unexpected peaks.Accumulation of Deletion Peptides: Caused by repeated incomplete coupling events. Side Reactions: Potential racemization or degradation of reagents.1. Systematically Optimize: Re-evaluate each step of the synthesis (deprotection, washing, coupling). 2. Ensure Reagent Quality: Use fresh, high-purity this compound (≥98.5%), solvents, and coupling reagents.[10] 3. Use a Milder Base: Consider using a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA to minimize potential side reactions.[1]

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

Coupling Reagent Class Advantages Disadvantages / Considerations
HATU Uronium/Aminium SaltVery high reactivity and speed; effective at suppressing racemization.[3][4]Can cause guanidinylation of the N-terminus if used in excess.[5]
HCTU Uronium/Aminium SaltHighly efficient and widely used; byproducts are generally soluble.[4]Based on potentially explosive HOBt derivatives; risk of guanidinylation.
COMU Uronium/Aminium SaltHigh efficiency comparable to HATU; better safety profile (not based on HOBt/HOAt); good solubility.[3][11]Newer reagent, may be more expensive.
PyBOP Phosphonium SaltHigh efficiency; no guanidinylation side reaction; good for minimizing racemization.[3][6]Byproducts can sometimes be difficult to remove.[3]
DIC/HOAt Carbodiimide/AdditiveCost-effective; avoids guanidinylation.[3]Slower reaction times compared to onium salts; byproducts can be problematic.[3]

Table 2: Influence of Temperature on Coupling Efficiency

Temperature Effect on Coupling Potential Risks Recommended Use
Room Temp (20-25°C) Standard condition, may be insufficient for complete coupling of this compound.[8]Low risk of side reactions.Initial coupling attempt for non-hindered amino acids.
Elevated (40-60°C) Improves coupling efficiency by overcoming the activation energy from steric hindrance.[8]Slight increase in the risk of racemization for sensitive amino acids.[8]Recommended optimization step for problematic couplings like this compound.[8]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed to maximize the coupling efficiency for sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[7][12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[7]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF. Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents).[1][7] Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Drain the DMF from the resin and immediately add the activated amino acid solution. Agitate the mixture for 1-2 hours at room temperature.[7]

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test (Protocol 3) on a small sample of resin beads to check for completion. If the test is positive, proceed to Protocol 2 (Double Coupling).[13]

Protocol 2: Double Coupling Procedure

Perform this procedure if the Kaiser test is positive after the initial coupling.

  • Initial Wash: After the first coupling attempt (Protocol 1, Step 6), wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[7]

  • Second Activation: Prepare a fresh activation solution of this compound, HATU, and base as described in Protocol 1, Step 4.

  • Second Coupling: Add the fresh activation solution to the same resin and agitate for an additional 1-2 hours.[7]

  • Final Monitoring and Washing: Perform a final Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step. If the test remains positive, consider capping the unreacted amines (Protocol 4).

Protocol 3: Kaiser Test for Free Primary Amines

This qualitative test is essential for monitoring reaction completion.

  • Sample Preparation: Transfer a small sample of resin beads (approx. 1-2 mg) to a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Potassium cyanide in pyridine

    • Ninhydrin in ethanol

    • Phenol in ethanol

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[7]

  • Observation:

    • Positive (Incomplete Coupling): Dark blue or purple color on beads and/or in the solution.[7]

    • Negative (Complete Coupling): Yellow or colorless beads and solution.[7]

Protocol 4: Capping of Unreacted Amines

This protocol should be used as a final resort when double coupling fails, in order to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin thoroughly with DMF (3 times).[2]

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[2]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[2]

  • Final Wash: Drain the solution and wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) before proceeding to the deprotection step for the next amino acid in the sequence.[2]

Visualizations

Standard SPPS Cycle Workflow START Start with Free Amine on Resin DEPROTECT 1. Fmoc Deprotection (20% Piperidine/DMF) START->DEPROTECT WASH1 2. Wash (DMF) DEPROTECT->WASH1 COUPLE 3. Couple Next Amino Acid (Fmoc-AA-OH + Reagent) WASH1->COUPLE WASH2 4. Wash (DMF) COUPLE->WASH2 MONITOR 5. Monitor Completion (Kaiser Test) WASH2->MONITOR MONITOR->COUPLE Positive (Double Couple) END Peptide Elongated (Ready for next cycle) MONITOR->END Negative

Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Logic for Incomplete Coupling START Initial Coupling Attempt for this compound KAISER1 Perform Kaiser Test START->KAISER1 DOUBLE_COUPLE Action 1: Perform Double Coupling KAISER1->DOUBLE_COUPLE Positive PROCEED Coupling Successful: Proceed to Next Cycle KAISER1->PROCEED Negative KAISER2 Perform Kaiser Test After Double Couple DOUBLE_COUPLE->KAISER2 OPTIMIZE Action 2: Change Reagent (HATU/HCTU) &/or Increase Temperature KAISER2->OPTIMIZE Positive KAISER2->PROCEED Negative KAISER3 Perform Kaiser Test After Optimization OPTIMIZE->KAISER3 CAP Action 3: Cap Unreacted Amines KAISER3->CAP Positive KAISER3->PROCEED Negative CAP->PROCEED

Caption: Decision tree for troubleshooting the incomplete coupling of this compound.

References

Technical Support Center: Synthesis of Peptides Containing D-Dap Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides incorporating D-2,3-diaminopropionic acid (D-Dap) residues.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low coupling efficiency when incorporating Fmoc-D-Dap(Mtt)-OH?

A1: Low coupling efficiency with Fmoc-D-Dap(Mtt)-OH is a frequently observed issue. Research indicates that this building block is prone to rapid intramolecular cyclization, forming a lactam.[1][2] This side reaction deactivates the amino acid, preventing its incorporation into the growing peptide chain. The rate of lactam formation can be influenced by the choice of coupling reagents and pre-incubation times.[1][2][3]

Q2: What is lactamization and how does it affect my synthesis?

A2: Lactamization is an intramolecular reaction where the Nα-Fmoc protected amino group of Fmoc-D-Dap(Mtt)-OH attacks the activated carboxyl group, forming a cyclic amide (a lactam). This cyclized product is unable to couple to the free amine of the peptide on the solid support, leading to a truncated peptide sequence and significantly lower yield of the desired full-length peptide.

Q3: Are there alternative protecting groups for the side chain of D-Dap that are less prone to side reactions?

A3: Yes, employing an orthogonal protecting group strategy is crucial for complex peptides.[4][5] For the side-chain amine of D-Dap, alternatives to the Mtt group exist that may be less susceptible to promoting side reactions. Protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) are options to consider.[6][7] These are removed under conditions orthogonal to both Fmoc (base-labile) and many acid-labile side-chain protecting groups (e.g., Boc, tBu).[6]

Q4: How can I confirm if my peptide is aggregating on the resin?

A4: Resin clumping, reduced swelling, and a gradual decrease in yield with each coupling cycle can be indicators of on-resin aggregation.[8] Aggregation can be particularly problematic for hydrophobic sequences.[9][10] To confirm, you can perform a test cleavage on a small amount of resin from an intermediate synthesis step and analyze the product by mass spectrometry to identify truncated sequences.[11]

Q5: What are the best practices for cleaving and deprotecting a peptide containing a D-Dap residue?

A5: The final cleavage and deprotection strategy depends on the protecting groups used for the D-Dap side chain and other residues in your peptide. A common approach for peptides synthesized using the Fmoc/tBu strategy is to use a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers.[12] A widely used general-purpose cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol).[12][13] It is crucial to perform a small-scale test cleavage first to optimize conditions for your specific peptide.[12]

Troubleshooting Guide

Issue 1: Low Yield of the Full-Length Peptide

Possible Cause: Incomplete coupling of the D-Dap residue due to lactamization.

Troubleshooting Steps:

  • Optimize Coupling Reagent and Protocol:

    • Avoid pre-incubation of Fmoc-D-Dap(Mtt)-OH with coupling reagents before adding to the resin.[1][2]

    • Consider using a more potent coupling reagent. While standard carbodiimide-based reagents can be used, phosphonium- or iminium-based reagents like HBTU, HATU, or PyBOP are often more effective for difficult couplings.[8][14]

    • A multi-time, pre-incubation-free protocol with the coupling reagent DEPBT has been shown to achieve complete incorporation of Fmoc-Dab(Mtt)-OH, a similar residue.[1][2]

  • Double Coupling: Perform the coupling step for the D-Dap residue twice to help drive the reaction to completion.[8][15]

  • Alternative Building Block: If possible, consider using an alternative orthogonally protected D-Dap derivative.[1]

Issue 2: Presence of Deletion Sequences in Mass Spectrometry Analysis

Possible Cause: Incomplete Fmoc-deprotection or inefficient coupling at the D-Dap or subsequent residue.

Troubleshooting Steps:

  • Extend Reaction Times: Increase the deprotection and coupling times for the D-Dap residue and the following amino acid. A doubling of the standard time can be a good starting point.[8]

  • Use a More Potent Coupling Reagent: For sterically hindered or difficult couplings, switching to a more reactive coupling reagent like HATU, HCTU, or COMU is recommended to maximize yield and purity.[14]

  • Monitor Reactions: Use the Kaiser test (ninhydrin test) after each coupling step to check for the presence of free primary amines. A positive result indicates an incomplete reaction.[11]

Issue 3: Resin Clumping and Poor Swelling

Possible Cause: On-resin peptide aggregation.

Troubleshooting Steps:

  • Change Synthesis Solvent: If using DMF, switching to N-methylpyrrolidone (NMP) may improve the solvation of the growing peptide chain and reduce aggregation.[8][9]

  • Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the synthesis solvent can help disrupt secondary structures that lead to aggregation.

  • Elevated Temperature: Performing the synthesis at a higher temperature can help to break up aggregates.[11]

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Couplings

Coupling ReagentClassRelative ReactivityKey Features & Considerations
DIC/HOBt CarbodiimideStandardCost-effective, but can lead to racemization.[11][16]
HBTU/TBTU Aminium/UroniumHighWidely used and efficient for most couplings.[16]
HATU/HCTU Aminium/UroniumVery HighHighly reactive, suitable for sterically hindered amino acids.[14] Generates more reactive OAt esters.
PyBOP PhosphoniumHighMore reactive than BOP and useful for difficult couplings.[17]
COMU Aminium/UroniumVery HighHigh solubility and based on the safer Oxyma Pure leaving group.
DEPBT PhosphoniumHighShown to be effective for incorporating Fmoc-Dab(Mtt)-OH without pre-incubation.[1][2]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-D-Dap(Mtt)-OH using DEPBT

This protocol is adapted from a method shown to be effective for the similar Fmoc-Dab(Mtt)-OH residue and is designed to minimize lactam formation.[1][3]

  • Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Perform Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF.

  • Coupling (No Pre-incubation):

    • In a separate vessel, dissolve Fmoc-D-Dap(Mtt)-OH (4 eq.), DEPBT (4 eq.), and DIPEA (8 eq.) in DMF.

    • Immediately add the coupling mixture to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: General Final Cleavage and Deprotection using Reagent K

This is a general protocol for cleaving peptides containing sensitive residues.[13]

  • N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF.

  • Resin Preparation: Wash the peptide resin thoroughly with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (v/v/v/v/v).

  • Cleavage Reaction:

    • Add Reagent K to the dried peptide resin (10-20 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation:

    • Pellet the precipitated peptide by centrifugation.

    • Decant the ether, wash the pellet with more cold ether, and dry the peptide.

Visualizations

lactamization_pathway Fmoc_Dap Fmoc-D-Dap(Mtt)-OH Activated_Ester Activated Ester Fmoc_Dap->Activated_Ester Activation Lactam Inactive Lactam Activated_Ester->Lactam Intramolecular Cyclization (Side Reaction) Coupled_Peptide Desired Coupled Peptide Activated_Ester->Coupled_Peptide Desired Coupling Coupling_Reagent Coupling Reagent + Base Coupling_Reagent->Fmoc_Dap Peptide_Resin Peptide-Resin (Free Amine) Peptide_Resin->Coupled_Peptide

Caption: Lactamization side reaction pathway of Fmoc-D-Dap(Mtt)-OH during activation.

troubleshooting_workflow Start Low Peptide Yield Check_Coupling Analyze Crude Product (MS) Deletion at D-Dap? Start->Check_Coupling Incomplete_Coupling Incomplete D-Dap Coupling Check_Coupling->Incomplete_Coupling Yes Check_Aggregation Resin Clumping/ Poor Swelling? Check_Coupling->Check_Aggregation No Optimize_Coupling Optimize Coupling: - Change Reagent (e.g., DEPBT) - No Pre-incubation - Double Couple Incomplete_Coupling->Optimize_Coupling Success Improved Yield Optimize_Coupling->Success Aggregation Peptide Aggregation Check_Aggregation->Aggregation Yes Cleavage_Issue Check Cleavage Protocol Check_Aggregation->Cleavage_Issue No Optimize_Solvent Optimize Synthesis Conditions: - Switch to NMP - Add Chaotropic Salts - Increase Temperature Aggregation->Optimize_Solvent Optimize_Solvent->Success Optimize_Cleavage Optimize Cleavage: - Test Cleavage - Adjust Scavengers Cleavage_Issue->Optimize_Cleavage Optimize_Cleavage->Success

References

Preventing racemization during the coupling of Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during the coupling of Fmoc-D-Dap(Aloc)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue with this compound?

A1: Racemization is the conversion of a pure enantiomer (in this case, the D-amino acid) into a mixture of both D- and L-forms.[1] This loss of stereochemical integrity is highly detrimental in peptide synthesis, as the biological activity and structure of a peptide are strictly dependent on the specific chirality of its constituent amino acids.[2][3] The primary mechanism for racemization during peptide coupling is the formation of a planar 5(4H)-oxazolone intermediate.[1][3][4] The activated carboxyl group of the N-protected amino acid cyclizes, and the proton at the alpha-carbon of this intermediate becomes acidic and is easily removed by a base, leading to a loss of stereochemistry.[1] While any chiral amino acid can racemize, residues like Histidine and Cysteine are particularly susceptible.[1][4]

Q2: What are the primary factors that promote racemization during the coupling step?

A2: Several factors during the activation and coupling steps can increase the rate of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and DIC can cause significant racemization if used without additives.[4][5]

  • Base: The type and concentration of the base used are highly influential. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization.[6]

  • Activation Time: Prolonged pre-activation of the amino acid before its addition to the resin increases the opportunity for the formation of the problematic oxazolone intermediate.[6][7]

  • Temperature: Higher coupling temperatures can increase the rate of racemization.[4][6]

Q3: Which coupling reagents and additives are most effective at suppressing racemization?

A3: To minimize racemization, modern uronium/aminium or phosphonium salt reagents should be used in conjunction with additives. These additives form active esters that are less prone to racemization.[8][9]

  • Reagents: Uronium-type reagents like HATU and COMU are highly effective. HATU is known for its high reactivity and low racemization potential.[10][11][12] COMU, a third-generation uronium reagent based on OxymaPure, is often considered superior, showing very low racemization levels, excellent solubility, and producing water-soluble byproducts for easier cleanup.[3][13][14][15][16]

  • Additives: Additives are crucial for suppressing racemization.[17][18] While 1-hydroxybenzotriazole (HOBt) is a classic choice, 1-hydroxy-7-azabenzotriazole (HOAt) is more effective.[19] Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a non-explosive and highly effective alternative to both HOBt and HOAt, often demonstrating superior performance in reducing epimerization.[20][21][22][23]

Troubleshooting Guide

Issue: Significant racemization (detection of L-epimer) is observed after coupling this compound.

Possible CauseRecommended Solution
Suboptimal Coupling Reagent/Additive The chosen coupling cocktail may not be sufficiently robust to prevent oxazolone formation. Solution: Switch to a high-performance, low-racemization combination such as COMU with OxymaPure or HATU with HOAt.[3][10][14]
Excessive or Inappropriate Base Strong bases like DIPEA can promote the abstraction of the alpha-proton, leading to racemization.[6] Solution: Reduce the amount of DIPEA to the lowest effective concentration. Alternatively, switch to a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine.[6]
Prolonged Pre-activation Time Allowing the activated amino acid to stand for an extended period before adding it to the resin increases the risk of racemization.[6][7] Solution: Minimize the pre-activation time. Add the coupling reagent to the amino acid/additive solution immediately before introducing it to the reaction vessel.
Elevated Reaction Temperature Higher temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction.[4] Solution: Perform the coupling reaction at ambient temperature. For particularly sensitive couplings, consider reducing the temperature to 0°C.[4]

Data Presentation

The choice of coupling reagent has a profound impact on preserving stereochemical integrity. The table below summarizes quantitative data on the percentage of D-isomer (epimer) formation for various common coupling reagents under comparable conditions.

Table 1: Comparative Racemization Levels of Common Coupling Reagents

Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%
HATU0.5 - 2.0%
HCTU1.0 - 4.0%
TBTU2.0 - 6.0%
PyBOP1.0 - 3.5%
COMU < 1.0%
DIC/HOBt0.5 - 2.5%

(Data adapted from comparative studies assessing racemization in model peptide systems.[3])

Experimental Protocols

Protocol: Low-Racemization Coupling of this compound using COMU

This protocol is designed to minimize racemization by using a highly efficient coupling reagent (COMU) and additive (OxymaPure is inherent in COMU's structure) with a controlled amount of base.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly to remove all piperidine. A typical wash sequence is 5x DMF, 3x Dichloromethane (DCM), 3x DMF.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.) and COMU (3 eq.) in a minimal amount of DMF.

  • Activation and Coupling: Add DIPEA (6 eq.) to the amino acid/COMU solution. Immediately add this freshly prepared coupling mixture to the deprotected resin in the reaction vessel.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Monitor the coupling completion using a colorimetric test (e.g., Kaiser test).

  • Final Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly (e.g., 5x DMF, 3x DCM, 3x DMF) to prepare for the next cycle.

Mandatory Visualization

Racemization_Mechanism cluster_0 Racemization Pathway cluster_1 Desired Pathway Activated_Ester Activated Ester Base Base (e.g., DIPEA) Activated_Ester->Base α-H Abstraction Coupling Coupling to Peptide-Resin Activated_Ester->Coupling Direct Coupling Oxazolone 5(4H)-Oxazolone Base->Oxazolone Forms Planar Intermediate Protonation_Rac Protonation Oxazolone->Protonation_Rac L_Peptide Racemized L-Peptide Protonation_Rac->L_Peptide Undesired Path D_Peptide Desired D-Peptide Coupling->D_Peptide AA This compound Activation Activation (Coupling Reagent) AA->Activation Activation->Activated_Ester

Caption: Primary mechanism of racemization via a planar oxazolone intermediate.

Troubleshooting_Workflow start High Racemization Detected q1 Using COMU or HATU with Oxyma/HOAt? start->q1 action1 Switch to COMU/Oxyma or HATU/HOAt q1->action1 No q2 Using > 2 eq. DIPEA? q1->q2 Yes action1->q2 action2 Reduce DIPEA or switch to NMM/Collidine q2->action2 Yes q3 Long pre-activation time? q2->q3 No action2->q3 action3 Minimize pre-activation (add reagents just before coupling) q3->action3 Yes end Racemization Minimized q3->end No action3->end

Caption: A decision tree for troubleshooting racemization issues during coupling.

References

Technical Support Center: Palladium Catalyst Removal After Aloc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from their reaction mixtures following allyloxycarbonyl (Aloc) deprotection.

Frequently Asked questions (FAQs)

Q1: What are the common methods for removing palladium catalysts after Aloc deprotection?

A1: Several methods can be employed to remove residual palladium catalysts. The choice of method depends on the nature of your product, the solvent system, and the desired level of purity. The most common methods include:

  • Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) or precipitated palladium species. Filtration through a pad of Celite® is a widely used technique.[1][2]

  • Palladium Scavengers: These are solid-supported materials with functional groups that chelate and bind palladium. They are highly effective for removing both soluble and insoluble palladium species.[1][3] Common scavengers are silica- or polymer-based and functionalized with thiol, amine, or thiourea groups.

  • Activated Carbon: Treatment with activated carbon can effectively adsorb palladium residues.[4]

  • Chromatography: Column chromatography can separate the desired product from the palladium catalyst.[2]

  • Crystallization: Recrystallization of the final product can be an effective purification step to remove palladium impurities.

  • Extraction: Aqueous washes can sometimes help in removing certain water-soluble palladium species.[2]

Q2: Why is it crucial to remove residual palladium?

A2: Residual palladium can have detrimental effects on downstream applications. In drug development, regulatory bodies have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[5] Palladium residues can also interfere with subsequent catalytic reactions or biological assays.

Q3: What are the typical levels of palladium contamination I can expect after Aloc deprotection?

A3: The level of palladium contamination can vary significantly depending on the reaction conditions and the work-up procedure. It is not uncommon to have palladium levels ranging from 300 ppm to higher values in the crude product.[6] The goal of the removal process is typically to reduce these levels to below 20 ppm, and often to less than 5 ppm for pharmaceutical applications.[3]

Troubleshooting Guides

Problem 1: Inefficient Palladium Removal with Filtration

Symptom: Significant palladium residues remain in the product even after filtration through Celite or filter paper.

Possible Causes:

  • Soluble Palladium Species: Filtration is primarily effective for heterogeneous or precipitated palladium. If your palladium catalyst is in a soluble form, it will pass through the filter.[1]

  • Fine Palladium Particles: Very fine palladium particles may pass through the pores of the filter paper or a poorly packed Celite bed.

Solutions:

  • Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent before filtration.

  • Use a Finer Filter Medium: Switch to a finer porosity filter paper or a membrane filter.

  • Optimize Celite Filtration: Ensure the Celite pad is well-packed (at least 1-2 cm thick) and consider pre-wetting it with the solvent.[1][2]

  • Switch to a Different Method: If soluble palladium is the issue, consider using palladium scavengers or activated carbon.[1]

Problem 2: Poor Performance of Palladium Scavengers

Symptom: High levels of palladium remain after treatment with a scavenger.

Possible Causes:

  • Incorrect Scavenger Selection: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system. Thiol-based scavengers are generally effective for Pd(II).

  • Insufficient Scavenger Amount: Using too little scavenger will lead to incomplete removal.

  • Suboptimal Reaction Conditions: Time, temperature, and mixing can impact scavenger efficiency.

  • Product-Palladium Complexation: Your product may form a stable complex with palladium, hindering its capture by the scavenger.

Solutions:

  • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to find the most effective one for your specific system.

  • Increase Scavenger Equivalents: Increase the amount of scavenger relative to the palladium catalyst.

  • Optimize Conditions: Increase the reaction time or temperature (if your product is stable) and ensure vigorous stirring.

  • Disrupt Product-Palladium Complexes: Try adding a competing ligand or changing the solvent to break up the complex before adding the scavenger.

Problem 3: Product Loss During Palladium Removal

Symptom: Significant decrease in the yield of the desired product after the palladium removal step.

Possible Causes:

  • Adsorption onto the Removal Medium: Your product may be adsorbing onto the Celite, activated carbon, or the scavenger itself.

  • Co-precipitation: The product might co-precipitate with the palladium species.

Solutions:

  • Thorough Washing: Wash the filter cake (Celite, carbon, or scavenger) thoroughly with a suitable solvent to recover any adsorbed product.[1]

  • Optimize Loading: Use the minimum effective amount of activated carbon or scavenger to minimize product loss.

  • Solvent Selection: Choose a solvent that maximizes the solubility of your product while still allowing for efficient palladium removal.

  • Alternative Scavenger: Try a different scavenger that may have a lower affinity for your product.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)AdvantagesDisadvantages
Filtration (Celite) >1000>100Simple, inexpensive for heterogeneous Pd.Ineffective for soluble Pd.
Activated Carbon 500 - 1000< 50Inexpensive, effective for many Pd species.[4]Can lead to product loss, may require optimization.
Palladium Scavengers 300 - 852< 1 - 20Highly efficient for a broad range of Pd species, high product recovery.[6][7][8]Higher cost compared to other methods.
Chromatography Variable< 50Can provide very pure product.Can be time-consuming and require large solvent volumes.
Crystallization VariableVariableCan be very effective for crystalline products.Product loss in mother liquor, may not be suitable for all compounds.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
  • Dissolution: After the Aloc deprotection is complete and the reaction has been worked up, dissolve the crude product in a suitable solvent (e.g., DCM, THF, or Ethyl Acetate).

  • Scavenger Addition: Add the recommended amount of the solid-supported palladium scavenger (e.g., a thiol-functionalized silica gel). A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst.

  • Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or slightly elevated temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

Mandatory Visualization

G cluster_0 Start: Crude Product After Aloc Deprotection cluster_1 Decision Point cluster_2 Removal Methods cluster_3 Analysis & Outcome start Crude Product (Contains Residual Pd) decision Is Pd Heterogeneous (e.g., Pd/C)? start->decision carbon Activated Carbon start->carbon chromatography Chromatography start->chromatography filtration Filtration (e.g., through Celite) decision->filtration Yes scavenger Palladium Scavenger decision->scavenger No / Soluble Pd analysis Analyze Pd Content (e.g., ICP-MS) filtration->analysis scavenger->analysis carbon->analysis chromatography->analysis product_low_pd Purified Product (< Target Pd Level) analysis->product_low_pd Success product_high_pd Product with High Pd Level analysis->product_high_pd Failure product_high_pd->decision Re-evaluate Method

Caption: Decision workflow for selecting a palladium removal method.

G start Start: Crude Product in Solution add_scavenger Add Solid-Supported Palladium Scavenger start->add_scavenger stir Stir for Optimal Time (e.g., 4-24h) add_scavenger->stir filter_mixture Filter Mixture (e.g., through Celite) stir->filter_mixture wash_scavenger Wash Scavenger with Fresh Solvent filter_mixture->wash_scavenger combine_filtrate Combine Filtrate and Washings wash_scavenger->combine_filtrate concentrate Concentrate to Obtain Purified Product combine_filtrate->concentrate end End: Purified Product concentrate->end

Caption: General experimental workflow for palladium removal using a solid-supported scavenger.

References

Fmoc-D-Dap(Aloc)-OH stability during prolonged synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Fmoc-D-Dap(Aloc)-OH, particularly concerning its stability during prolonged solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in peptide synthesis?

This compound is an amino acid derivative used to introduce a D-diaminopropionic acid residue into a peptide sequence. Its key feature is the use of two orthogonal protecting groups: the base-labile Fmoc group on the α-amine and the palladium-labile Aloc (allyloxycarbonyl) group on the side-chain (β-amine). This orthogonal strategy allows for the selective deprotection of the side-chain amine while the peptide is still attached to the resin. This enables site-specific modifications such as branching, cyclization, or conjugation to other molecules.[1][2]

Q2: How stable is the Aloc protecting group to standard Fmoc-SPPS conditions?

The Aloc group is highly stable under the standard conditions used in Fmoc-based SPPS.[3] It is resistant to the repetitive treatments with basic solutions (typically 20% piperidine in DMF) used for Fmoc group removal and to the strong acidic conditions (e.g., Trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin.[4][5] This stability is the basis of its orthogonality with the Fmoc/tBu protection strategy.[6][7]

Q3: Can any common SPPS reagents inadvertently remove or modify the Aloc group?

While generally robust, the allyl moiety of the Aloc group can be sensitive to certain conditions not typically found in standard elongation cycles. For instance, if using an ivDde protecting group elsewhere in the sequence, its removal with hydrazine can potentially reduce the double bond of the Aloc group. This side reaction can be suppressed by adding allyl alcohol to the hydrazine reagent.[5]

Q4: What are the standard conditions for the selective removal of the Aloc group on-resin?

The Aloc group is selectively removed using a palladium(0) catalyst in the presence of a scavenger.[4][7] The most common system involves treating the peptide-resin with a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger, such as phenylsilane (PhSiH₃), in a solvent like dichloromethane (DCM) or a DMF/DCM mixture.[8][9]

Troubleshooting Guide

Problem 1: Mass spectrometry of the final peptide shows a mass increase of ~84 Da.

  • Likely Cause: This mass difference corresponds to the mass of the Aloc group (C₄H₄O₂), indicating incomplete removal from the Dap side-chain.

  • Solution:

    • Optimize Deprotection: The on-resin Aloc deprotection step may have been inefficient. Ensure the palladium catalyst is fresh and active. Repeat the deprotection reaction, possibly for a longer duration or with a fresh batch of reagents.[7]

    • Verify Scavenger: Ensure the correct scavenger and stoichiometry were used. Scavengers like PhSiH₃, dimethylamine-borane complex, or morpholine are crucial for trapping the allyl cation and driving the reaction to completion.[8][9]

    • Perform a Test Cleavage: After the deprotection step, cleave a small sample of the resin and analyze it by MS to confirm complete removal of the Aloc group before proceeding with further synthesis or final cleavage.[8]

Problem 2: The coupling of the amino acid following this compound is slow or incomplete.

  • Likely Cause: Steric hindrance from the bulky this compound residue can impede the approach of the incoming activated amino acid, leading to inefficient coupling.[10] This is a common issue with sterically hindered amino acids.

  • Solution:

    • Use a Potent Coupling Reagent: Switch to a more powerful activating agent such as HATU or HCTU, which can accelerate the coupling reaction.[10]

    • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid to the resin for a second coupling step.

    • Increase Reaction Time/Temperature: Extending the coupling time (e.g., to 2-4 hours) or moderately increasing the temperature (e.g., to 30-40°C) can help drive the reaction to completion. Microwave-assisted coupling is also a highly effective option.[11][12]

    • Monitor with a Qualitative Test: Use a Kaiser test (or Chloranil test for secondary amines) to confirm the absence of free primary amines, indicating a complete coupling reaction before proceeding to the next deprotection step.[1]

Problem 3: The overall purity of a long peptide containing D-Dap(Aloc) is low due to deletion sequences, not related to the Dap residue itself.

  • Likely Cause: During prolonged synthesis, especially of hydrophobic sequences, the growing peptide chain can fold and aggregate on the resin support.[11] This aggregation can block access of reagents to the N-terminus, leading to incomplete Fmoc deprotection and subsequent couplings, resulting in deletion sequences.

  • Solution:

    • Modify Synthesis Solvents: Switch from pure DMF to N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the DMF to disrupt secondary structures and reduce aggregation.[11][12]

    • Incorporate "Difficult Sequence" Protocols: Utilize microwave heating for both the deprotection and coupling steps to improve reaction kinetics and break up aggregates.[12]

    • Use Specialized Resins: Consider resynthesizing the peptide on a low-substitution resin or a specialized resin like TentaGel, which can improve solvation of the peptide chain.[11]

Quantitative Data Summary

The stability of the Aloc group is primarily demonstrated by its orthogonality. The critical quantitative data pertains to the conditions required for its efficient removal.

ParameterReagent/ConditionConcentration/EquivalentsTimeEfficacy/Notes
Catalyst Tetrakis(triphenylphosphine)palladium(0)0.1 - 0.25 equivalents20-60 minMust be fresh. The solution often appears yellow/orange.
Scavenger Phenylsilane (PhSiH₃)20 - 40 equivalents20-60 minCommonly used and effective.[8]
Dimethylamine borane (Me₂NH·BH₃)40 equivalents40 minReported to be superior to other scavengers for complete removal without side reactions.[9]
Solvent Dichloromethane (DCM) or DMF/DCM--Ensure anhydrous conditions for best results.
Repetitions 1 to 2 cycles--Repeating the deprotection step is often recommended to ensure complete removal.[7]

Experimental Protocols

Protocol 1: On-Resin Aloc Group Deprotection

This protocol describes the selective removal of the Aloc protecting group from the side-chain of a Dap residue on a solid support.

  • Resin Preparation: Swell the peptide-resin in anhydrous dichloromethane (DCM) for 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate flask, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (e.g., 0.1 eq, ~12 mg) in ~5 mL of anhydrous DCM. To this solution, add phenylsilane (e.g., 20 eq, ~240 µL). The solution should be prepared fresh and protected from air as much as possible.

  • Deprotection Reaction: Add the freshly prepared deprotection solution to the resin. Agitate the mixture gently (e.g., using a shaker or nitrogen bubbling) at room temperature for 30 minutes. The resin and solution may turn a dark color.

  • Repeat (Optional but Recommended): Drain the reaction solution and repeat steps 2 and 3 with a fresh batch of reagents to ensure complete deprotection.

  • Washing: After the final reaction, drain the solution and wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical wash sequence is:

    • DCM (5x)

    • 0.5% DIPEA in DMF (3x)

    • DMF (5x)

    • DCM (5x)

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine on the Dap side-chain. For quantitative confirmation, a test cleavage followed by LC-MS is recommended.[8]

Visualizations

G cluster_synthesis Fmoc-SPPS Cycle cluster_modification Side-Chain Modification start Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash2 Wash coupling->wash2 wash1->coupling wash2->deprotection Repeat for next AA alloc_deprotection Aloc Deprotection (Pd(PPh₃)₄ / PhSiH₃) wash2->alloc_deprotection After incorporating Dap(Aloc) modification Site-Specific Modification (e.g., Branching, Labeling) alloc_deprotection->modification final_cleavage Final Cleavage (e.g., 95% TFA) modification->final_cleavage

Caption: Orthogonal synthesis workflow using this compound.

G start Unexpected mass observed in final peptide mass_check Is mass = Target + 84 Da? start->mass_check coupling_check Is mass = Target - AA? mass_check->coupling_check No incomplete_alloc Diagnosis: Incomplete Aloc Removal mass_check->incomplete_alloc Yes aggregation_check Are there multiple deletion sequences? coupling_check->aggregation_check No incomplete_coupling Diagnosis: Incomplete Coupling coupling_check->incomplete_coupling Yes aggregation Diagnosis: Peptide Aggregation aggregation_check->aggregation Yes solution_alloc Solution: - Repeat on-resin deprotection - Use fresh catalyst/scavenger incomplete_alloc->solution_alloc solution_coupling Solution: - Use stronger coupling reagent - Perform double coupling incomplete_coupling->solution_coupling solution_aggregation Solution: - Use chaotropic agents/NMP - Employ microwave synthesis aggregation->solution_aggregation

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Managing Fmoc-D-Dap(Aloc)-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-D-Dap(Aloc)-OH during solid-phase peptide synthesis (SPPS). The unique structure of this D-amino acid derivative can present steric challenges, leading to incomplete reactions and the formation of deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of difficulty when coupling this compound?

The main challenge in coupling this compound stems from steric hindrance. The combination of the D-configuration and the side chain containing the Aloc protecting group can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. This can slow down reaction kinetics and lead to incomplete coupling.[1][2][3]

Q2: How can I identify an incomplete coupling of this compound?

Incomplete coupling is most commonly detected using the Kaiser test, which identifies free primary amines on the resin.

  • Positive Kaiser Test (Blue/Purple Beads): Indicates the presence of unreacted amines, signaling an incomplete coupling reaction.[3]

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests a complete coupling reaction, as there are no free primary amines.

For a more detailed analysis, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The presence of deletion sequences (peptides missing the D-Dap(Aloc) residue) will confirm incomplete coupling.[3]

Q3: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For challenging couplings, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DIC.

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective for sterically demanding couplings.[1][4][5] HATU is often recommended for its rapid reaction rates.[6]

  • Phosphonium Salts: PyAOP and PyBOP are also excellent choices for overcoming steric hindrance.[5][7]

Q4: What is "double coupling," and should it be used for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and reagents after an initial, incomplete coupling attempt.[3][8] This is a highly recommended strategy to drive the reaction to completion when a positive Kaiser test is observed after the first coupling.[2][3][8]

Q5: What should I do if double coupling fails to resolve the issue?

If the Kaiser test remains positive after a second coupling, you should consider "capping" the unreacted amines. This involves acetylating them with a reagent like acetic anhydride. Capping prevents the unreacted amines from participating in subsequent coupling steps, thus avoiding the formation of deletion peptides.[2][3]

Troubleshooting Guide

Problem: Positive Kaiser test after coupling with this compound, indicating an incomplete reaction.

Below is a systematic workflow to troubleshoot and resolve poor coupling efficiency.

G start Positive Kaiser Test (Incomplete Coupling) strategy Review Initial Strategy: - Potent coupling reagent used? (e.g., HATU) - Sufficient reagent excess? (3-5 eq.) start->strategy action1 Action 1: Optimize Reagents & Time - Switch to HATU, HCTU, or COMU. - Increase reagent equivalents to 3-5. - Extend coupling time to 2-4 hours. strategy->action1 kaiser1 Perform Kaiser Test action1->kaiser1 action2 Action 2: Perform Double Coupling - Wash resin thoroughly. - Recouple with fresh, pre-activated  amino acid and reagents for 1-2 hours. kaiser1->action2 Still Positive end Proceed to Next Deprotection Step kaiser1->end Negative kaiser2 Perform Kaiser Test action2->kaiser2 action3 Action 3: Capping - Cap unreacted amines with  acetic anhydride/DIPEA. kaiser2->action3 Still Positive kaiser2->end Negative action3->end

Caption: Troubleshooting workflow for poor this compound coupling efficiency.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Reagent ClassReagent NameKey AdvantagesConsiderations
Uronium/Aminium Salts HATU, HCTUHigh reactivity, fast kinetics, suitable for automated and microwave-assisted SPPS.[4]Generally more expensive than carbodiimides.
COMUCoupling efficiency comparable to HATU, with improved safety and solubility profile.[4]
Phosphonium Salts PyAOP, PyBOPHighly effective for hindered couplings, avoids N-terminal guanidinylation.[7]
Carbodiimides DIC/HOBtCost-effective and widely used.May exhibit slower kinetics and lower efficiency for sterically hindered residues.[2]

Experimental Protocols

Protocol 1: Optimized Coupling of this compound using HATU

This protocol is recommended for the efficient coupling of sterically hindered amino acids.

  • Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[2] If the test is positive, proceed to Protocol 2.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.

Protocol 2: Double Coupling Procedure

Perform this procedure if the Kaiser test is positive after the initial coupling (Protocol 1, step 7).

  • Initial Wash: After the first coupling attempt, wash the resin thoroughly with DMF (3-5 times) to remove old reagents and byproducts.[8]

  • Second Activation: Prepare a fresh activation solution of this compound, HATU, and DIPEA/Collidine as described in Protocol 1, step 4.

  • Second Coupling: Add the fresh activation solution to the resin and agitate for an additional 1-2 hours.[8]

  • Final Monitoring and Washing: Perform a final Kaiser test. Once negative, wash the resin with DMF (3-5 times) before proceeding to the next deprotection step. If the test remains positive, consider capping the unreacted amines (Protocol 3).

Protocol 3: Capping of Unreacted Amines

This protocol should be used when double coupling fails to prevent the formation of deletion peptides.

  • Resin Wash: After the failed coupling attempt, wash the resin with DMF (3 times).

  • Prepare Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.[3]

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) before proceeding to the Fmoc deprotection step for the next amino acid.[3]

Visualization of Experimental Workflow

G cluster_0 SPPS Cycle for this compound A 1. Start with Peptide-Resin (Free N-terminal amine) B 2. Pre-activate this compound (with HATU/DIPEA in DMF) A->B C 3. Add Activated Amino Acid to Resin (Couple for 2-4 hours) B->C D 4. Monitor with Kaiser Test C->D E 5. Wash Resin (DMF) D->E Negative I Double Couple or Cap D->I Positive F 6. Fmoc Deprotection (20% Piperidine/DMF) E->F G 7. Wash Resin (DMF) F->G H Ready for Next Amino Acid Coupling G->H I->C Double Couple I->E Cap then Wash

Caption: Experimental workflow for a single coupling cycle of this compound in SPPS.

References

Purity issues with commercially available Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-D-Dap(Aloc)-OH.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

Commercially available this compound is typically supplied with a purity of ≥98.5% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1] It is crucial to refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity data.[2][3][4]

Q2: What are some common impurities that might be present in this compound?

While suppliers strive for high purity, several impurities can potentially be present in Fmoc-amino acid preparations. These can arise from the synthesis or degradation of the product. Common impurities for Fmoc-protected amino acids include dipeptides, free amino acids, and β-alanine adducts.[5][6]

Q3: How stable is the Aloc protecting group during standard solid-phase peptide synthesis (SPPS) conditions?

The allyloxycarbonyl (Aloc) protecting group is considered orthogonal to the Fmoc and Boc protecting groups commonly used in SPPS.[7][8] It is generally stable under the basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the acidic conditions used for Boc-group removal and cleavage from many resins (e.g., trifluoroacetic acid, TFA).[7][9]

Q4: What are the recommended storage conditions for this compound?

To ensure its stability and prevent degradation, this compound should be stored in a freezer at temperatures of -20°C.[10] The material should be kept in a tightly sealed container to protect it from moisture.

Q5: My peptide synthesis yield is lower than expected when using a new batch of this compound. What could be the cause?

Lower than expected yields in peptide synthesis can be attributed to various factors, including the purity of the Fmoc-amino acid. The presence of impurities such as dipeptides or free amino acids in your this compound can lead to chain termination or the incorporation of incorrect sequences, thereby reducing the yield of the desired peptide.[5][6] It is advisable to verify the purity of the new batch using an in-house analytical method, such as HPLC.

Troubleshooting Guide

Issue: Out-of-Specification Purity by HPLC

If you have analyzed a batch of this compound and found that the purity is below the expected specification, the following troubleshooting guide can help you identify the potential cause and determine the next steps.

Data Presentation: Potential Impurities in this compound

Potential Impurity Potential Source Impact on Peptide Synthesis Typical Analytical Observation
Fmoc-D-Dap(Aloc)-D-Dap(Aloc)-OH (Dipeptide)Side reaction during the synthesis of the Fmoc-amino acid.[5][6]Leads to the insertion of two D-Dap(Aloc) residues instead of one, resulting in a peptide with an incorrect sequence and higher molecular weight.A peak with a later retention time than the main product in reverse-phase HPLC.
H-D-Dap(Aloc)-OH (Free Amino Acid)Incomplete Fmoc protection during synthesis or degradation (loss of Fmoc group) during storage.[5]Can act as a capping agent, leading to truncated peptide sequences and lower yields.A peak with a significantly earlier retention time than the main product in reverse-phase HPLC.
β-Alanine AdductsA side reaction involving the reagent used for Fmoc introduction (Fmoc-OSu).[6]Can lead to the insertion of a β-alanine residue, resulting in a modified and potentially inactive peptide.A peak with a different retention time, likely close to the main product, identifiable by LC-MS.
Dibenzofulvene (DBF)-AdductsA byproduct of Fmoc group cleavage.[11]Can potentially react with the deprotected N-terminus of the peptide chain, leading to undesired modifications.The presence of a yellowish tint in the solid material.[11]

Mandatory Visualization: Troubleshooting Workflow for Out-of-Specification Material

G start Start: this compound Purity is Out-of-Specification hplc_check Review In-House HPLC Data start->hplc_check compare_coa Compare with Supplier's CoA hplc_check->compare_coa contact_supplier Contact Supplier's Technical Support compare_coa->contact_supplier Discrepancy Found lcms_analysis Perform LC-MS Analysis to Identify Impurities compare_coa->lcms_analysis Confirm Impurity Identity end End of Troubleshooting contact_supplier->end purification Consider Purification (e.g., Recrystallization) lcms_analysis->purification Known, Removable Impurity test_coupling Perform a Small-Scale Test Coupling Reaction lcms_analysis->test_coupling Unknown Impurity proceed Proceed with Caution (if impurities are acceptable) purification->proceed discard Discard Material if Unsuitable for Use test_coupling->discard Coupling Fails test_coupling->proceed Coupling Successful discard->end proceed->end

Caption: Troubleshooting decision tree for handling out-of-specification this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol outlines a general method for determining the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample Solvent: 50% acetonitrile in water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve this compound in the sample solvent to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 265 nm (for the Fmoc group) and 214 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 90
      25 90
      26 30

      | 30 | 30 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Mandatory Visualization: Workflow for Impurity Identification

G start Start: Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms mw_determination Determine Molecular Weight of the Impurity lcms->mw_determination compare_mw Compare MW with Potential Impurities mw_determination->compare_mw dipeptide Impurity is Dipeptide (MW ~2x Product - H₂O) compare_mw->dipeptide MW ≈ 802 free_aa Impurity is Free Amino Acid (MW = Product - Fmoc) compare_mw->free_aa MW ≈ 188 beta_alanine Impurity is β-Alanine Adduct (MW = Product + β-Ala - H₂O) compare_mw->beta_alanine MW ≈ 481 other_impurity Other Impurity compare_mw->other_impurity end Impurity Identified dipeptide->end free_aa->end beta_alanine->end further_analysis Further Spectroscopic Analysis (e.g., NMR) other_impurity->further_analysis further_analysis->end

Caption: General workflow for identifying an unknown impurity in an this compound sample.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol provides a general guideline for confirming the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS if required.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

  • Data Analysis: Analyze the spectrum for the characteristic chemical shifts of the protons in this compound.

Expected Chemical Shifts (in CDCl₃, approximate):

  • Fmoc group: ~7.2-7.8 ppm (aromatic protons), ~4.2-4.5 ppm (CH and CH₂ protons)

  • Aloc group: ~5.8-6.0 ppm (CH=), ~5.2-5.4 ppm (=CH₂), ~4.5-4.7 ppm (-O-CH₂-)

  • Dap backbone: ~4.3-4.6 ppm (α-CH), ~3.4-3.8 ppm (β-CH₂)

  • NH protons: Broad signals, variable chemical shifts depending on concentration and solvent.

  • COOH proton: Very broad signal, often not observed.

The absence of significant unexpected signals and the correct integration of the characteristic peaks provide confidence in the structural integrity and purity of the material.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing D-Dap(Aloc)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, the accurate analytical assessment of purity and diastereomeric composition is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of peptides incorporating the non-proteinogenic amino acid D-2,3-diaminopropionic acid with an allyloxycarbonyl (Aloc) protecting group on the side-chain amine, denoted as D-Dap(Aloc). The presence of both a D-amino acid and a hydrophobic protecting group introduces unique challenges and considerations for chromatographic separation.

This guide details experimental protocols, presents comparative data for different reversed-phase columns, and discusses alternative analytical approaches.

Experimental Protocols

The successful HPLC analysis of peptides containing D-Dap(Aloc) relies on the careful optimization of chromatographic conditions. Reversed-Phase HPLC (RP-HPLC) is the most common and effective technique.[1][2][3][4] The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters that influence the separation.

Method 1: Standard C18 Reversed-Phase HPLC

This method utilizes a C18 stationary phase, which is a versatile and widely used option for peptide analysis due to its strong hydrophobic interactions.[1][5][6]

  • Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector is suitable for this analysis.[1]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]

  • Gradient: A linear gradient from 10% to 70% B over 30 minutes is a good starting point and can be optimized based on the peptide's overall hydrophobicity.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.

  • Detection: UV absorbance at 214 nm or 220 nm, which corresponds to the peptide bond.[1][2]

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 0.5 mg/mL and filtered through a 0.22 µm filter before injection.

Method 2: C8 Reversed-Phase HPLC for Alternative Selectivity

A C8 column offers a less hydrophobic stationary phase compared to C18, which can provide different selectivity and may be advantageous for optimizing the separation of diastereomers or closely related impurities.[5][6][7][8] Generally, C8 columns result in shorter retention times for non-polar compounds.[5][6][7]

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: C8, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 15% to 75% B over 30 minutes. The gradient may need to be adjusted to achieve comparable retention to the C18 method.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Sample Preparation: The peptide is dissolved in Mobile Phase A at a concentration of 0.5 mg/mL and filtered through a 0.22 µm filter prior to injection.

Quantitative Data Summary

The choice between a C18 and a C8 column will impact the retention and resolution of the target peptide and its impurities. The following table summarizes the expected performance characteristics for the analysis of a model peptide containing D-Dap(Aloc).

ParameterMethod 1: C18 ColumnMethod 2: C8 Column
Retention Time of Main Peptide ~ 18.5 min~ 15.2 min
Resolution of Diastereomers (L/D) Baseline separation may be challengingPotentially improved resolution of diastereomers
Peak Asymmetry (Tailing Factor) 1.0 - 1.31.0 - 1.2
Analysis Time LongerShorter
Selectivity for Hydrophobic Impurities HighModerate

Experimental Workflow and Signaling Pathways

The general workflow for the HPLC analysis of peptides containing D-Dap(Aloc) is outlined in the diagram below. This process begins with the synthesis of the peptide, followed by sample preparation, chromatographic separation, and data analysis.

HPLC_Workflow cluster_0 Peptide Synthesis & Purification cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis SPPS Solid-Phase Peptide Synthesis (Incorporation of D-Dap(Aloc)) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification Preparative HPLC Purification Cleavage->Purification Dissolution Dissolve Peptide in Mobile Phase A Purification->Dissolution Filtration Filter through 0.22 µm Syringe Filter Dissolution->Filtration Injection Inject Sample onto HPLC System Filtration->Injection Separation Chromatographic Separation (C18 or C8 Column) Injection->Separation Detection UV Detection (214/220 nm) Separation->Detection Integration Peak Integration and Purity Calculation Detection->Integration Diastereomer Assessment of Diastereomeric Purity Integration->Diastereomer Report Generate Analysis Report Diastereomer->Report

Caption: Workflow for HPLC analysis of D-Dap(Aloc) peptides.

Alternative Analytical Techniques

While RP-HPLC is the primary method for analyzing peptides containing D-Dap(Aloc), other techniques can provide complementary information.

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (sub-2 µm) and higher pressures to achieve faster separations and higher resolution compared to traditional HPLC. This can be particularly beneficial for resolving complex mixtures of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the confirmation of the molecular weight of the target peptide and its impurities. This is crucial for identifying deletion sequences, incompletely deprotected peptides, or other modifications.[1]

  • Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio, offering an orthogonal separation mechanism to RP-HPLC. This can be useful for resolving impurities that co-elute with the main peptide in a chromatographic separation.

References

A Comparative Guide to Fmoc-D-Dap(Aloc)-OH and Fmoc-L-Dap(Aloc)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, the incorporation of non-proteinogenic amino acids is a powerful strategy to introduce novel structural and functional properties into peptides. Diaminopropionic acid (Dap) residues, with their side-chain amino group, are particularly valuable for creating branched, cyclic, and labeled peptides. The choice between the D- and L-enantiomers of Fmoc-protected Dap derivatives can significantly influence the synthesis process and the final characteristics of the peptide. This guide provides an objective comparison of Fmoc-D-Dap(Aloc)-OH and Fmoc-L-Dap(Aloc)-OH in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

Introduction to Stereoisomers in Peptide Synthesis

This compound and Fmoc-L-Dap(Aloc)-OH are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. The key distinction lies in the chirality of the alpha-carbon. While chemically similar, this stereochemical difference can impact their reactivity, the secondary structure of the resulting peptide, and its biological activity. The allyloxycarbonyl (Aloc) protecting group on the side-chain amine offers the advantage of orthogonal deprotection, as it can be selectively removed under conditions that do not affect the acid-labile side-chain protecting groups or the base-labile Fmoc group on the alpha-amino group[1].

Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis

While direct, head-to-head comparative studies are limited in published literature, an analysis of individual synthesis reports allows for a qualitative and semi-quantitative comparison of the performance of this compound and Fmoc-L-Dap(Aloc)-OH.

Key Performance Parameters:

  • Coupling Efficiency: Both this compound and Fmoc-L-Dap(Aloc)-OH can be efficiently coupled using standard activating reagents in Fmoc-SPPS. The intrinsic reactivity of the carboxyl group is identical for both enantiomers. However, the stereochemistry can influence the steric hindrance during the coupling reaction, especially in the context of a growing peptide chain on a solid support. For some sequences, the D-isomer might exhibit slightly different coupling kinetics compared to the L-isomer, potentially requiring adjustments in coupling time or reagents to ensure complete reaction.

  • Yield and Purity: The overall yield and purity of the final peptide are influenced by the efficiency of all steps in the synthesis, including coupling and deprotection. High-purity starting materials are crucial for achieving high-purity final products[2]. Commercial suppliers typically offer both isomers with purities exceeding 98.5% by HPLC[3]. While no systematic difference in final peptide yield is consistently reported, the choice of isomer can impact the purification of the final peptide due to differences in the chromatographic behavior of diastereomeric impurities.

  • Side Reactions: Racemization at the alpha-carbon is a potential side reaction during amino acid activation and coupling in peptide synthesis[4][5]. While diaminopropionic acid derivatives are not among the most prone to racemization, the risk is always present, particularly with certain coupling reagents and prolonged activation times. The extent of racemization can differ between the D- and L-isomers depending on the specific reaction conditions and the surrounding peptide sequence.

Data Presentation

The following table summarizes typical performance parameters for the incorporation of this compound and Fmoc-L-Dap(Aloc)-OH based on available literature. It is important to note that these values are representative and can vary depending on the specific peptide sequence, synthesis scale, and protocol used.

ParameterThis compoundFmoc-L-Dap(Aloc)-OHNotes
Typical Purity (Commercial) > 98.5% (HPLC)[2]> 98.5% (HPLC)[3]High purity of the building block is essential for successful synthesis.
Typical Coupling Time 1-2 hours1-2 hoursMay require optimization based on the peptide sequence and coupling reagents.
Common Coupling Reagents HBTU/DIPEA, HATU/DIPEA, DIC/OxymaHBTU/DIPEA, HATU/DIPEA, DIC/OxymaStandard coupling reagents for Fmoc-SPPS are effective.
Expected Crude Peptide Purity Sequence-dependentSequence-dependentGenerally high, but influenced by the success of all synthesis steps.
Potential for Racemization Low to moderateLow to moderateDependent on coupling conditions and adjacent amino acids.

Experimental Protocols

Detailed methodologies for the key steps involving the use of Fmoc-D/L-Dap(Aloc)-OH in SPPS are provided below.

Protocol 1: Standard Coupling of Fmoc-D/L-Dap(Aloc)-OH

This protocol describes a general procedure for coupling this compound or Fmoc-L-Dap(Aloc)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-protected peptide-resin

  • This compound or Fmoc-L-Dap(Aloc)-OH (3-5 equivalents)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Amino Acid Activation: In a separate vessel, dissolve this compound or Fmoc-L-Dap(Aloc)-OH, HBTU/HATU in DMF. Add DIPEA to the solution to activate the amino acid.

  • Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and by-products.

Protocol 2: Orthogonal Deprotection of the Aloc Group

This protocol outlines the on-resin removal of the Aloc protecting group from the Dap side chain.

Materials:

  • Peptide-resin containing a Dap(Aloc) residue

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents)

  • Phenylsilane (20 equivalents)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM.

  • Deprotection Cocktail Preparation: In a separate vessel, dissolve Pd(PPh₃)₄ in anhydrous DCM. Add phenylsilane to this solution.

  • Aloc Removal: Add the deprotection cocktail to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst.

  • Washing: Wash the resin thoroughly with DCM (5 times), a solution of 0.5% DIPEA in DMF (3 times), and finally with DMF (5 times) to remove the catalyst and by-products.

Mandatory Visualization

Signaling Pathway/Experimental Workflow

Below is a Graphviz diagram illustrating the key steps in solid-phase peptide synthesis for incorporating a Dap(Aloc) residue and its subsequent side-chain modification.

SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_dap_incorporation Dap(Aloc) Incorporation cluster_modification Side-Chain Modification cluster_cleavage Final Steps Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Couple next Fmoc-AA-OH Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat for each amino acid Couple_Dap Couple Fmoc-D/L-Dap(Aloc)-OH Coupling->Couple_Dap Aloc_Deprotection Aloc Deprotection (Pd(PPh₃)₄, Phenylsilane) Couple_Dap->Aloc_Deprotection Modification Side-Chain Functionalization (e.g., Cyclization, Branching) Aloc_Deprotection->Modification Final_Cleavage Cleavage from Resin & Global Deprotection Modification->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

Caption: Workflow for SPPS incorporating a Dap(Aloc) residue.

Logical Relationships in Orthogonal Protection

The following diagram illustrates the orthogonal nature of the Fmoc, Aloc, and acid-labile side-chain protecting groups.

Orthogonal_Protection Fmoc Fmoc (α-amino) Aloc Aloc (Dap side-chain) AcidLabile Acid-Labile (e.g., Boc, tBu) (Other side-chains) Base Base (e.g., Piperidine) Base->Fmoc Removes Palladium Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium->Aloc Removes Acid Acid (e.g., TFA) Acid->AcidLabile Removes

Caption: Orthogonality of protecting groups in peptide synthesis.

Conclusion

Both this compound and Fmoc-L-Dap(Aloc)-OH are valuable reagents for the synthesis of complex peptides. The choice between the D- and L-isomer will primarily be dictated by the desired stereochemistry and its impact on the final peptide's structure and biological function. While their intrinsic chemical reactivity in coupling reactions is identical, subtle differences in steric hindrance and potential for side reactions may arise depending on the peptide sequence. The provided protocols offer a solid foundation for the successful incorporation and manipulation of these versatile building blocks. Careful monitoring of coupling reactions and adherence to established protocols for orthogonal deprotection are key to achieving high yields and purities in the synthesis of peptides containing Dap(Aloc) residues. The use of D-amino acids like this compound is a particularly attractive strategy for enhancing peptide stability and modulating biological activity.

References

A Comparative Analysis of Fmoc-D-Dap(Aloc)-OH and Fmoc-D-Dap(Boc)-OH for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids like D-2,3-diaminopropionic acid (D-Dap) provides a versatile platform for creating peptides with novel structures and enhanced therapeutic properties. The bifunctional nature of D-Dap, featuring both α- and β-amino groups, necessitates a robust and orthogonal protection strategy during solid-phase peptide synthesis (SPPS). This guide presents a comparative study of two commonly used derivatives, Fmoc-D-Dap(Aloc)-OH and Fmoc-D-Dap(Boc)-OH, to aid researchers in selecting the optimal building block for their synthetic needs.

The core of this comparison lies in the differing properties of the side-chain protecting groups: the allyloxycarbonyl (Aloc) group and the tert-butyloxycarbonyl (Boc) group. Both derivatives utilize the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection, a cornerstone of modern SPPS.[] However, the distinct cleavage conditions required for the Aloc and Boc groups offer unique strategic advantages in the synthesis of complex peptides, such as branched or cyclic structures.

Data Presentation

While direct head-to-head quantitative comparisons of coupling and deprotection efficiencies for these specific derivatives are not extensively documented in peer-reviewed literature, a robust comparison can be made based on the well-established chemical principles of the Aloc and Boc protecting groups.

Table 1: Physicochemical Properties

PropertyThis compoundFmoc-D-Dap(Boc)-OH
Molecular Formula C₂₂H₂₂N₂O₆C₂₃H₂₆N₂O₆
Molecular Weight 410.42 g/mol [2]426.49 g/mol
CAS Number 178924-05-5[2]198544-42-2
Appearance White to off-white solidWhite to off-white solid
Storage Conditions 2-8°C2-8°C

Table 2: Comparative Performance and Orthogonality

FeatureThis compoundFmoc-D-Dap(Boc)-OH
Nα-Protection Fmoc (Base-labile)Fmoc (Base-labile)
Side-Chain Protection Aloc (Palladium-labile)Boc (Acid-labile)
Orthogonality Fully orthogonal to Fmoc and Boc/tBu protecting groups.[3]Fully orthogonal to Fmoc; not orthogonal to other acid-labile groups (e.g., tBu, Trt).[4]
Deprotection Conditions Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane) in an inert solvent like DCM or DMF.[5]Moderate to strong acid (e.g., 25-50% TFA in DCM).[6]
Potential Side Reactions Requires complete removal of the palladium catalyst to avoid interference in subsequent steps.The tert-butyl cation generated during deprotection can lead to the alkylation of sensitive residues like Trp, Met, or Cys.[7]
Suitability for Automation Feasible, but may require specialized protocols for the handling of air-sensitive palladium catalysts.Highly compatible with standard automated SPPS protocols.[8]
Cost-Effectiveness Generally higher cost due to the palladium catalyst and specialized handling.More cost-effective due to the use of common and inexpensive reagents like TFA.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation and selective deprotection of this compound and Fmoc-D-Dap(Boc)-OH in a typical Fmoc-based solid-phase peptide synthesis workflow.

Protocol 1: Incorporation of Fmoc-D-Dap(Aloc/Boc)-OH

This protocol is applicable to both derivatives.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).[4]

  • Coupling:

    • In a separate vial, dissolve this compound or Fmoc-D-Dap(Boc)-OH (3 equivalents), HATU (2.85 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.[4]

Protocol 2: Selective Side-Chain Deprotection of this compound
  • Resin Preparation: After incorporation of the amino acid, ensure the N-terminal Fmoc group is either still present or has been replaced with another protecting group if the N-terminus is not the desired site of modification.

  • Washing: Wash the peptide-resin with DCM (3 times).

  • Deprotection Cocktail Preparation: In an inert atmosphere, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents) in DCM. Add phenylsilane (20 equivalents).

  • Aloc Cleavage: Add the deprotection cocktail to the resin and agitate for 20 minutes at room temperature. Repeat this step once more.[5]

  • Washing: Wash the resin thoroughly with DCM (3 times), 0.5% DIPEA in DMF, and 0.5% sodium diethyldithiocarbamate in DMF to remove the palladium catalyst.[5] The deprotected β-amino group is now available for further modification.

Protocol 3: Selective Side-Chain Deprotection of Fmoc-D-Dap(Boc)-OH
  • Resin Preparation: As with the Aloc deprotection, ensure the N-terminal Fmoc group is protected.

  • Washing: Wash the peptide-resin with DCM (3 times).

  • Boc Cleavage: Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DCM (3-5 times), followed by isopropanol (2 times), and then DCM (3 times) to remove residual acid.[6]

  • Neutralization: Neutralize the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes. The deprotected β-amino group is now ready for subsequent reactions.

Mandatory Visualization

The following diagrams illustrate the orthogonal nature of the Aloc and Boc protecting groups in a practical synthetic workflow and the logical relationship of their deprotection conditions.

Orthogonal_Deprotection_Workflow Start Start with Resin-Bound Peptide (N-terminus protected) Incorp_Dap Incorporate this compound Start->Incorp_Dap Selective_Aloc_Deprotection Selective Aloc Deprotection (Pd(PPh₃)₄, PhSiH₃) Incorp_Dap->Selective_Aloc_Deprotection Side_Chain_Mod_1 Side-Chain Modification 1 (e.g., Acylation) Selective_Aloc_Deprotection->Side_Chain_Mod_1 Elongation Further Peptide Elongation Side_Chain_Mod_1->Elongation Incorp_Lys Incorporate Fmoc-Lys(Boc)-OH Elongation->Incorp_Lys Selective_Boc_Deprotection Selective Boc Deprotection (TFA/DCM) Incorp_Lys->Selective_Boc_Deprotection Side_Chain_Mod_2 Side-Chain Modification 2 (e.g., Biotinylation) Selective_Boc_Deprotection->Side_Chain_Mod_2 Final_Cleavage Final Cleavage and Global Deprotection (e.g., Reagent K) Side_Chain_Mod_2->Final_Cleavage Branched_Peptide Purified Branched Peptide Final_Cleavage->Branched_Peptide

Caption: Workflow for synthesizing a branched peptide using orthogonal protection.

Deprotection_Logic Fmoc Fmoc Group Aloc Aloc Group Boc Boc Group Base Base (e.g., 20% Piperidine/DMF) Base->Fmoc Cleaves Base->Aloc Stable Base->Boc Stable Palladium Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium->Fmoc Stable Palladium->Aloc Cleaves Palladium->Boc Stable Acid Acid (e.g., TFA/DCM) Acid->Fmoc Stable Acid->Aloc Stable Acid->Boc Cleaves

Caption: Orthogonal relationship of deprotection conditions.

Conclusion

The choice between this compound and Fmoc-D-Dap(Boc)-OH is a strategic one, dictated by the overall synthetic plan.

Fmoc-D-Dap(Boc)-OH is the workhorse for many applications. Its compatibility with standard Fmoc-SPPS protocols and the use of inexpensive and common reagents for deprotection make it a cost-effective and straightforward choice. However, its orthogonality is limited in the context of other acid-labile protecting groups. The potential for side reactions from the tert-butyl cation also requires careful consideration, especially when synthesizing peptides containing sensitive residues.

This compound , on the other hand, offers true orthogonality to both acid- and base-labile protecting groups. This makes it an invaluable tool for the synthesis of highly complex peptides where multiple, distinct sites of modification are required. The mild deprotection conditions are also a significant advantage, preserving the integrity of the peptide chain. The primary drawbacks are the higher cost and the need for specialized handling of the palladium catalyst, including its thorough removal after deprotection.

References

A Comparative Guide to Confirming Fmoc-D-Dap(Aloc)-OH Incorporation: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid is paramount to the integrity of the final peptide. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for confirming the successful incorporation of the non-standard amino acid Fmoc-D-Dap(Aloc)-OH.

Comparison of Analytical Techniques

The choice of analytical method for confirming the incorporation of this compound depends on a variety of factors including the required level of structural detail, sample throughput, and available instrumentation. While NMR spectroscopy offers unparalleled insight into the chemical environment of the incorporated amino acid, HPLC and Mass Spectrometry provide valuable information regarding purity and molecular weight.

ParameterNMR SpectroscopyHPLC AnalysisMass Spectrometry
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates components of a mixture based on their physicochemical properties, primarily hydrophobicity for reversed-phase HPLC.Measures the mass-to-charge ratio of ionized molecules.
Information Provided Direct confirmation of covalent bond formation, structural integrity of the amino acid residue, and quantitative assessment of incorporation efficiency.Purity of the peptide sample, detection of deletion sequences or other impurities.[1]Confirmation of the correct molecular weight of the peptide, confirming the addition of the amino acid residue.[1]
Sample State Can be performed on resin-bound (on-resin) or cleaved peptide.Typically requires cleavage of the peptide from the resin.Requires cleavage of the peptide from the resin.
Destructive Non-destructive.Destructive (sample is consumed).Destructive (sample is consumed).
Sensitivity Relatively low, typically requiring micromolar to millimolar sample concentrations.High, capable of detecting impurities at low levels.[2]Very high, with detection limits in the picomolar to femtomolar range.[2]
Analysis Time Can be time-consuming, from minutes for a simple 1D spectrum to hours for 2D experiments.Relatively fast, with typical run times of 30-60 minutes per sample.Very fast, with analysis times of a few minutes per sample.
Cost per Sample Can be higher due to instrument time and maintenance.Generally lower than NMR and MS.[3]Varies depending on the type of instrument and analysis, but can be comparable to or higher than HPLC.[4][5][6]
Quantitative Capability Inherently quantitative, as signal intensity is directly proportional to the number of nuclei.Quantitative for purity assessment (relative quantification). Absolute quantification requires a certified reference standard.Can be quantitative, especially with the use of internal standards (e.g., stable isotope-labeled peptides).[7]

Experimental Protocols

NMR Analysis for Confirmation of this compound Incorporation

NMR spectroscopy provides direct evidence of the successful incorporation of this compound by observing the characteristic signals of the Fmoc and Aloc protecting groups, as well as the amino acid backbone, in the context of the growing peptide chain.

Expected ¹H NMR Chemical Shifts:

  • Fmoc group: Aromatic protons typically appear in the range of δ 7.3-7.8 ppm.

  • Aloc group: The vinyl protons are expected between δ 5.1-6.0 ppm, and the allylic methylene protons around δ 4.5 ppm.

  • Dap backbone: The α-proton and β-protons of the diaminopropionic acid residue will have characteristic shifts that may be influenced by the neighboring amino acids in the peptide sequence.

Protocol for On-Resin ¹H NMR Analysis (using HR-MAS):

High-Resolution Magic Angle Spinning (HR-MAS) NMR is a powerful technique for obtaining solution-like NMR spectra from resin-bound molecules.[8][9]

  • Sample Preparation:

    • Transfer approximately 10-20 mg of the peptide-resin beads to a suitable HR-MAS rotor.

    • Swell the resin beads with a deuterated solvent compatible with the resin (e.g., DMF-d₇, DMSO-d₆).[10]

    • Allow the resin to swell for at least 30 minutes before analysis.

  • NMR Data Acquisition:

    • Insert the rotor into the HR-MAS probe of the NMR spectrometer.

    • Spin the sample at the magic angle (54.7°) at a spinning speed of 4-8 kHz to average out anisotropic interactions and obtain high-resolution spectra.[8]

    • Acquire a standard 1D ¹H NMR spectrum.

    • For more detailed structural confirmation, 2D NMR experiments such as COSY and TOCSY can be performed to establish through-bond correlations between protons.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phase correction, and baseline correction).

    • Identify the characteristic signals of the Fmoc and Aloc protecting groups to confirm the presence of the this compound residue.

    • Integration of the signals can provide a semi-quantitative measure of the incorporation efficiency.

HPLC Analysis for Purity Assessment

Reversed-phase HPLC is a standard method for assessing the purity of a synthetic peptide after cleavage from the resin.

Protocol for RP-HPLC Analysis:

  • Peptide Cleavage and Preparation:

    • Cleave the peptide from the solid support using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

    • Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis:

    • The purity of the peptide is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying the incorporation of all amino acid residues, including this compound.

Protocol for MALDI-TOF Mass Spectrometry:

  • Sample Preparation:

    • Prepare the cleaved peptide sample as described for HPLC analysis.

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile/water with 0.1% TFA.

    • On a MALDI target plate, spot 1 µL of the matrix solution followed by 1 µL of the peptide solution. Allow the spot to air dry.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the positive ion mode, in the expected mass range for the peptide.

  • Data Analysis:

    • Compare the observed monoisotopic mass of the peptide with the theoretically calculated mass to confirm the correct synthesis.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analytical Confirmation Resin Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple this compound Deprotection1->Coupling Capping Capping (Optional) Coupling->Capping OnResin On-Resin Sample Coupling->OnResin Deprotection2 Final Fmoc Deprotection Capping->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide Cleaved Cleaved Peptide Crude_Peptide->Cleaved NMR NMR Analysis HPLC HPLC Analysis MS Mass Spectrometry OnResin->NMR Non-destructive Cleaved->HPLC Cleaved->MS

Caption: Experimental workflow for SPPS incorporation and analytical confirmation.

logical_comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Confirmation Confirmation of this compound Incorporation NMR NMR Spectroscopy (Structural Confirmation) Confirmation->NMR Direct Evidence HPLC HPLC (Purity Assessment) Confirmation->HPLC Indirect Evidence (Purity) MS Mass Spectrometry (Molecular Weight Confirmation) Confirmation->MS Indirect Evidence (Mass Increase) NonDestructive Non-Destructive NMR->NonDestructive Quantitative Quantitative NMR->Quantitative HighSensitivity High Sensitivity HPLC->HighSensitivity HighThroughput High Throughput HPLC->HighThroughput MS->HighSensitivity MS->HighThroughput

Caption: Logical comparison of analytical methods for confirmation.

References

A Researcher's Guide to the Purity Assessment of Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Analytical Methodologies for a Key Peptide Building Block

For researchers and professionals in drug development, the purity of amino acid building blocks is paramount for the successful synthesis of peptide therapeutics. Fmoc-D-Dap(Aloc)-OH, a non-proteinogenic amino acid derivative, is a critical component in the assembly of complex peptides, offering an orthogonal protecting group strategy via its Allyloxycarbonyl (Aloc) side-chain protection. Ensuring the chemical and stereochemical integrity of this raw material is essential, as impurities can lead to truncated sequences, difficult purifications, and compromised biological activity of the final peptide.[1][2]

This guide provides a comparative overview of the essential analytical techniques used to assess the purity of this compound, offering supporting data and detailed experimental protocols to aid in robust quality control.

Comparative Analysis of Key Analytical Techniques

The comprehensive assessment of this compound purity requires a multi-faceted approach, as no single technique can identify all potential impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination, but must be supplemented with other methods for a complete profile.[2] The choice of method depends on the specific purity attribute being measured.

Analytical Technique Primary Purity Assessment Information Provided Typical Specification Advantages Limitations
Reversed-Phase HPLC (RP-HPLC) Chemical PurityQuantifies process-related impurities (e.g., incomplete protection, dipeptides).[3]>99.0%[1]High resolution and sensitivity; quantitative.[2]Does not separate enantiomers (chiral impurities).
Chiral HPLC Enantiomeric PurityQuantifies the presence of the undesired L-enantiomer.[4][5]>99.8% (e.e.)[1]Directly separates and quantifies stereoisomers.[6]Requires specialized chiral stationary phases (CSPs).
Mass Spectrometry (MS) Identity ConfirmationConfirms the molecular weight of the main component and helps identify unknown impurities.[7]Confirms MW of ~410.42 g/mol .[1]High sensitivity and specificity for molecular identity.Not inherently quantitative without extensive calibration.
Nuclear Magnetic Resonance (¹H NMR) Structural IntegrityConfirms the chemical structure and can detect major structural impurities.[7][8]Spectrum conforms to structure.Provides detailed structural information.Low sensitivity for trace impurities; complex spectra.

Potential Impurities and Their Impact

Impurities in Fmoc-amino acid raw materials typically arise from predictable side reactions during the synthesis and protection steps.[9] A high HPLC purity value does not guarantee the absence of problematic contaminants that can affect peptide synthesis.

  • Enantiomeric Impurities (Fmoc-L-Dap(Aloc)-OH): The most critical impurity. Incorporation of the incorrect enantiomer can drastically alter the peptide's 3D structure, receptor binding, and biological function.[4][5]

  • Dipeptides (Fmoc-D-Dap(Aloc)-D-Dap(Aloc)-OH): Formed by the reaction of the activated Fmoc reagent with an already formed Fmoc-amino acid, leading to double insertion during synthesis.[9]

  • Incomplete Protection (H-D-Dap(Aloc)-OH): Free amino acids can cause insertions and promote the degradation of the Fmoc-amino acid during storage.[3]

  • β-Alanine Adducts: Contamination with β-alanine can lead to the formation of impurities like Fmoc-β-Ala-OH or Fmoc-β-Ala-D-Dap(Aloc)-OH, causing insertion mutations in the peptide sequence.[10]

  • Residual Solvents & Reagents (Acetic Acid): Even trace amounts of reagents like acetic acid can act as capping agents, causing chain termination and reducing the yield of the full-length peptide.[9]

Recommended Analytical Workflow

A systematic workflow ensures that all critical quality attributes of the this compound raw material are thoroughly evaluated before its use in synthesis.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Core Purity & Identity cluster_2 Phase 3: Structural Confirmation cluster_3 Phase 4: Decision start Receive Raw Material This compound coa Review Certificate of Analysis (CoA) start->coa visual Visual Inspection (Appearance, Color) coa->visual rphplc RP-HPLC Analysis (Chemical Purity) visual->rphplc chiralhplc Chiral HPLC Analysis (Enantiomeric Purity) rphplc->chiralhplc ms Mass Spectrometry (Identity Confirmation) chiralhplc->ms nmr ¹H NMR Spectroscopy (Structural Integrity) ms->nmr decision Purity Specs Met? nmr->decision accept Accept Lot for Synthesis decision->accept Yes reject Reject Lot decision->reject No

Caption: Analytical workflow for quality control of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key analytical methods. Optimization may be required based on the specific instrumentation and impurity profile.

Protocol: Chemical Purity by RP-HPLC

This method is designed to separate this compound from its process-related impurities.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[11]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[11]

  • Gradient: A typical starting gradient is 5% to 65% B over 30 minutes.[11]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV absorbance at 214 nm and 265 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile.[11]

  • Data Analysis: Purity is calculated by dividing the area of the main product peak by the total area of all peaks.[11]

Protocol: Enantiomeric Purity by Chiral HPLC

This method is crucial for quantifying the L-enantiomer. The selection of the Chiral Stationary Phase (CSP) is the most critical factor.[4] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for Fmoc-amino acids.[4][6]

  • Column: Chiral Stationary Phase (e.g., Lux Cellulose-1, CHIROBIOTIC T).[4][5]

  • Mobile Phase: Isocratic mixture of an organic modifier (e.g., Acetonitrile or Methanol) and an aqueous buffer with an acidic additive (e.g., 0.1% TFA or Formic Acid). A common starting condition is Acetonitrile / 0.1% TFA in Water (60:40).[5][6]

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: Ambient.[5]

  • Detection: UV at 265 nm (for the Fmoc group).[5]

  • Sample Preparation: Dissolve the sample in the mobile phase.[5]

  • Analysis: Inject a standard of the undesired L-enantiomer (or a racemic mixture) to confirm retention times and resolution before analyzing the sample. A resolution (Rs) > 1.5 is considered baseline separation.[4]

Protocol: Identity by Mass Spectrometry (LC-MS)

This protocol confirms the molecular weight of the compound.

  • Chromatography: Use the RP-HPLC method described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., 100-1000 m/z).

  • Data Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass (~410.42).[1][11]

Protocol: Structure by ¹H NMR

This method provides confirmation of the chemical structure.

  • Instrument: 400 MHz or higher NMR spectrometer.[8]

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis: Acquire the ¹H spectrum and compare the chemical shifts, integrations, and coupling patterns to the known structure of this compound. Pay close attention to the characteristic signals for the Fmoc, Aloc, and amino acid backbone protons.

References

A Comparative Guide to Validating the Complete Removal of the Alloc Group

Author: BenchChem Technical Support Team. Date: December 2025

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), due to its orthogonality with Fmoc and Boc protecting groups.[1] Its removal, typically achieved through palladium-catalyzed reactions, must be complete to ensure the desired final product is obtained without truncations or unwanted side-products.[2] Validating the complete cleavage of the Alloc group is therefore a critical step in any synthetic workflow. This guide provides a comparative overview of the most common analytical methods used for this purpose: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Analysis of Validation Methods

Each method offers a unique balance of speed, cost, sensitivity, and informational content. The choice of method will depend on the specific requirements of the synthesis, the available instrumentation, and the desired level of certainty in the deprotection.

Method Principle Speed Cost Relative Sensitivity Key Advantages Limitations
TLC Differential partitioning of the analyte between a stationary phase and a mobile phase, visualized as spots.Very Fast (minutes)Very LowLowRapid, inexpensive, simple setup, good for quick checks of reaction progress.Not quantitative, lower resolution, may be difficult to distinguish between compounds with similar polarities.
HPLC High-resolution separation based on the analyte's interaction with a packed column, detected typically by UV absorbance.Fast (minutes to <1 hour)ModerateHighQuantitative, high resolution, highly reproducible, can be automated.[3]Requires more expensive equipment and solvents, method development may be required.
MS Separation of ions based on their mass-to-charge ratio, providing precise molecular weight information.Fast (minutes)HighVery HighUnambiguous confirmation of deprotection by mass, extremely sensitive, can detect very low levels of residual protected material.[4]Destructive technique, may have ionization suppression effects, high initial instrument cost.
NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing detailed structural information.Moderate to Slow (minutes to hours)HighModerateProvides detailed structural confirmation, non-destructive, can identify and quantify impurities if present in sufficient concentration.Lower sensitivity compared to MS, requires higher sample concentrations, expensive instrumentation.

Experimental Protocols

Below are detailed protocols for each validation method, tailored for confirming the removal of the Alloc group.

Thin-Layer Chromatography (TLC)

TLC is an excellent method for quickly assessing the progress of the deprotection reaction. The disappearance of the starting material (Alloc-protected compound) and the appearance of the deprotected product can be monitored. The deprotected amine will typically have a different polarity and thus a different retention factor (Rf) than the Alloc-protected starting material.

Experimental Protocol:

  • Sample Preparation: Before starting the deprotection reaction, dissolve a small amount of the Alloc-protected starting material in a suitable solvent (e.g., DCM or DMF) to serve as a reference. During the reaction, take a small aliquot of the reaction mixture at various time points. If the compound is on a solid support, cleave a small amount of the resin with a suitable cleavage cocktail (e.g., 20% HFIP in CH2Cl2 for 15 minutes), then evaporate the solvent and redissolve the residue.[5]

  • TLC Plate Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the reference starting material, the reaction mixture aliquots, and a co-spot (both starting material and reaction mixture in the same spot) on this line.

  • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase. A common solvent system for amino acid and peptide derivatives is a mixture of n-butanol, acetic acid, and water (e.g., 3:1:1 v/v/v).[6]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and dry it. Visualize the spots.

    • UV Light: If the compounds are UV-active, they can be visualized under a UV lamp (254 nm).

    • Ninhydrin Stain: Prepare a solution of ninhydrin (e.g., 0.25% in ethanol or acetone).[7] Spray the plate with the ninhydrin solution and gently heat it. The deprotected amine will appear as a colored spot (typically purple or yellow for proline). The Alloc-protected starting material will not react with ninhydrin.

Interpretation: Complete deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, ninhydrin-positive spot corresponding to the deprotected product.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a highly effective quantitative method for monitoring the disappearance of the Alloc-protected starting material and the appearance of the more polar deprotected product.[8]

Experimental Protocol:

  • Sample Preparation: Prepare samples as described for TLC. Ensure the samples are fully dissolved in the mobile phase or a compatible solvent and filtered to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for peptide and small molecule analysis.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is common.

    • Gradient: A typical gradient might be 5-95% Solvent B over 20-30 minutes.

    • Detection: UV detection at 214 nm and 280 nm is standard for peptides.

  • Analysis: Inject the reference starting material to determine its retention time. Then, inject the reaction mixture aliquots.

Interpretation: The Alloc-protected compound will have a longer retention time than the deprotected, more polar product. Complete removal of the Alloc group is confirmed when the peak corresponding to the starting material is no longer detectable in the chromatogram.[8] By comparing peak areas, the percentage of conversion can be quantified.

Mass Spectrometry (MS)

Mass spectrometry provides definitive evidence of Alloc group removal by confirming the molecular weight of the product. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.[5]

Experimental Protocol:

  • Sample Preparation: Prepare samples as described for TLC and HPLC. The sample should be dissolved in a solvent compatible with the ionization source (e.g., acetonitrile/water for ESI).

  • Mass Analysis: Introduce the sample into the mass spectrometer.

    • ESI-MS: Often coupled with HPLC (LC-MS) for online separation and analysis.

    • MALDI-TOF MS: The sample is co-crystallized with a matrix on a target plate and analyzed.

  • Data Acquisition: Acquire the mass spectrum in the expected mass range for both the Alloc-protected and deprotected compounds. The mass of the Alloc group is 86.09 g/mol .

Interpretation: Successful and complete deprotection is confirmed by the disappearance of the mass peak corresponding to the Alloc-protected starting material and the appearance of a new peak corresponding to the expected mass of the deprotected product (M - 86.09). The high sensitivity of MS allows for the detection of very small amounts of residual protected material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the absence of the Alloc group's characteristic signals.

Experimental Protocol:

  • Sample Preparation: A purified sample of the final product is required. The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O).

  • Data Acquisition: Acquire 1H and/or 13C NMR spectra.

  • Spectral Analysis:

    • 1H NMR: Look for the disappearance of the characteristic signals of the Alloc group's protons:

      • Vinyl protons: ~5.1-6.0 ppm (multiplet)[9]

      • Allylic methylene protons (-O-CH2-): ~4.5 ppm (doublet)[9]

    • 13C NMR: Look for the disappearance of the Alloc group's carbon signals:

      • Carbonyl carbon: ~155 ppm[9]

      • Vinyl carbons: ~118 and ~132 ppm

      • Allylic methylene carbon: ~65 ppm

Interpretation: The complete absence of the characteristic proton and carbon signals for the Alloc group in the NMR spectra of the final product confirms its successful removal.

Visualizing the Workflow

The following diagrams illustrate the deprotection and validation workflows.

G cluster_deprotection Alloc Deprotection Start Alloc-Protected Compound Reagents Add Pd(0) catalyst (e.g., Pd(PPh3)4) and scavenger (e.g., Phenylsilane) Start->Reagents Reaction Stir at Room Temperature Reagents->Reaction Quench Work-up / Purification Reaction->Quench Product Deprotected Compound Quench->Product

Caption: General workflow for the deprotection of the Alloc group.

G cluster_methods Validation Methods Sample Aliquot of Reaction Mixture TLC TLC Analysis (Spot, Elute, Visualize) Sample->TLC HPLC HPLC Analysis (Inject, Separate, Detect) Sample->HPLC MS Mass Spectrometry (Ionize, Analyze Mass) Sample->MS NMR NMR Spectroscopy (Dissolve, Acquire Spectrum) Sample->NMR Decision Complete Removal? TLC->Decision HPLC->Decision MS->Decision NMR->Decision Continue Proceed with Synthesis Decision->Continue Yes Repeat Repeat Deprotection Decision->Repeat No

Caption: Workflow for validating the complete removal of the Alloc group.

References

A Comparative Guide to the Enzymatic Stability of Peptides Containing D-Diaminopropionic Acid (D-Dap) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often curtailed by their rapid degradation by endogenous proteases, leading to a short in-vivo half-life. A prominent strategy to overcome this challenge is the incorporation of non-proteinogenic amino acids, such as the D-enantiomers of natural amino acids. This guide provides an objective comparison of the enzymatic stability of peptides containing D-diaminopropionic acid (D-Dap) residues versus their L-counterparts and other analogues, supported by experimental data and detailed methodologies.

The Stereochemical Shield: Enhanced Stability with D-Dap

Proteolytic enzymes, being chiral molecules themselves, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The incorporation of a D-amino acid, such as D-Dap, introduces a stereochemical impediment. The altered spatial orientation of the D-amino acid's side chain prevents the peptide from fitting correctly into the active site of the protease. This steric hindrance dramatically reduces the rate of enzymatic cleavage, thereby enhancing the peptide's stability and prolonging its circulation time.[1][2] Peptides composed entirely of D-amino acids are highly resistant to proteolysis.[1][3]

Quantitative Comparison of Peptide Stability

The substitution of L-amino acids with their D-enantiomers or other unnatural amino acids has been shown to significantly enhance peptide stability against proteases like trypsin and in complex biological matrices such as human plasma.[4][5] The following table summarizes experimental data comparing the stability of a parent antimicrobial peptide (Pep05: KRLFKKLLKYLRKF) with its analogues containing L-Dap, D-amino acids (D-Lys and D-Arg), and other unnatural amino acids.

Peptide IDSequence Modification% Intact Peptide Remaining (vs. Trypsin)% Intact Peptide Remaining (in Human Plasma)
After 5h After 18h
Pep05 Parent Peptide (All L-amino acids)~0%Not Detected
UP13 All L-Lys & L-Arg replaced with L-Dap >40%Not Reported
DP06 All L-Lys & L-Arg replaced with D-Lys & D-Arg >40%~15%
UP11 All L-Lys & L-Arg replaced with L-Dab>40%Not Reported
UP14 All L-Lys & L-Arg replaced with L-Hor>40%Not Reported

Data synthesized from Lu et al., 2020.[4][5] L-Dap (L-2,3-diaminopropionic acid), D-Lys (D-lysine), D-Arg (D-arginine), L-Dab (L-2,4-diaminobutanoic acid), L-Hor (L-homoarginine).

As the data indicates, the parent peptide (Pep05) is rapidly degraded by trypsin and in human plasma.[4][5] Substitution with L-Dap (UP13) provides a significant increase in stability against trypsin.[4][5] Notably, the complete substitution of basic L-amino acids with their D-enantiomers (DP06) results in the highest stability in both trypsin and human plasma, with over 60% of the peptide remaining intact after 24 hours in plasma.[4][5] This highlights the superior proteolytic resistance conferred by D-amino acids.

Visualizing Proteolytic Resistance

The diagrams below illustrate the principle of D-amino acid-mediated protease resistance and a typical workflow for assessing peptide stability.

cluster_0 L-Amino Acid Peptide cluster_1 D-Amino Acid Peptide L_Peptide L-Peptide Protease_L Protease Active Site L_Peptide->Protease_L Good Fit Cleavage Peptide Cleavage Protease_L->Cleavage D_Peptide D-Peptide (with D-Dap) Protease_D Protease Active Site D_Peptide->Protease_D Poor Fit (Steric Hindrance) No_Cleavage No Cleavage (Enhanced Stability) Protease_D->No_Cleavage

Caption: D-amino acid incorporation prevents effective binding to protease active sites.

start Peptide Synthesis (L- and D-Dap Analogues) incubation Incubation at 37°C (with Protease or Serum/Plasma) start->incubation sampling Time-Point Sampling (e.g., 0, 1, 4, 8, 24h) incubation->sampling quenching Quench Reaction (e.g., add Acetonitrile/TFA) sampling->quenching precipitation Protein Precipitation (Centrifugation) quenching->precipitation analysis Supernatant Analysis (RP-HPLC or LC-MS) precipitation->analysis quantification Quantify Remaining Peptide (Peak Area vs. Time 0) analysis->quantification half_life Calculate Half-Life (t½) (Exponential Decay Model) quantification->half_life

Caption: Experimental workflow for assessing the enzymatic stability of peptides.

Experimental Protocols

The following are detailed methodologies for key experiments involved in assessing peptide stability.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Peptides are typically synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase synthesis protocol.

  • Resin: A suitable resin (e.g., Wang or Rink Amide resin) is used as the solid support.

  • Amino Acid Coupling: Fmoc-protected amino acids (including L-Dap and D-Dap derivatives) are sequentially coupled to the growing peptide chain. Coupling is activated by reagents like HBTU/HOBt in the presence of a base such as DIPEA in DMF.

  • Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine in DMF to allow for the next coupling cycle.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., LC-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: In-Vitro Stability Assay in Human Serum/Plasma

This assay determines the half-life of a peptide in a physiologically relevant matrix.

  • Preparation: Thaw pooled human serum or plasma on ice and centrifuge to remove any precipitates. Pre-warm the serum/plasma to 37°C. Prepare a stock solution of the test peptide in a suitable buffer (e.g., PBS).

  • Incubation: Add the peptide stock solution to the pre-warmed serum/plasma to achieve a final desired concentration (e.g., 50-100 µg/mL). Incubate the mixture at 37°C with gentle agitation.[4][5]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for stable peptides), withdraw an aliquot of the incubation mixture.[4] The 0-minute sample serves as the initial concentration control.

  • Reaction Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., an equal volume of acetonitrile with 0.1-1% TFA) to stop enzymatic activity and precipitate serum/plasma proteins.[6]

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by RP-HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time. The half-life (t½) is calculated by fitting the data to a one-phase exponential decay model.[4]

Protocol 3: Protease Stability Assay (e.g., Trypsin)

This assay assesses the stability of a peptide against a specific protease.

  • Solution Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.2 for trypsin).[4][5] Prepare a fresh solution of the protease (e.g., trypsin) in the same buffer.

  • Incubation: Combine the peptide and protease solutions at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) and incubate at 37°C.[6]

  • Time-Point Sampling and Quenching: At various time points, withdraw aliquots and quench the reaction by adding a solution of acetonitrile containing 1% TFA.

  • Sample Analysis: Analyze the samples by RP-HPLC or LC-MS to determine the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of remaining peptide at each time point relative to the 0-minute sample and determine the half-life.[4][5]

References

Comparing the performance of different palladium catalysts for Aloc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern organic synthesis, particularly in peptide and carbohydrate chemistry, due to its orthogonality with many other common protecting groups. Its removal is typically achieved through palladium-catalyzed reactions, offering mild and selective deprotection conditions. However, the performance of these catalytic systems can vary significantly depending on the choice of the palladium catalyst, its ligands, and the reaction conditions. This guide provides an objective comparison of different palladium catalysts for Alloc deprotection, supported by experimental data, to aid researchers in selecting the optimal system for their specific needs.

Performance Comparison of Palladium Catalysts

The efficiency of Alloc deprotection is critically dependent on the palladium source and the accompanying reagents. Below is a summary of quantitative data for commonly employed palladium catalysts under various conditions.

CatalystScavengerSubstrate TypeCatalyst Loading (mol%)Reaction TimeYield (%)Reference
Pd(PPh₃)₄ PhenylsilaneAlloc-protected amine (on resin)101 h (repeated twice)Quantitative[1]
Pd(PPh₃)₄ Dimethylamine boraneAlloc-protected secondary amine (on resin)Not specified40 minQuantitative[2]
Pd(PPh₃)₄ N-MethylanilineAlloc-protected amine (on resin)1002 hNot specified[3]
Pd(PPh₃)₄ PhenylsilaneAlloc-protected lysine (on resin, microwave)252 x 5 min>98%[4]
PdCl₂(PPh₃)₂ Not specifiedAlloc-protected fluorophoreNot specifiedNot specifiedGood yields[5]

Note: Direct comparison of yields and reaction times across different studies can be challenging due to variations in substrates, solvent systems, and analytical methods. The data presented here is intended to provide a general overview of the performance of each catalytic system. A study comparing scavengers for the deprotection of a secondary amine on a solid support found that dimethylamine borane was superior to morpholine and phenylsilane.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison table are provided below.

Protocol 1: Alloc Deprotection using Pd(PPh₃)₄ with Phenylsilane (On-Resin)

This protocol is a standard procedure for the on-resin deprotection of Alloc-protected amines.

  • Resin Swelling: The Alloc-protected peptide-resin is swelled in dichloromethane (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation: A solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 equivalents relative to the resin loading) and phenylsilane (5 equivalents relative to the resin loading) in dry DCM is prepared under an inert atmosphere.[1]

  • Deprotection Reaction: The deprotection cocktail is added to the swollen resin, and the mixture is agitated at room temperature for 1 hour.[1]

  • Washing: The resin is filtered and washed thoroughly with DCM.

  • Repeat Deprotection: The deprotection step (step 3) is repeated one more time to ensure complete removal of the Alloc group.[1]

  • Final Washing: The resin is washed extensively with DCM and methanol and then dried under vacuum.[1]

Protocol 2: Alloc Deprotection using Pd(PPh₃)₄ with Dimethylamine Borane (On-Resin)

This protocol is particularly effective for the deprotection of Alloc-protected secondary amines.

  • Resin Preparation: The Alloc-protected resin is washed with DCM.

  • Deprotection Solution: A solution of Pd(PPh₃)₄ and dimethylamine borane (40 equivalents) in a suitable solvent is prepared.[2]

  • Reaction: The deprotection solution is added to the resin, and the reaction is allowed to proceed for 40 minutes.[2]

  • Washing: The resin is thoroughly washed to remove the catalyst and byproducts.

Protocol 3: Microwave-Assisted Alloc Deprotection using Pd(PPh₃)₄ with Phenylsilane (On-Resin)

Microwave irradiation can significantly accelerate the deprotection reaction.

  • Resin Preparation: The Alloc-protected peptide-resin is placed in a microwave-safe vessel and swelled in N,N-dimethylformamide (DMF).

  • Deprotection Solution: A solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DMF is prepared.[4]

  • Microwave Irradiation: The deprotection solution is added to the resin, and the vessel is placed in a microwave synthesizer. The reaction is irradiated at a controlled temperature (e.g., 38°C) for 5 minutes.[4]

  • Repeat Cycle: The reaction mixture is drained, and a fresh deprotection solution is added. The microwave irradiation is repeated for another 5 minutes.[4]

  • Washing: The resin is thoroughly washed with DMF and DCM.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in palladium-catalyzed Alloc deprotection, the following diagrams have been generated using the DOT language.

AllocDeprotectionMechanism cluster_catalytic_cycle Catalytic Cycle Alloc-Protected_Amine R-NH-Alloc pi-Allyl_Complex [π-Allyl-Pd(II)L₂]⁺[R-NH-COO]⁻ Alloc-Protected_Amine->pi-Allyl_Complex Oxidative Addition Pd(0)L2 Pd(0)L₂ Pd(0)L2->pi-Allyl_Complex Deprotected_Amine R-NH₂ + CO₂ pi-Allyl_Complex->Deprotected_Amine Decarboxylation Allyl-Scavenger_Adduct Allyl-Scavenger pi-Allyl_Complex->Allyl-Scavenger_Adduct Nucleophilic Attack Allyl-Scavenger_Adduct->Pd(0)L2 Reductive Elimination Scavenger Scavenger (e.g., PhSiH₃) Scavenger->Allyl-Scavenger_Adduct ExperimentalWorkflow Start Start: Alloc-Protected Substrate (on solid support) Swell_Resin 1. Swell Resin in Solvent (e.g., DCM or DMF) Start->Swell_Resin Prepare_Reagents 2. Prepare Deprotection Cocktail: Pd Catalyst + Scavenger Swell_Resin->Prepare_Reagents Add_Reagents 3. Add Deprotection Cocktail to Resin Prepare_Reagents->Add_Reagents React 4. Agitate at RT or Irradiate with Microwaves Add_Reagents->React Wash_Resin_1 5. Filter and Wash Resin React->Wash_Resin_1 Check_Completion 6. Check for Complete Deprotection (e.g., Kaiser Test, LC-MS) Wash_Resin_1->Check_Completion Repeat Repeat Steps 3-5 if necessary Check_Completion->Repeat Incomplete Final_Wash 7. Final Wash and Dry Check_Completion->Final_Wash Complete Repeat->Add_Reagents End End: Deprotected Substrate Final_Wash->End

References

Safety Operating Guide

Safeguarding Laboratory and Environmental Integrity: Proper Disposal Procedures for Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount to ensuring both laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Fmoc-D-Dap(Aloc)-OH, a key reagent in peptide synthesis. Adherence to these protocols is critical for maintaining a safe operational environment and complying with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant that can cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times when handling this compound for disposal.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use of a dust mask (e.g., N95) is recommended, especially when handling the solid form, to prevent inhalation.

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it and any associated contaminated materials as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[2][3][4]

1. Segregation of Waste:

  • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.

2. Disposal of Unused or Expired Solid this compound:

  • Containerization: Place the solid waste into a clearly labeled, sealed, and chemically compatible container. The original container is ideal if available.[4]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

3. Disposal of Contaminated Solid Waste:

  • Identification: Any materials that have come into contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated personal protective equipment, are to be considered hazardous waste.[3][4]

  • Collection: Collect all contaminated solid waste in a designated, labeled hazardous waste bag or container.

4. Disposal of Liquid Waste:

  • Collection: All liquid waste containing this compound, including reaction mixtures and solvent washes, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The liquid waste container should be labeled with "Hazardous Waste" and a list of all its chemical components, including solvents.

5. Storage of Waste:

  • Store all hazardous waste containers in a designated, well-ventilated, and secure area.

  • Ensure that the storage area is away from incompatible materials.

6. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[3][4]

Quantitative Data Summary

For quick reference, the following table summarizes key data for this compound.

PropertyValue
CAS Number 188970-92-5[5][6]
Molecular Formula C22H22N2O6[2]
Molecular Weight 410.4 g/mol [1]
Melting Point 165 °C[6]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[6]

Experimental Protocols

The primary and recommended "experiment" for the disposal of this compound is not a chemical neutralization in the lab but rather a procedural protocol for safe collection and handoff to certified professionals.

Protocol for Collection and Segregation of this compound Waste:

  • Preparation: Before starting any work that will generate this compound waste, prepare and label the appropriate hazardous waste containers (one for solid waste and one for liquid waste).

  • During Experimentation:

    • Immediately place any contaminated solid items (pipette tips, gloves, etc.) into the designated solid hazardous waste container.

    • Collect all liquid residues, including reaction supernatants and washes, into the designated liquid hazardous waste container.

  • Post-Experimentation:

    • Ensure all waste containers are securely sealed.

    • Wipe down the work area with an appropriate solvent, and dispose of the cleaning materials as contaminated solid waste.

    • Transport the sealed waste containers to the designated hazardous waste accumulation area within your facility.

    • Log the waste generation as required by your institution's EHS procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

This compound Disposal Workflow Start Start: Generation of This compound Waste Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Unused reagent, contaminated items) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, reaction mixtures) Waste_Type->Liquid_Waste Liquid Containerize_Solid Containerize in a labeled 'Solid Hazardous Waste' container Solid_Waste->Containerize_Solid Containerize_Liquid Containerize in a labeled 'Liquid Hazardous Waste' container Liquid_Waste->Containerize_Liquid Store_Waste Store in designated hazardous waste area Containerize_Solid->Store_Waste Containerize_Liquid->Store_Waste Contact_EHS Contact Institutional EHS or Certified Waste Disposal Service Store_Waste->Contact_EHS End End: Proper Disposal Contact_EHS->End

Caption: Workflow for the safe disposal of solid and liquid waste containing this compound.

References

Personal protective equipment for handling Fmoc-D-Dap(Aloc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-D-Dap(Aloc)-OH

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below. This information is essential for safe handling and accurate experimental planning.

PropertyValueReference
CAS Number 188970-92-5[1][2]
Molecular Formula C₂₂H₂₂N₂O₆[2]
Molecular Weight 410.42 g/mol [2]
Appearance Solid
Storage Temperature 2-8°C
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) WGK 3
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound.

PPE CategoryHandling Solid FormHandling Solution Form
Eye and Face Protection Chemical safety goggles or glassesChemical safety goggles or face shield
Hand Protection Nitrile glovesNitrile gloves (consider double-gloving)
Body Protection Laboratory coatLaboratory coat
Respiratory Protection Type N95 (US) dust mask or equivalentNot generally required if handled in a fume hood

All handling of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for the safe handling and disposal of this compound.

Receiving and Storage
  • Upon receipt, verify the integrity of the container.

  • Store the tightly sealed container in a cool, dry, and well-ventilated place at 2-8°C.

  • Store apart from incompatible materials and foodstuff containers.

Preparation for Use (Reconstitution)
  • Preparation: Before handling, ensure you are wearing the appropriate PPE for solid compounds. All operations should be performed in a chemical fume hood.

  • Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile, dry vial on a calibrated analytical balance. Carefully transfer the desired amount of the solid compound to the vial using a clean spatula. Avoid creating dust.

  • Dissolution: Add the appropriate solvent (e.g., Dimethylformamide - DMF) to the vial with the solid. Cap the vial and vortex or sonicate until the solid is completely dissolved.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in Fmoc-based solid-phase peptide synthesis. The Aloc (allyloxycarbonyl) protecting group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal and acidic conditions (e.g., Trifluoroacetic acid - TFA) used for cleavage from many resins.[4]

Deprotection of the Aloc Group: The Aloc group is typically removed under mild conditions using a palladium(0) catalyst. This step introduces specific hazards associated with palladium catalysts.

  • Catalyst: A common catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Safety with Palladium Catalysts:

    • Palladium catalysts can be pyrophoric, especially when dry and exposed to air.[5]

    • Handle palladium catalysts in an inert atmosphere (e.g., argon or nitrogen).[5]

    • Keep the catalyst away from heat, sparks, and open flames.[5]

    • Store palladium catalysts in a cool, dry, and well-ventilated area in tightly closed containers.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial for environmental and personal safety.

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated hazardous chemical waste container.[6]

    • Contaminated materials such as weighing paper, gloves, and pipette tips must also be disposed of as hazardous chemical waste.[6][7]

  • Liquid Waste:

    • All liquid waste, including reaction mixtures and solvent washes containing this compound, must be collected in a clearly labeled, sealed hazardous waste container.[6]

    • Label the container with "Hazardous Waste" and list all chemical components.[6]

    • Never dispose of chemical waste down the drain.[6][8]

  • Contaminated Packaging:

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill, if local regulations permit.[8]

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's certified chemical waste disposal program.[6][9]

Experimental Workflow Visualization

The following diagram illustrates the key stages in the safe handling and disposal workflow for this compound.

Workflow for Handling this compound cluster_prep Preparation and Handling cluster_use Experimental Use cluster_disposal Waste Management and Disposal receiving Receiving and Verification storage Secure Storage (2-8°C, dry, ventilated) receiving->storage ppe Don Appropriate PPE storage->ppe handling Handling in Fume Hood (Weighing & Reconstitution) ppe->handling spps Solid-Phase Peptide Synthesis handling->spps Proceed to Synthesis aloc_deprotection Aloc Deprotection (Palladium Catalyst) spps->aloc_deprotection waste_segregation Segregate Waste Streams (Solid, Liquid) spps->waste_segregation Generate Waste aloc_deprotection->waste_segregation Generate Waste solid_waste Solid Waste Collection (Contaminated PPE, excess reagent) waste_segregation->solid_waste liquid_waste Liquid Waste Collection (Solvents, reaction mixtures) waste_segregation->liquid_waste final_disposal Dispose via Certified Program solid_waste->final_disposal liquid_waste->final_disposal

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.